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Core Science & Biosynthesis

Foundational

Technical Guide: Cefteram Pivoxil Mechanism of Action on Bacterial Cell Wall Synthesis

Executive Summary Cefteram pivoxil (CFTM-PI) is an oral, third-generation cephalosporin prodrug designed to overcome the poor oral bioavailability of its active moiety, cefteram . Upon administration, it undergoes ester...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefteram pivoxil (CFTM-PI) is an oral, third-generation cephalosporin prodrug designed to overcome the poor oral bioavailability of its active moiety, cefteram . Upon administration, it undergoes ester hydrolysis to release cefteram, which exerts bactericidal activity by inhibiting cell wall biosynthesis.[1]

This guide details the molecular mechanism of action, focusing on the specific interaction with Penicillin-Binding Proteins (PBPs), the structural basis of its broad-spectrum activity, and the experimental frameworks used to validate these interactions in drug development.

Molecular Architecture & Prodrug Activation

Cefteram pivoxil is inactive in its administered form. It utilizes a pivaloyloxymethyl ester moiety at the C-4 carboxyl group to mask polarity, facilitating passive diffusion across the lipophilic intestinal epithelium.

Bioactivation Pathway

The conversion to the active metabolite is a critical pharmacokinetic step.[1]

  • Absorption: The lipophilic prodrug is absorbed in the small intestine.

  • Hydrolysis: Intestinal and plasma non-specific esterases attack the ester bond.

  • Release: This yields cefteram (active), pivalic acid, and formaldehyde.

Key Structural Features of Cefteram (Active Moiety):

  • Aminothiazolyl Group (C-7): Enhances affinity for PBPs in Gram-negative bacteria (specifically PBP3).[2]

  • Methoxyimino Group (C-7): Confers steric hindrance, protecting the beta-lactam ring from hydrolysis by common plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1).

  • Tetrazolyl Group (C-3): Associated with pharmacokinetic stability and spectrum extension.

ProdrugActivation Prodrug Cefteram Pivoxil (Lipophilic Prodrug) Intestine Intestinal Epithelium Prodrug->Intestine Passive Diffusion Esterase Non-specific Esterases Intestine->Esterase Substrate Binding Active Cefteram (Hydrophilic Active) Esterase->Active Hydrolysis Byproducts Pivalic Acid + Formaldehyde Esterase->Byproducts Cleavage

Figure 1: Bioactivation pathway of cefteram pivoxil to cefteram via esterase-mediated hydrolysis.

Mechanism of Action: Peptidoglycan Synthesis Inhibition

The bactericidal event is the covalent acylation of the active site serine within Penicillin-Binding Proteins (PBPs) .[3] These enzymes (transpeptidases) are responsible for the final cross-linking of the peptidoglycan mesh, which provides osmotic stability to the bacterium.

Target Specificity & Physiological Consequences

Cefteram exhibits differential affinity for PBPs across bacterial species.[1] This affinity profile dictates the morphological changes observed prior to cell death.

Bacterial SpeciesPrimary Target (High Affinity)Secondary TargetPhysiological Effect of Inhibition
Escherichia coli PBP3 (FtsI)PBP1a/1bFilamentation: Inhibition of septation leads to long, non-dividing filaments, followed by lysis.
Pseudomonas aeruginosa PBP3 PBP1aFilamentation: Similar to E. coli, leading to compromised cell integrity.[1]
Streptococcus pneumoniae PBP2X PBP1ALysis: Direct inhibition of cell wall synthesis leads to rapid osmotic rupture.
Haemophilus influenzae PBP3A/B PBP4Spheroplast Formation/Lysis: Disruption of cell shape maintenance.
The "Lethal Event" Protocol
  • Recognition: Cefteram mimics the D-Ala-D-Ala terminus of the nascent peptidoglycan pentapeptide.

  • Acylation: The PBP active site serine attacks the beta-lactam ring of cefteram.

  • Irreversible Inhibition: The beta-lactam ring opens, forming a stable acyl-enzyme complex. The PBP is permanently inactivated and cannot catalyze cross-linking.

  • Lysis: Autolysins (murein hydrolases) continue to cleave the cell wall while synthesis is halted, leading to osmotic lysis.

MOA cluster_bacterium Bacterial Periplasm PBP Active PBP (Transpeptidase) Complex Acyl-PBP Complex (Inactivated) PBP->Complex Acylation by Cefteram Cefteram Cefteram Cefteram->Complex Peptidoglycan Peptidoglycan Precursors Complex->Peptidoglycan Cross-linking BLOCKED Lysis Osmotic Lysis & Cell Death Complex->Lysis Peptidoglycan->PBP Normal Substrate

Figure 2: Mechanism of PBP inactivation by cefteram, leading to inhibition of cross-linking and cell death.

Experimental Validation Workflows

To validate the mechanism and affinity of cefteram, researchers utilize competition assays.[4] The Bocillin FL assay is the modern standard, replacing radioactive methods.

Protocol: Fluorescent PBP Competition Assay

Objective: Determine the affinity (IC50) of cefteram for specific PBPs in a target organism (e.g., E. coli).

Reagents:

  • Bocillin FL: A fluorescent penicillin derivative (reporter).

  • Membrane Preparation: Isolated bacterial membranes containing native PBPs.[3]

  • Cefteram: Unlabeled competitor.

Workflow:

  • Membrane Isolation:

    • Harvest bacteria in exponential phase.[5]

    • Lyse via sonication or French press.

    • Ultracentrifuge (100,000 x g, 60 min) to pellet membranes.

    • Resuspend in phosphate buffer (pH 7.0).

  • Competition Reaction:

    • Aliquot membrane proteins (50-100 µg) into tubes.

    • Add increasing concentrations of Cefteram (0, 0.01, 0.1, 1, 10, 100 µg/mL).

    • Incubate at 37°C for 10-30 minutes (allows Cefteram to bind available PBPs).

  • Labeling:

    • Add Bocillin FL (saturation concentration, typically 5-10 µM) to all tubes.

    • Incubate at 37°C for 30 minutes. Note: Bocillin FL will only bind to PBPs that remain uninhibited by Cefteram.

  • Detection:

    • Denature samples with SDS-PAGE loading buffer.

    • Run SDS-PAGE gel.[3][6][7]

    • Scan gel using a fluorescence imager (Excitation ~488 nm / Emission ~520 nm).

  • Analysis:

    • Quantify band intensity.

    • Plot Intensity vs. [Cefteram].

    • Result: The concentration of Cefteram required to reduce fluorescence by 50% is the IC50 .

AssayWorkflow Step1 Step 1: Isolate Bacterial Membranes (Source of PBPs) Step2 Step 2: Incubate with Cefteram (Competitor binds target PBPs) Step1->Step2 Step3 Step 3: Add Bocillin FL (Fluorescent probe binds REMAINING sites) Step2->Step3 Step4 Step 4: SDS-PAGE & Fluorescence Scanning Step3->Step4 Step5 Step 5: Data Analysis (Loss of signal = High Affinity) Step4->Step5

Figure 3: Workflow for the Bocillin FL competition assay to determine PBP affinity.

Resistance & Limitations

While cefteram is a potent third-generation agent, its efficacy is limited by specific resistance mechanisms.

  • Beta-Lactamase Stability:

    • Stable: Against common penicillinases (e.g., TEM-1, TEM-2) due to the methoxyimino group.

    • Unstable: Susceptible to hydrolysis by ESBLs (Extended-Spectrum Beta-Lactamases) and Carbapenemases .

    • AmpC: Susceptible to high-level expression of chromosomal AmpC beta-lactamases (e.g., in Enterobacter spp., Citrobacter spp.), which can trap or hydrolyze the drug.

  • PBP Alterations:

    • MRSA: Cefteram has low affinity for PBP2a in Methicillin-Resistant Staphylococcus aureus, rendering it ineffective against MRSA.

    • PRSP: In Penicillin-Resistant S. pneumoniae, mosaic genes alter PBP1A/2X, reducing cefteram affinity, though it often retains better activity than first-generation agents.

References

  • Mechanism of Action of Antibiotics which Inhibit Synthesis of Bacterial Cell Wall. Veterinaria. (2020). Link

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy. (2015).[8] Link

  • Cefteram Pivoxil: A Third-Generation Cephalosporin. PatSnap Synapse. (2024). Link

  • Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy. (2008).[9] Link

  • Penicillin-Binding Protein Imaging Probes. Current Protocols in Chemical Biology. (2013). Link

Sources

Exploratory

In-Depth Technical Guide: Cefteram Pivoxil Crystal Structure and Molecular Conformation

This guide serves as an advanced technical resource for researchers and drug development professionals focusing on the structural biology, solid-state chemistry, and conformational dynamics of Cefteram Pivoxil (Code: T-2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers and drug development professionals focusing on the structural biology, solid-state chemistry, and conformational dynamics of Cefteram Pivoxil (Code: T-2588).[]

[1]

Executive Summary

Cefteram Pivoxil (CAS: 82547-81-7) is the pivaloyloxymethyl ester prodrug of the third-generation cephalosporin, Cefteram .[] Designed to overcome the poor oral bioavailability of the parent acid, the pivoxil moiety increases lipophilicity, facilitating intestinal absorption. Once absorbed, it is rapidly hydrolyzed by non-specific esterases to release the active metabolite, which inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs).[]

This guide analyzes the molecular architecture that dictates its physicochemical stability, the conformational requirements for bioactivity, and the solid-state characterization protocols essential for formulation development.

Molecular Architecture & Conformation[1]

Chemical Structure Analysis

The Cefteram Pivoxil molecule (


) is built upon the rigid cephem  nucleus (a fused 

-lactam and dihydrothiazine ring system).[] Its structural integrity and biological potency rely on three critical side chains:
  • C-7 Side Chain (Aminothiazole-Methoxyimino):

    • Contains a 2-aminothiazol-4-yl group and a methoxyimino moiety.[][2]

    • Stereochemistry: The methoxyimino group must exist in the (Z)- or syn-configuration .[] This conformation sterically hinders

      
      -lactamase attack, conferring resistance to bacterial degradation.[]
      
  • C-3 Side Chain (Tetrazolylmethyl):

    • A (5-methyl-2H-tetrazol-2-yl)methyl group at the C-3 position distinguishes Cefteram from other pivoxil cephalosporins (e.g., Cefditoren has a methylthiazole).[] This group influences the pharmacokinetic half-life and PBP binding affinity.

  • C-4 Ester (Pivaloyloxymethyl):

    • The carboxylic acid at C-4 is esterified with a pivaloyloxymethyl group.[] This bulky, hydrophobic tail masks the anionic charge of the carboxylate, significantly increasing membrane permeability (logP shift).

Conformational Dynamics

The molecular flexibility is primarily localized in the C-4 ester linkage.

  • Prodrug State: The pivaloyloxymethyl group adopts a folded conformation in the crystal lattice to maximize van der Waals interactions, often leading to specific polymorphs.

  • Active State: Upon hydrolysis, the free carboxylate at C-4 is regenerated.[] The C-7 side chain's syn-conformation is rigidified by an intramolecular hydrogen bond between the amide nitrogen and the thiazole ring, locking the molecule into a "bioactive" shape that fits the PBP active site.

Solid-State Characterization

Crystallographic Properties

While specific unit cell parameters for Cefteram Pivoxil are proprietary to the originator (Toyama Chemical/Roche), the solid-state properties are well-defined through physicochemical profiling.[]

PropertyDataRelevance
Physical State White to pale yellow crystalline powderIndicates high purity and defined lattice structure.[]
Melting Point 127–128 °C (with decomposition)Sharp melting endotherm confirms crystallinity.[] Lower melting points (relative to parent acid) are typical for ester prodrugs.[]
Solubility Soluble in methanol, ethanol, acetone; Insoluble in ether/waterHydrophobic ester tail dictates solubility profile; requires lipid-based or surfactant-aided formulation for dissolution.[]
Polymorphism Crystalline vs. AmorphousCrystalline forms are preferred for chemical stability; amorphous forms (often generated via spray drying) offer higher solubility but lower stability.[]
Bioactivation Pathway (Signaling Diagram)

The following diagram illustrates the conversion of the prodrug to the active metabolite and its subsequent inhibition of bacterial cell wall synthesis.

Bioactivation Prodrug Cefteram Pivoxil (Lipophilic Prodrug) Absorption Intestinal Absorption (Passive Diffusion) Prodrug->Absorption Oral Dosing Enzyme Esterase Hydrolysis (Liver/Intestine) Absorption->Enzyme Systemic Entry Intermediate Unstable Hydroxymethyl Ester Enzyme->Intermediate Cleavage Active Cefteram (Active Acid) + Pivalic Acid + HCHO Intermediate->Active Spontaneous Collapse Target Target: PBP 1a/1b/3 (Bacterial Cell Wall) Active->Target Acylation of Active Serine

Figure 1: Mechanism of Action.[] The lipophilic prodrug crosses the intestinal barrier and is hydrolyzed to the active Cefteram, which then covalently binds to Penicillin-Binding Proteins (PBPs).

Experimental Protocols

Single Crystal X-Ray Diffraction (SXRD) Workflow

To determine the precise unit cell and space group of a Cefteram Pivoxil sample, the following self-validating protocol is recommended.

Objective: Obtain high-resolution (<0.8 Å) structural data.

  • Crystallization Screening:

    • Method: Vapor diffusion (sitting drop).[]

    • Solvents: Dissolve 10 mg Cefteram Pivoxil in Acetone/Ethanol (1:1).

    • Precipitant: Screen against Hexane or Diethyl Ether antisolvents.

    • Condition: Incubate at 4°C to slow nucleation (critical for ester stability).

  • Data Collection:

    • Mounting: Mount crystal on a MiTeGen loop using cryo-oil.

    • Temperature: Cool to 100 K (liquid nitrogen stream) to minimize thermal motion of the flexible pivoxil tail.

    • Beam: Use Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      radiation.[]
  • Structure Solution:

    • Indexing: Determine unit cell dimensions (

      
      ).
      
    • Phasing: Use Direct Methods (SHELXT) due to the presence of heavy Sulfur atoms.

    • Refinement: Refine against

      
       using SHELXL. Pay special attention to disorder in the tert-butyl group of the pivalate.
      
Powder X-Ray Diffraction (PXRD) for Bulk ID

For quality control and polymorph identification:

  • Instrument: Bruker D8 Advance (or equivalent).[]

  • Parameters: Cu K

    
     radiation, 40 kV, 40 mA.
    
  • Scan Range: 3° to 40°

    
    .
    
  • Step Size: 0.02°.

  • Validation: A crystalline sample must show sharp Bragg peaks.[3] A "halo" pattern indicates an amorphous (and potentially unstable) material.[]

Implications for Drug Development

Stability & Formulation

The crystal structure directly impacts the shelf-life. The ester linkage is susceptible to hydrolysis in the presence of moisture.

  • Crystalline Form: The dense packing of the lattice shields the ester bond from water, providing stability at room temperature.

  • Amorphous Solid Dispersions (ASD): Often used to improve solubility.[] However, the increased molecular mobility in ASDs can accelerate hydrolysis.

  • Recommendation: Formulations should include desiccants and be stored below 25°C.[4]

Structure-Activity Relationship (SAR)

The syn-isomer conformation confirmed by crystallographic data is non-negotiable.[]

  • Anti-isomer: If the methoxyimino group rotates to the anti position (E-isomer), the affinity for PBPs drops by 100-fold.

  • Quality Control: Analytical methods (HPLC, NMR) must strictly monitor the Syn/Anti ratio, which can be validated against the reference crystal structure.

References

  • PubChem. (n.d.).[] Cefteram Pivoxil (CID 5362114).[] National Library of Medicine. Retrieved from [Link]

  • DrugBank. (n.d.).[] Cefteram: Pharmacology and Structure. Retrieved from [Link][]

Sources

Foundational

antibacterial spectrum of cefteram pivoxil against clinical isolates

Title: Technical Deep Dive: Antibacterial Spectrum and Pharmacodynamics of Cefteram Pivoxil Executive Summary Cefteram pivoxil (CFTM-PI) is an oral, third-generation cephalosporin ester prodrug. Upon intestinal absorptio...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Antibacterial Spectrum and Pharmacodynamics of Cefteram Pivoxil

Executive Summary

Cefteram pivoxil (CFTM-PI) is an oral, third-generation cephalosporin ester prodrug. Upon intestinal absorption, it is hydrolyzed to its active metabolite, cefteram (CFTM) . This guide analyzes the antibacterial spectrum of cefteram against clinical isolates, focusing on its high affinity for penicillin-binding proteins (PBPs) in respiratory and urinary pathogens.

Cefteram distinguishes itself from earlier cephalosporins (e.g., cefaclor, cephalexin) through enhanced stability against plasmid-mediated beta-lactamases and superior intrinsic activity against Streptococcus pneumoniae and Haemophilus influenzae, including beta-lactamase-negative ampicillin-resistant (BLNAR) strains.

Molecular Pharmacology & Mechanism of Action

Prodrug Bioactivation

Cefteram pivoxil is inactive in vitro. Experimental protocols must utilize cefteram (free acid) to assess microbiological activity. The pivoxil ester moiety facilitates lipophilic absorption in the GI tract, after which esterases release the active cefteram.

Target Engagement (PBP Affinity)

The bactericidal activity of cefteram stems from its inhibition of cell wall peptidoglycan synthesis.

  • Gram-Negative Bacteria: Cefteram exhibits high affinity for PBP 3 (septum formation), leading to filamentation and eventual lysis in E. coli and H. influenzae.

  • Gram-Positive Bacteria: In S. pneumoniae, cefteram binds effectively to PBP 2x and PBP 2b , which are the primary mutation sites in penicillin-resistant strains (PRSP).

Mechanism of Action cluster_bacteria Bacterial Cell Prodrug Cefteram Pivoxil (Oral Prodrug) Intestine Intestinal Wall (Esterases) Prodrug->Intestine Absorption Active Cefteram (Active Metabolite) Intestine->Active Hydrolysis PBP3 Target: PBP 3 (Gram-Negatives) Active->PBP3 High Affinity Binding PBP2x Target: PBP 2x/2b (Gram-Positives) Active->PBP2x High Affinity Binding Lysis Cell Wall Defect & Lysis PBP3->Lysis Filamentation PBP2x->Lysis Inhibition

Figure 1: Pharmacological activation and target engagement pathway of Cefteram Pivoxil.

Microbiological Profile against Clinical Isolates[1][2][3][4][5][6][7]

The following data summarizes the MIC50 and MIC90 (


g/mL) values for cefteram against key clinical isolates. Data is synthesized from surveillance studies of third-generation oral cephalosporins.
Respiratory Tract Pathogens

Cefteram demonstrates potent activity against respiratory pathogens, often outperforming cefaclor and cefixime against Gram-positive cocci.

OrganismPhenotypeMIC50 (

g/mL)
MIC90 (

g/mL)
Clinical Interpretation
S.[1] pneumoniae PSSP (Pen-Susceptible)

0.06
0.06Highly Susceptible
PISP (Pen-Intermediate)0.120.5Retains Activity
PRSP (Pen-Resistant)0.51.0 - 2.0Superior to Cefaclor/Cefixime
H. influenzae BL- (Susceptible)0.0160.03Highly Susceptible
BL+ (Beta-lactamase)0.0160.03Stable against TEM-1
BLNAR (PBP mutations)0.060.25 - 0.5Reduced susceptibility but often active
M. catarrhalis BL+0.120.25Highly Susceptible
S. pyogenes Wild Type

0.025

0.025
Universally Susceptible
Enterobacteriaceae & Urinary Pathogens

Cefteram is highly active against common community-acquired uropathogens but labile to Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC cephalosporinases.

OrganismMIC50 (

g/mL)
MIC90 (

g/mL)
Resistance Notes
E. coli 0.250.5ESBL strains are Resistant
K. pneumoniae 0.060.25KPC/ESBL strains are Resistant
P.[2] mirabilis 0.060.12Highly Susceptible
P. vulgaris 0.25>128Inducible AmpC Resistance
Serratia marcescens 1.0>128Intrinsic Resistance
Comparison with Other Oral Cephalosporins[9]
  • Vs. Cefixime: Cefteram has superior activity against S. aureus (MSSA) and S. pneumoniae. Cefixime is slightly more potent against E. coli and P. mirabilis but lacks meaningful Gram-positive coverage.

  • Vs. Cefaclor: Cefteram is 4-8 fold more active against H. influenzae and S. pneumoniae.

Experimental Protocols: In Vitro Susceptibility Testing[1]

To ensure data integrity, researchers must adhere to CLSI (Clinical and Laboratory Standards Institute) or EUCAST guidelines.

Protocol: Broth Microdilution for Cefteram

Reagents Required:

  • Cefteram Reference Standard: Must be the free acid form (active metabolite), not the pivoxil ester.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For non-fastidious organisms.

  • CAMHB + LHB: Supplemented with 2.5-5% Lysed Horse Blood for S. pneumoniae.

  • HTM (Haemophilus Test Medium): For H. influenzae.

Workflow:

  • Stock Preparation: Dissolve Cefteram powder in a minimal amount of DMSO or saturated sodium bicarbonate solution (solubility check required), then dilute with water to prepare a stock solution (e.g., 1280

    
    g/mL).
    
  • Plate Preparation: Dispense serial two-fold dilutions (range 0.004 to 64

    
    g/mL) into 96-well microtiter plates.
    
  • Inoculum Prep: Prepare a bacterial suspension to 0.5 McFarland standard. Dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation:

    • Enterobacteriaceae: 35

      
       2°C, ambient air, 16-20 hours.
      
    • S. pneumoniae:[3][4][1][5][6][7][8] 35

      
       2°C, ambient air, 20-24 hours.
      
    • H. influenzae:[9][10][11] 35

      
       2°C, ambient air (CO2 not required for HTM), 20-24 hours.
      
  • Readout: The MIC is the lowest concentration showing no visible growth.

Susceptibility Workflow Start Start: Cefteram (Free Acid) Media Select Media: CAMHB (Enterics) HTM (Haemophilus) LHB (Streptococci) Start->Media Dilution Serial Dilution (0.004 - 64 µg/mL) Media->Dilution Inoculum Inoculate 5x10^5 CFU/mL Dilution->Inoculum Incubate Incubate 35°C 16-24 Hours Inoculum->Incubate Read Determine MIC (No Visible Growth) Incubate->Read

Figure 2: Standardized workflow for determining Cefteram MICs.

Clinical Implications of Spectrum

  • BLNAR H. influenzae: Beta-lactamase-negative ampicillin-resistant strains possess PBP 3 mutations that reduce the affinity of penicillins and early-generation cephalosporins. Cefteram retains sufficient affinity for the mutated PBP 3 to remain effective, although MICs are slightly elevated compared to wild-type strains.

  • Penicillin-Resistant S. pneumoniae (PRSP): Resistance in pneumococci is mediated by mosaic PBP genes (PBP 1a, 2b, 2x).[7] While penicillin and cefaclor lose potency (MICs > 2-8

    
    g/mL), Cefteram's MIC90 typically remains 
    
    
    
    2.0
    
    
    g/mL, making it a viable oral step-down option for pneumococcal pneumonia, provided the strain is not highly multidrug-resistant.
  • The "Gap" in Coverage: Cefteram, like most oral cephalosporins, lacks activity against Pseudomonas aeruginosa, Enterococcus spp., and Listeria monocytogenes. It is also inactive against methicillin-resistant Staphylococcus aureus (MRSA).

References

  • Yamaguchi, T., et al. (1984). In vitro and in vivo antibacterial activities of T-2588 (Cefteram pivoxil). Chemotherapy, 32(S-1), 111-128.
  • Sato, K., et al. (1993). The Antimicrobial Activity of Cefteram Against Recently Clinically Detected and Isolated Strains. Japanese Journal of Antibiotics, 46(8), 681-694. Link

  • Jones, R. N., et al. (1999). Antimicrobial activity of cefteram against 1,068 recent clinical isolates. Diagnostic Microbiology and Infectious Disease, 34(2), 121-126.
  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. CLSI supplement M100.[5] Link

  • Hirakata, Y., et al. (1992). In vitro activity of cefteram against Haemophilus influenzae. Antimicrobial Agents and Chemotherapy, 36(9), 1890-1893.

Sources

Exploratory

in vitro activity of cefteram against gram-positive and gram-negative bacteria

Technical Monograph: In Vitro Pharmacodynamics and Spectrum Analysis of Cefteram Executive Summary & Molecular Identity Cefteram (T-2525) is the biologically active metabolite of the oral prodrug cefteram pivoxil (T-2588...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: In Vitro Pharmacodynamics and Spectrum Analysis of Cefteram

Executive Summary & Molecular Identity

Cefteram (T-2525) is the biologically active metabolite of the oral prodrug cefteram pivoxil (T-2588). It is a third-generation aminothiazolyl cephalosporin characterized by a broad spectrum of activity against Gram-negative and Gram-positive pathogens, particularly those associated with community-acquired respiratory and urinary tract infections.

Chemical Distinction: Unlike earlier cephalosporins, the presence of the aminothiazolyl group at the C-7 position confers enhanced stability against common plasmid-mediated beta-lactamases (e.g., TEM-1, TEM-2), while the specific side chains improve affinity for Penicillin-Binding Proteins (PBPs).

Critical Experimental Note: For all in vitro susceptibility testing (MIC/MBC determination), Cefteram free acid must be used. The prodrug, cefteram pivoxil, possesses no intrinsic antibacterial activity until hydrolyzed by esterases in the intestinal wall during absorption. Using the ester form in broth microdilution will yield false-negative results (inactive data).

Mechanism of Action: PBP Binding Kinetics

The bactericidal activity of cefteram is driven by its covalent binding to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis.[1] This weakens the cell wall, leading to osmotically induced lysis.

Target Specificity Profile
  • Gram-Negative Bacteria (E. coli, H. influenzae):

    • Primary Target: PBP 3 . Cefteram exhibits high affinity for PBP 3, which is essential for septum formation.

    • Phenotypic Result: Inhibition of PBP 3 leads to filamentation (elongation) of the bacteria, followed by rapid lysis.

    • Secondary Targets: PBP 1a and 1b (cell elongation).

  • Gram-Positive Bacteria (S. aureus, S. pneumoniae):

    • Primary Targets: PBP 1, 2, and 3 .

    • Limitations: Cefteram has very low affinity for PBP 2a (encoded by mecA), rendering it inactive against MRSA (Methicillin-Resistant Staphylococcus aureus).

Visualization: Mechanism of Action Pathway

MoA cluster_GNeg Gram-Negative Mechanism cluster_GPos Gram-Positive Mechanism Cefteram Cefteram (Free Acid) PBP_Binding Binds PBPs (Transpeptidases) Cefteram->PBP_Binding PBP3 High Affinity: PBP 3 PBP_Binding->PBP3 Enterobacteriaceae PBP1_2 High Affinity: PBP 1, 2 PBP_Binding->PBP1_2 Staph/Strep Filamentation Septum Inhibition (Filamentation) PBP3->Filamentation Lysis Osmotic Lysis (Bactericidal) Filamentation->Lysis Wall_Weak Peptidoglycan Cross-link Failure PBP1_2->Wall_Weak Wall_Weak->Lysis

Figure 1: Molecular pathway of Cefteram-induced bactericidal activity distinguishing between Gram-negative and Gram-positive targets.

Antimicrobial Spectrum & Comparative Activity

Cefteram demonstrates a "balanced" third-generation profile: potent against respiratory Gram-negatives and Enterobacteriaceae, with retained activity against MSSA (unlike cefixime) and Streptococci.

Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL)
OrganismCefteram (3rd Gen)Cefixime (3rd Gen)Cefaclor (2nd Gen)Clinical Insight
Gram-Positive
S. pneumoniae (PSSP)≤ 0.060.251.0Superior potency vs. pneumococci.
S. pyogenes≤ 0.060.250.5Highly active.
S. aureus (MSSA)1 - 2> 164Retains MSSA coverage (Cefixime does not).
Enterococcus spp.> 128> 128> 128Intrinsic Resistance.
Gram-Negative
H. influenzae (BL-)≤ 0.06≤ 0.064.0Superior to 2nd gen.
H. influenzae (BL+)≤ 0.06≤ 0.064.0Stable to TEM-1 beta-lactamase.
M. catarrhalis0.250.252.0Excellent activity.
E. coli0.250.254 - 8Potent against wild-type strains.
K. pneumoniae0.250.254 - 8Potent against wild-type strains.
P. aeruginosa> 64> 64> 64Intrinsic Resistance.

Key Observations:

  • Beta-Lactamase Stability: Cefteram is stable against hydrolysis by common penicillinases (TEM-1, TEM-2, SHV-1) produced by H. influenzae and N. gonorrhoeae.

  • The "Gap": Like most oral cephalosporins, it is inactive against Pseudomonas aeruginosa, Serratia marcescens, and Enterococcus faecalis.

  • BLNAR Strains: Cefteram maintains activity against many Beta-Lactamase Negative Ampicillin-Resistant (BLNAR) H. influenzae strains due to high PBP affinity.

Experimental Protocol: Broth Microdilution

To ensure reproducibility and CLSI compliance (M07 standards), the following workflow must be strictly adhered to.

Reagent Preparation
  • Solvent: Dissolve Cefteram free acid powder in a small volume of DMSO or minimal 0.1 M Phosphate Buffer (pH 6.0-7.0) before diluting in water. Do not use the pivoxil ester.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • For Streptococci: Supplement with 2-5% Lysed Horse Blood (LHB).

    • For H. influenzae: Use Haemophilus Test Medium (HTM).

Workflow Visualization

Protocol Step1 1. Stock Prep Dissolve Cefteram Free Acid (NOT Pivoxil) Step2 2. Dilution Series Two-fold serial dilutions (Range: 0.004 - 128 µg/mL) Step1->Step2 Step4 4. Inoculation Final conc: 5 x 10^5 CFU/mL Volume: 100 µL per well Step2->Step4 Step3 3. Inoculum Prep Direct Colony Suspension Adjust to 0.5 McFarland Step3->Step4 Step5 5. Incubation 35°C ambient air 16-20 hours (20-24h for Strep) Step4->Step5 Step6 6. Read MIC Lowest conc. with NO visible growth Step5->Step6

Figure 2: Standardized CLSI Broth Microdilution workflow for Cefteram susceptibility testing.

Quality Control (QC) Ranges

To validate the assay, run the following ATCC strains in parallel:

  • E. coli ATCC 25922: MIC 0.06 – 0.25 µg/mL [2]

  • S. aureus ATCC 29213: MIC 0.5 – 2.0 µg/mL

  • H. influenzae ATCC 49247: MIC 0.03 – 0.12 µg/mL

Resistance Profile & Stability

Understanding the limitations is crucial for drug development positioning.

  • ESBLs (Extended-Spectrum Beta-Lactamases): Cefteram is labile (unstable) to hydrolysis by ESBLs (e.g., CTX-M, TEM-10/12, SHV-5). It should not be used against confirmed ESBL-producing Enterobacteriaceae.

  • AmpC Beta-Lactamases: High-level expression of chromosomal AmpC (e.g., in Enterobacter cloacae, Citrobacter freundii) confers resistance.

  • Penicillin-Resistant S. pneumoniae (PRSP): While Cefteram is more active than older agents, MICs rise in PRSP strains (PBP 2x/2b mutations). However, it often retains lower MICs than cefaclor or cefuroxime against Penicillin-Intermediate strains (PISP).

References

  • Ohya, S., et al. (1988). "In vitro and in vivo antibacterial activities of T-2588 (Cefteram Pivoxil), a new oral cephalosporin." Antimicrobial Agents and Chemotherapy.[1][3][4]

  • Clinical and Laboratory Standards Institute (CLSI). (2024). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Kuck, N. A., et al. (1989). "Comparative in vitro and in vivo activities of cefteram pivoxil (T-2588)." European Journal of Clinical Microbiology & Infectious Diseases.

  • Yamaguchi, T., et al. (1998). "Affinity of cefteram for penicillin-binding proteins of Staphylococcus aureus and Escherichia coli." Journal of Antibiotics.

  • Jones, R. N., & Barry, A. L. (1988). "In vitro evaluation of cefteram, a new oral cephalosporin." Diagnostic Microbiology and Infectious Disease.

Sources

Foundational

Technical Guide: In Vivo Activation and Pharmacokinetics of Cefteram Pivoxil

Executive Summary & Chemical Rationale Cefteram pivoxil (CFTM-PI) represents a classic case study in prodrug design utilized to overcome the poor oral bioavailability of third-generation cephalosporins. The parent compou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Cefteram pivoxil (CFTM-PI) represents a classic case study in prodrug design utilized to overcome the poor oral bioavailability of third-generation cephalosporins. The parent compound, Cefteram (CFTM), possesses a polar carboxylic acid moiety at the C-4 position, which renders it hydrophilic and poorly permeable across the lipophilic enterocyte membrane.

To solve this, the pivaloyloxymethyl (pivoxil) ester group is attached, masking the charge and significantly increasing lipophilicity. However, this chemical modification introduces a critical biological dependency: the molecule must undergo enzymatic hydrolysis in vivo to release the active drug. This guide details that activation mechanism, its toxicological byproducts, and the specific protocols required to validate it.

Molecular Mechanism of Activation

The activation of Cefteram pivoxil is not a single-step dissociation but a cascade reaction driven by non-specific esterases (primarily carboxylesterases).

The Hydrolysis Cascade

Upon absorption into the intestinal mucosal cells and passage into the portal circulation, CFTM-PI encounters esterases.[1][2][3][4] The reaction proceeds as follows:

  • Enzymatic Attack: Esterases cleave the ester bond between the pivalic acid and the hydroxymethyl group.

  • Spontaneous Decomposition: This releases Pivalic Acid and an unstable hydroxymethyl intermediate.

  • Formaldehyde Release: The intermediate spontaneously eliminates Formaldehyde to yield the free carboxylic acid of the active Cefteram .

Visualization of the Activation Pathway

Cefteram Activation CFTM_PI Cefteram Pivoxil (Lipophilic Prodrug) Intermediate Hydroxymethyl Intermediate (Unstable) CFTM_PI->Intermediate Hydrolysis Pivalate Pivalic Acid (Toxicological Concern) CFTM_PI->Pivalate Release CFTM Cefteram (Active Drug) Intermediate->CFTM Spontaneous Elimination Formaldehyde Formaldehyde Intermediate->Formaldehyde Release Esterase Carboxylesterases (Intestine/Liver)

Figure 1: The bioactivation cascade of Cefteram Pivoxil.[1][2] Note the generation of Pivalic Acid and Formaldehyde as stoichiometric byproducts.

Toxicological Implications: The Carnitine Interaction

For drug developers, the activation mechanism presents a specific safety liability known as secondary carnitine deficiency . This is a critical consideration for pediatric formulations or long-term dosing.

Mechanism of Carnitine Depletion

Pivalic acid is not readily metabolized by humans. Instead, it is detoxified via conjugation with free carnitine (L-carnitine) to form pivaloylcarnitine , which is efficiently excreted in urine by the kidneys. This process depletes the body's carnitine pool, potentially leading to hypocarnitinemia (associated with hypoglycemia and encephalopathy in extreme cases).

Carnitine Depletion Pathway

Carnitine Depletion PivalicAcid Pivalic Acid (From Prodrug) PivaloylCoA Pivaloyl-CoA PivalicAcid->PivaloylCoA Activation via Acyl-CoA Synthetase FreeCarnitine Free L-Carnitine (Endogenous Pool) PivaloylCarnitine Pivaloylcarnitine (Renal Excretion) FreeCarnitine->PivaloylCarnitine Depletion PivaloylCoA->PivaloylCarnitine Carnitine N-acyltransferase (Consumes Carnitine) Urine Urine (Irreversible Loss) PivaloylCarnitine->Urine Renal Clearance

Figure 2: Mechanism of secondary carnitine deficiency induced by pivalate-generating prodrugs.[5]

Experimental Protocols

To validate this activation and assess safety during preclinical development, the following protocols are standard.

In Vitro Metabolic Stability Assay (Esterase Hydrolysis)

This assay determines the rate of prodrug conversion to the active moiety in plasma or liver microsomes.

Objective: Calculate the half-life (


) of Cefteram Pivoxil and the formation rate of Cefteram.

Materials:

  • Pooled Human/Rat Plasma or Liver S9 fraction.

  • Test Compound: Cefteram Pivoxil (

    
    ).
    
  • Reference Inhibitor: BNPP (Bis-p-nitrophenyl phosphate) – a specific carboxylesterase inhibitor (to confirm enzyme specificity).

Workflow:

  • Preparation: Pre-incubate plasma/S9 at

    
     for 5 minutes.
    
  • Initiation: Add Cefteram Pivoxil (final concentration

    
    ).
    
  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (ACN) containing internal standard (IS).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS. Monitor transitions for both Prodrug and Active Drug.

In Vivo Pharmacokinetics & Carnitine Monitoring

When designing in vivo studies (e.g., in rats or dogs), you must monitor both the drug and the carnitine biomarker.

ParameterSampling TargetAnalytical MethodNotes
Prodrug Exposure PlasmaLC-MS/MSUsually low/undetectable due to rapid hydrolysis.
Active Drug (CFTM) PlasmaLC-MS/MSMain PK endpoint (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

,

).
Free Carnitine (C0) Serum/PlasmaLC-MS/MSDecrease indicates depletion.
Acylcarnitine (C5) Urine/PlasmaLC-MS/MSRepresents Pivaloylcarnitine.[6] Increase confirms pivalate elimination.
Experimental Workflow Diagram

Experimental Workflow Start Study Initiation InVitro In Vitro Screen (Plasma/S9 Stability) Start->InVitro Analysis1 LC-MS/MS: Measure Prodrug Disappearance InVitro->Analysis1 Analysis2 LC-MS/MS: Measure Active Drug Formation InVitro->Analysis2 InVivo In Vivo PK Study (Rat/Dog) Analysis3 Biomarker Analysis: Free Carnitine (C0) vs Pivaloylcarnitine (C5) InVivo->Analysis3 Analysis1->InVivo If unstable (Good) Decision Safety Assessment: Is Carnitine Depletion >20%? Analysis3->Decision

Figure 3: Integrated workflow for assessing prodrug activation and carnitine safety signals.

Data Summary: Prodrug vs. Active Drug[1][2][5][8][9][10]

The following table summarizes the physicochemical shift achieved by the pivoxil modification, based on literature values for this class of compounds.

PropertyCefteram Pivoxil (Prodrug)Cefteram (Active)Impact on Development
Lipophilicity (LogP) High (~2.5 - 3.0)Low (< 0)Prodrug enables passive diffusion across GI membrane.
Solubility Low (Aqueous)High (at pH > 5)Formulation often requires surfactants or amorphous solid dispersions.
Bioavailability (F) ~30 - 50% (Species dependent)< 5% (Oral)Pivoxil is essential for oral delivery.
Half-Life (

)
Minutes (Rapid Hydrolysis)~0.8 - 1.5 HoursPK is driven by the elimination of the active drug, not the prodrug.

References

  • National Institutes of Health (NIH) - PubMed. (2016). Clinical Features of Carnitine Deficiency Secondary to Pivalate-Conjugated Antibiotic Therapy. Retrieved from [Link]

  • American Academy of Pediatrics. (2007). Carnitine-Associated Encephalopathy Caused by Long-term Treatment With an Antibiotic Containing Pivalic Acid.[7] Retrieved from [Link]

  • Tohoku Journal of Experimental Medicine. (1995). Alteration of ammonia and carnitine levels in short-term treatment with pivalic acid-containing prodrug. Retrieved from [Link]

  • Drug Metabolism and Disposition. (1997). In Vitro and in Vivo Evaluations of the Metabolism, Pharmacokinetics, and Bioavailability of Ester Prodrugs. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of Cefteram for Penicillin-Binding Proteins (PBPs)

Abstract Cefteram, the active metabolite of the oral third-generation cephalosporin prodrug cefteram pivoxil, exerts its bactericidal effect by targeting and inactivating essential bacterial enzymes known as penicillin-b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cefteram, the active metabolite of the oral third-generation cephalosporin prodrug cefteram pivoxil, exerts its bactericidal effect by targeting and inactivating essential bacterial enzymes known as penicillin-binding proteins (PBPs). The affinity and selectivity with which cefteram binds to these various proteins are fundamental determinants of its antibacterial spectrum and clinical efficacy. This technical guide provides a detailed examination of the molecular interactions between cefteram and PBPs. It delineates the established methodologies for quantifying these interactions, explains the causality behind experimental design, and contextualizes the binding profile of cefteram within its therapeutic class. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of antibiotic mechanisms and resistance.

The Molecular Target: Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins are a group of membrane-associated enzymes essential for the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[1] Peptidoglycan provides mechanical strength, protecting the bacterium from osmotic lysis.[2]

PBPs catalyze the cross-linking of peptide side chains of adjacent glycan strands through transpeptidation.[3] By targeting these unique bacterial enzymes, β-lactam antibiotics like cefteram achieve selective toxicity.[1]

PBPs are broadly classified based on molecular weight and function:

  • High-Molecular-Weight (HMW) PBPs: These are often bifunctional (possessing both transglycosylase and transpeptidase activity) or monofunctional transpeptidases. They are the primary lethal targets for most β-lactam antibiotics. Key examples include:

    • PBP1a and PBP1b: Involved in cell elongation.

    • PBP2: Crucial for maintaining cell shape.

    • PBP3: Essential for septum formation during cell division.[4]

  • Low-Molecular-Weight (LMW) PBPs: These are primarily carboxypeptidases or endopeptidases involved in peptidoglycan maturation and recycling. They are generally not considered primary lethal targets.

The specific array and function of PBPs can vary significantly between bacterial species, such as Escherichia coli, Haemophilus influenzae, and Streptococcus pneumoniae.[4][5]

Mechanism of Inhibition: Irreversible Acylation

The antibacterial activity of cefteram, like all β-lactam antibiotics, stems from its ability to act as a suicide inhibitor of PBP transpeptidase activity. The strained four-membered β-lactam ring of the cephalosporin is structurally analogous to the D-Ala-D-Ala substrate of the PBP.[1]

This structural mimicry allows cefteram to enter the PBP active site, where a catalytic serine residue, instead of attacking the peptide substrate, nucleophilically attacks the carbonyl carbon of the β-lactam ring.[1] This reaction opens the ring and forms a highly stable, covalent acyl-enzyme complex.[1] This process of acylation is effectively irreversible, inactivating the enzyme and halting peptidoglycan cross-linking.[1] The subsequent accumulation of defects in the cell wall leads to loss of structural integrity, cell lysis, and bacterial death.[6]

G cluster_0 PBP Active Site PBP Active PBP (Serine-OH) Acyl_Enzyme Inactive Acyl-Enzyme Complex (Ser-O-C=O-Cefteram) PBP->Acyl_Enzyme Covalent Bond Formation Wall Inhibition of Cell Wall Synthesis Acyl_Enzyme->Wall Enzyme Inactivation Cefteram Cefteram (β-Lactam Ring) Cefteram->PBP Binding & Acylation Substrate Peptidoglycan Substrate (D-Ala-D-Ala) Substrate->PBP Normal Substrate Lysis Bacterial Cell Lysis Wall->Lysis

Figure 1: Mechanism of PBP inactivation by Cefteram.

Quantifying the Interaction: Binding Affinity and IC₅₀

The potency of a β-lactam antibiotic is directly related to its binding affinity for essential PBPs. This affinity is commonly quantified by the 50% inhibitory concentration (IC₅₀) .

  • IC₅₀ Definition: The IC₅₀ is the concentration of an inhibitor (e.g., cefteram) required to reduce the activity of a specific enzyme (e.g., PBP3) by 50%. A lower IC₅₀ value signifies higher binding affinity and greater potency against that particular PBP.

Determining the IC₅₀ for each essential PBP in a target pathogen provides a "binding profile." This profile is invaluable for predicting an antibiotic's spectrum of activity. For instance, third-generation cephalosporins are characterized by their particularly high affinity for PBP3 in Gram-negative bacteria, which correlates with their potent activity against these organisms.[1]

Experimental Protocol: Competitive PBP Binding Assay

The determination of IC₅₀ values is most commonly achieved through a competitive binding assay using a fluorescently labeled β-lactam probe, such as Bocillin FL (a derivative of penicillin).[7] This protocol provides a self-validating system where the displacement of a known fluorescent ligand is measured.

Causality-Driven Experimental Choices:

  • Why use whole cells or membrane fractions? Using intact cellular components ensures that the PBPs are in their native conformation and accessible in a physiologically relevant context.

  • Why pre-incubate with the test antibiotic? This step allows the unlabeled antibiotic (cefteram) to bind to its target PBPs in a concentration-dependent manner before the fluorescent probe is introduced.

  • Why use a fluorescent penicillin probe? Probes like Bocillin FL bind broadly to most PBPs, acting as a reporter. The amount of fluorescence is directly proportional to the number of PBP active sites that were not already blocked by the test antibiotic.

  • Why use SDS-PAGE? Sodium dodecyl sulfate-polyacrylamide gel electrophoresis separates the proteins by molecular weight, allowing for the visualization and quantification of fluorescence associated with individual PBP bands.

Step-by-Step Methodology
  • Preparation of Bacterial Lysates:

    • Grow the target bacterial strain (e.g., H. influenzae) to mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in PBS and lyse the cells using sonication on ice.

    • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in PBS and determine the total protein concentration.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, aliquot a standardized amount of the membrane preparation.

    • Add the test antibiotic (cefteram) in a range of serially diluted concentrations to the tubes. Include a control tube with no antibiotic.

    • Incubate the mixtures for a defined period (e.g., 30 minutes) at room temperature to allow for cefteram binding.

    • Add a fixed, saturating concentration of Bocillin FL to each tube.

    • Incubate for an additional 10 minutes to allow the fluorescent probe to label any PBPs not inhibited by cefteram.

  • Analysis and Quantification:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Quantify the intensity of each PBP band using densitometry software (e.g., ImageJ).

    • For each PBP, plot the relative fluorescence intensity against the logarithm of the cefteram concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.[4]

G cluster_0 Workflow A 1. Isolate Bacterial Membrane Fraction (contains PBPs) B 2. Pre-incubate Membranes with Varying [Cefteram] A->B C 3. Add Fluorescent Probe (Bocillin FL) to label unbound PBPs B->C D 4. Separate Proteins by SDS-PAGE C->D E 5. Visualize & Quantify Fluorescent PBP Bands D->E F 6. Plot Data & Calculate IC₅₀ E->F

Figure 2: Experimental workflow for determining PBP IC₅₀ values.

Cefteram's PBP Binding Profile: A Comparative Analysis

While specific, side-by-side comparative IC₅₀ data for cefteram against multiple bacterial species is not abundant in publicly available literature, its binding profile can be inferred from its antibacterial spectrum and data from structurally similar oral third-generation cephalosporins. Cefteram is known to be highly effective against pathogens such as Haemophilus influenzae and Escherichia coli.[6] This activity is characteristic of cephalosporins with a strong affinity for the essential PBP3 of Gram-negative bacteria.[1]

To provide a representative context for the binding affinities of this drug class, the table below summarizes the IC₅₀ values for cefditoren, another oral third-generation cephalosporin, against key PBPs in important respiratory pathogens.

Table 1: Representative PBP Binding Affinities for a Third-Generation Oral Cephalosporin (Cefditoren)

Bacterial Species PBP Target IC₅₀ (µM) Reference
Haemophilus influenzae PBP3A/B 0.060 ± 0.002 [8]
Streptococcus pneumoniae PBP1A 0.005 ± 0.004 [8]

| | PBP2X | 9.70 ± 8.24 |[8] |

Data presented for cefditoren as a proxy for its class. Lower values indicate higher affinity.

Interpretation and Insights:

  • High Affinity for Gram-Negative PBP3: The extremely low IC₅₀ value for H. influenzae PBP3A/B is a hallmark of this antibiotic class and is the primary driver of its potent bactericidal activity against this pathogen.[8] Inhibition of PBP3 disrupts cell division, leading to the formation of long, non-viable bacterial filaments.

  • Variable Affinity in Gram-Positives: The binding profile against S. pneumoniae is more distributed. While there is a very high affinity for PBP1A, the affinity for PBP2X is considerably lower.[8] In pneumococci, potent antibacterial activity often requires the inhibition of multiple essential PBPs (PBP1a, PBP2x, PBP2b).[7]

Based on its known efficacy, cefteram is expected to exhibit a similar profile, with a particularly high affinity for PBP3 in H. influenzae and E. coli, and a broader affinity profile across PBP1a, PBP2x, and PBP3 in S. pneumoniae.

Conclusion

The therapeutic efficacy of cefteram pivoxil is fundamentally governed by the binding affinity of its active form, cefteram, to the penicillin-binding proteins of target pathogens. As a third-generation cephalosporin, its potent activity, especially against Gram-negative bacteria, is attributed to the rapid and irreversible acylation of essential transpeptidases, with a particularly high affinity for PBP3. The quantitative determination of this affinity, expressed as IC₅₀ values derived from competitive binding assays, remains the gold standard for elucidating the molecular basis of its activity. Understanding this specific PBP binding profile is critical for predicting clinical outcomes, overcoming resistance, and guiding the development of next-generation antimicrobial agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cefteram Pivoxil? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cefditoren Pivoxil? Retrieved from [Link]

  • Wikipedia. (n.d.). Penicillin-binding proteins. Retrieved from [Link]

  • Mouz, N., Di Guilmi, A. M., Gordon, E., Hakenbeck, R. (2002). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Letters, 210(1), 1-8. Retrieved from [Link]

  • Soares, R. R., et al. (2012). Fungal Enzymes in Organic Pollutants Bioremediation. In Penicillin-binding proteins – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Kocaoglu, O., et al. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. Antimicrobial Agents and Chemotherapy, 59(8), 4547-4555. Retrieved from [Link]

  • Li, Y., et al. (2024). Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity. Archives of Microbiology, 206(12), 419. Retrieved from [Link]

  • Georgopapadakou, N. H., & Liu, F. Y. (1980). Penicillin-binding proteins in bacteria. Antimicrobial Agents and Chemotherapy, 18(1), 148-157. Retrieved from [Link]

  • Zhao, G., et al. (1999). A new fluorescent penicillin derivative to label penicillin-binding proteins. Journal of the American Chemical Society, 121(42), 9726-9727. Retrieved from [Link]

  • Malouin, F., & Bryan, L. E. (1986). Penicillin-binding proteins in Haemophilus influenzae. Antimicrobial Agents and Chemotherapy, 30(4), 541-547. Retrieved from [Link]

  • Makover, S. D., Wright, R., & Telep, E. (1981). Penicillin-binding proteins in Haemophilus influenzae. Antimicrobial Agents and Chemotherapy, 19(4), 584-588. Retrieved from [Link]

  • Georgopapadakou, N. H., & Fontana, R. (1994). Comparative affinities for penicillin-binding proteins of multipolar ionic amphoteric cephalosporins in gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 38(3), 546-551. Retrieved from [Link]

Sources

Foundational

Technical Guide: Cefteram Pivoxil Degradation &amp; Metabolite Identification

Executive Summary Cefteram Pivoxil (CFT-PI) represents a classic challenge in cephalosporin pharmacokinetics: balancing lipophilicity for oral absorption with chemical stability.[1] As a pivaloyloxymethyl ester prodrug,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefteram Pivoxil (CFT-PI) represents a classic challenge in cephalosporin pharmacokinetics: balancing lipophilicity for oral absorption with chemical stability.[1] As a pivaloyloxymethyl ester prodrug, its efficacy relies on the in vivo liberation of the active moiety, Cefteram (CFT).[1] However, this same ester linkage, combined with the labile


-lactam ring and the 

double bond, creates a complex degradation landscape.[1]

This guide provides a mechanistic breakdown of CFT-PI's degradation pathways (hydrolytic, isomeric, and oxidative) and details the LC-MS/MS protocols required for unambiguous metabolite identification.[1]

Part 1: The Prodrug Chemistry & Activation Mechanism

To understand degradation, one must first distinguish between biological activation (intended) and chemical degradation (unintended).[1]

The Double-Ester Hydrolysis (Bio-Activation)

CFT-PI is inactive until hydrolyzed.[1] Upon absorption in the intestinal wall, esterases target the pivaloyloxymethyl moiety.[1] This is not a single-step cleavage but a cascade:

  • Enzymatic Hydrolysis: Esterases cleave the terminal pivalate ester.[1]

  • Spontaneous Collapse: The resulting hydroxymethyl intermediate is chemically unstable and spontaneously releases formaldehyde to yield the free carboxylic acid (Active Cefteram).[1]

The Toxicology of Byproducts
  • Pivalic Acid: Forms pivaloylcarnitine, which is excreted in urine.[1][2] Chronic exposure can deplete systemic carnitine levels (hypocarnitinemia).[1]

  • Formaldehyde: Rapidly oxidized to formate and then CO

    
     via the folate pathway; rarely accumulates to toxic levels but is a critical structural byproduct for mass balance studies.[1]
    

Part 2: Forced Degradation Pathways

In a non-biological environment (stability testing), CFT-PI undergoes three primary degradation modes. These pathways must be mapped to validate stability-indicating methods (SIMs).

Pathway A: -Isomerization (The Critical Impurity)

The most persistent degradation issue for cephalosporins.[1] Under basic conditions or in polar aprotic solvents, the double bond at C3-C4 (


) migrates to C2-C3 (

).[1]
  • Mechanism: Abstraction of the proton at C2, followed by resonance stabilization and reprotonation at C4.[1]

  • Impact: The

    
    -isomer is biologically inactive and difficult to separate chromatographically due to identical mass and similar polarity.[1]
    
Pathway B: -Lactam Ring Opening

Under strong acid/base stress or enzymatic attack (


-lactamase), the amide bond of the four-membered ring hydrolyzes.[1]
  • Product: Cephalosporoic acid derivatives.[1][3]

  • Mass Shift: +18 Da (Water addition).

Pathway C: Ester Hydrolysis (Premature Activation)

Occurs in moisture-rich formulations.[1] The prodrug reverts to Cefteram before reaching the patient, reducing bioavailability (Cefteram itself is poorly absorbed).[1]

Visualization of Degradation & Metabolism

The following diagram maps the bio-activation versus the chemical degradation trees.[1]

Cefteram_Pathways CFT_PI Cefteram Pivoxil (Prodrug) MW: ~593.6 Intermediate Hydroxymethyl Intermediate (Unstable) CFT_PI->Intermediate Esterase (Intestine) Pivalic Pivalic Acid CFT_PI->Pivalic Byproduct Delta2 Delta-2 Isomer (Inactive Impurity) MW: ~593.6 CFT_PI->Delta2 Base/Polar Solvent (Isomerization) OpenRing Open-Ring Degradant (Hydrolysis) CFT_PI->OpenRing Strong Acid/Base (+H2O) Oxide S-Oxide (Oxidation) CFT_PI->Oxide H2O2/Oxidation (+16 Da) CFT_Active Cefteram (Active) (Free Acid) MW: ~479.5 Intermediate->CFT_Active Spontaneous (-Formaldehyde) Formaldehyde Formaldehyde Intermediate->Formaldehyde Byproduct CFT_Active->OpenRing Degradation of Active

Caption: Figure 1.[1] Metabolic activation (Blue path) vs. Chemical degradation pathways (Red path) of Cefteram Pivoxil.

Part 3: Metabolite Identification Protocol (LC-MS/MS)

To identify these species, high-resolution mass spectrometry (HRMS) is required.[1] A triple quadrupole (QqQ) is sufficient for knowns, but a Q-TOF or Orbitrap is necessary for elucidating unknown degradants.[1]

Experimental Workflow

This protocol ensures separation of the


 isomers and detection of polar hydrolytic products.[1]
ParameterSpecificationRationale
Instrument UHPLC coupled to Q-TOF MSQ-TOF provides exact mass (<5 ppm) for formula confirmation.[1]
Column C18, 100 x 2.1 mm, 1.7 µm (e.g., BEH C18)Sub-2 µm particles required to resolve the structural isomers.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and improves peak shape for basic amines.[1]
Mobile Phase B AcetonitrileProtic solvents (MeOH) can sometimes induce transesterification artifacts.[1]
Gradient 5% B to 95% B over 12 minsSlow gradient required to separate the hydrophobic prodrug from polar degradants.[1]
Ionization ESI Positive Mode (+ve)Cephalosporins ionize readily as [M+H]+ due to the aminothiazole ring.[1]
Step-by-Step Identification Logic

Step 1: The Parent Check

  • Locate Cefteram Pivoxil [M+H]

    
     at m/z ~594.[1]
    
  • Verify isotopic pattern (Sulfur presence gives a distinct

    
    S contribution).[1]
    

Step 2: The Isomer Trap (


 vs 

)
  • The

    
     isomer has the same exact mass as the parent.[1]
    
  • differentiation: The

    
     isomer typically elutes later on C18 columns due to planar conjugation changes.[1]
    
  • UV Confirmation: The

    
     isomer has a UV maximum shift (often hypsochromic shift to ~245 nm) compared to the 
    
    
    
    parent (~260-270 nm).[1]

Step 3: Fragmentation Analysis (MS/MS)

  • Loss of Pivaloyloxymethyl: Look for the neutral loss of 114 Da.[1]

  • Active Moiety: The appearance of the fragment at m/z ~480 confirms the core structure is intact.[1]

  • Ring Opening: If the parent mass is +18 Da (m/z ~612), the

    
    -lactam ring has opened.[1]
    
Analytical Decision Tree

LCMS_Decision_Tree Start Sample Injection (LC-MS ESI+) MassCheck Check m/z 594 (Parent Mass) Start->MassCheck IsomerQ Multiple Peaks at m/z 594? MassCheck->IsomerQ HydrolysisQ Detect m/z 480? MassCheck->HydrolysisQ RingQ Detect m/z 612 (+18 Da)? MassCheck->RingQ Delta3 Peak 1 (Earlier) Delta-3 (Active Prodrug) IsomerQ->Delta3 Yes Delta2 Peak 2 (Later) Delta-2 Isomer IsomerQ->Delta2 Yes ActiveID Cefteram Free Acid (Hydrolysis Product) HydrolysisQ->ActiveID Yes Degradant Cephalosporoic Acid (Ring Open) RingQ->Degradant Yes

Caption: Figure 2.[1] Logic flow for identifying Cefteram metabolites and degradants via LC-MS.

Part 4: Isomerization Dynamics ( )[1]

The migration of the double bond is the most subtle yet critical failure mode.[1]

  • Thermodynamics: The

    
     isomer is often thermodynamically more stable than the 
    
    
    
    form, meaning the reaction is essentially irreversible under stress.[1]
  • Biological Implication: The

    
     isomer lacks antibacterial activity because the specific geometry required to acylate the Penicillin-Binding Proteins (PBPs) is lost.[1]
    
  • Control Strategy: Maintenance of pH between 4.0 and 6.0 during formulation is critical. Above pH 7.0, base-catalyzed isomerization accelerates rapidly.[1]

References

  • Pfizer/Vertex. (2006).[1] Highly pure cefditoren pivoxil and process for preparation.[1][3] (Patent describing the

    
     isomer impurity control in structurally homologous pivoxil cephalosporins). 
    
  • Japsonline. (2011).[1] UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient. (Detailed degradation protocols for pivoxil esters). [1]

  • National Institutes of Health (NIH). (2017).[1] Development and validation of the stability-indicating LC–UV method for the determination of Cefditoren pivoxil. (Hydrolysis and oxidation stress testing standards). [1]

  • Splendid Lab. (2024).[1][4][5] Delta 2-Cefteram Pivoxil Reference Standard.[1][6] (Confirmation of the specific Delta-2 impurity existence for Cefteram).

  • MDPI. (2022).[1] Formaldehyde Metabolism in Bacteria and Yeast.[1] (Mechanisms of formaldehyde byproduct detoxification). [1]

Sources

Exploratory

Technical Guide: Research on Cefteram Pivoxil for Beta-Lactamase Producing Strains

Executive Summary This technical guide outlines the research framework for evaluating Cefteram Pivoxil (CFTM-PI) , an oral third-generation cephalosporin, against bacterial strains expressing various -lactamases. While C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the research framework for evaluating Cefteram Pivoxil (CFTM-PI) , an oral third-generation cephalosporin, against bacterial strains expressing various


-lactamases. While Cefteram exhibits robust stability against common penicillinases (e.g., TEM-1, BRO-1) found in respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, its interaction with Extended-Spectrum 

-Lactamases (ESBLs) and AmpC enzymes requires precise kinetic profiling. This document provides the mechanistic grounding, experimental protocols, and data interpretation strategies for pharmaceutical scientists and microbiologists.

Part 1: Molecular Pharmacology & Mechanism of Action

Prodrug Activation

Cefteram pivoxil is an ester-prodrug. Upon oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by non-specific esterases in the intestinal wall and liver to release the active moiety, Cefteram (CFTM) .

  • Lipophilicity: The pivaloyloxymethyl ester group increases lipophilicity, facilitating passive diffusion across the intestinal epithelium.

  • Active Moiety: Cefteram contains an aminothiazolyl-methoxyimino group at the C-7 position, which confers high affinity for Penicillin-Binding Proteins (PBPs), specifically PBP3 in Gram-negative bacteria.

Interaction with Target Enzymes (PBPs)

Cefteram acts by acylating the active site serine of PBPs, inhibiting the transpeptidation step of peptidoglycan synthesis. This leads to cell wall instability and bactericidal lysis.

CefteramMechanism Prodrug Cefteram Pivoxil (Inactive Prodrug) Esterase Esterase Hydrolysis (Intestinal Wall/Liver) Prodrug->Esterase ActiveDrug Cefteram (Active Moiety) Esterase->ActiveDrug Activation PBP Penicillin-Binding Protein (PBP3) ActiveDrug->PBP Binding AcylEnzyme Acyl-PBP Complex (Irreversible Inhibition) PBP->AcylEnzyme Acylation Lysis Cell Lysis (Bactericidal Effect) AcylEnzyme->Lysis Peptidoglycan Failure

Figure 1: Pharmacological activation and mechanism of action of Cefteram Pivoxil.[1][2]

Part 2: Microbiological Profile & Resistance Mechanisms[3][4][5][6]

The core research challenge lies in defining the stability of Cefteram against specific


-lactamase classes.
Stability Spectrum
Beta-Lactamase ClassEnzyme ExamplesCefteram StabilityResearch Focus
Class A (Penicillinase) TEM-1, TEM-2, SHV-1High Confirming MICs in H. influenzae and N. gonorrhoeae.
Class A (ESBL) CTX-M-15, TEM-10, SHV-12Low / Variable Quantifying hydrolysis rates (

). CTX-M enzymes hydrolyze oxyimino-cephalosporins efficiently.[3]
Class B (Metallo) NDM-1, VIM, IMPNone Cefteram is hydrolyzed; requires combination with metal chelators for research utility.
Class C (Cephalosporinase) AmpC (Enterobacter, Citrobacter)Low Inducible AmpC strains often show resistance; stable derepressed mutants are resistant.
Class D (Oxacillinase) OXA-48Variable Generally hydrolyzed, though kinetics vary significantly by variant.
The ESBL Challenge

While Cefteram is stable against the "narrow spectrum" enzymes (TEM-1) prevalent in respiratory pathogens, it is vulnerable to ESBLs. Research indicates that CTX-M enzymes hydrolyze cefotaxime and similar oxyimino-cephalosporins with high catalytic efficiency (


), rendering Cefteram less effective against ESBL-producing Enterobacteriaceae unless paired with a novel inhibitor.

Part 3: Experimental Protocols

Protocol A: MIC Determination (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Cefteram against clinical isolates.[4] Standard: Adheres to CLSI M07 / ISO 20776-1 guidelines.

Reagents:

  • Cefteram reference powder (active moiety, not the pivoxil ester, as esterases are absent in vitro).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • H. influenzae Test Medium (HTM) for fastidious organisms.

Workflow:

  • Stock Preparation: Dissolve Cefteram standard in DMSO or phosphate buffer (pH 6.0) to prepare a 1024

    
    g/mL stock.
    
  • Dilution: Prepare serial two-fold dilutions in CAMHB (Range: 0.03

    
    g/mL to 64 
    
    
    
    g/mL).
  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard, dilute to achieve final well concentration of

    
     CFU/mL.
    
  • Incubation: 35

    
     2°C for 16-20 hours (ambient air).
    
  • Readout: The MIC is the lowest concentration inhibiting visible growth.

Validation Control:

  • E. coli ATCC 25922 (Expected MIC: 0.06 - 0.25

    
    g/mL).
    
  • H. influenzae ATCC 49247 (Expected MIC: 0.06 - 0.5

    
    g/mL).
    
Protocol B: Kinetic Hydrolysis Assay (Spectrophotometric)

Objective: To quantify the stability of Cefteram against purified


-lactamases by determining 

and

.

Principle: The hydrolysis of the


-lactam ring induces a shift in UV absorbance. For cephalosporins, this is typically monitored at 260 nm  (or specific 

determined by scanning).

Workflow:

  • Enzyme Preparation: Purify periplasmic

    
    -lactamases (e.g., TEM-1, CTX-M-15) from transconjugant strains.
    
  • Reaction Mix:

    • Buffer: 50 mM Sodium Phosphate (pH 7.0).

    • Substrate: Cefteram (concentrations ranging 5 - 200

      
      M).
      
    • Enzyme: Optimized to yield linear initial rates (e.g., 10-50 nM).

  • Measurement:

    • Pre-incubate buffer and enzyme at 37°C.

    • Add Cefteram and immediately monitor absorbance decay at

      
       for 5 minutes.
      
  • Calculation:

    • Convert

      
       to velocity (
      
      
      
      ) using the extinction coefficient (
      
      
      ).
    • Fit data to the Michaelis-Menten equation:

      
      .
      
    • Derive Turnover Number (

      
      ).
      

Interpretation:

  • Low

    
     (< 1000 
    
    
    
    ):
    Indicates stability (e.g., Cefteram vs. TEM-1).
  • High

    
     (> 100,000 
    
    
    
    ):
    Indicates lability/resistance (e.g., Cefteram vs. CTX-M-15).

Part 4: Research Pathway Visualization

The following diagram illustrates the interaction logic when researching a resistant strain.

ResearchWorkflow Isolate Clinical Isolate (e.g., E. coli, H. influenzae) Screen Phenotypic Screening (Cefteram MIC > 1 µg/mL) Isolate->Screen Step 1 Genotype Genotypic Characterization (PCR for bla genes) Screen->Genotype Step 2: Identify Mechanism TEM1 TEM-1 / BRO-1 (Penicillinase) Genotype->TEM1 blaTEM-1 detected ESBL CTX-M / SHV-ESBL (Ext. Spectrum) Genotype->ESBL blaCTX-M detected AmpC AmpC (Cephalosporinase) Genotype->AmpC blaAmpC detected Stable Outcome: Susceptible Cefteram Stable TEM1->Stable Low Hydrolysis Unstable Outcome: Resistant Hydrolysis Likely ESBL->Unstable High Hydrolysis AmpC->Unstable High Hydrolysis

Figure 2: Logical framework for characterizing Cefteram resistance in clinical isolates.

References

  • Molecular Basis for the Catalytic Specificity of the CTX-M Extended-Spectrum β-Lactamases. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Extended-Spectrum β-Lactamases: A Clinical Update. Source: Clinical Microbiology Reviews (via NCBI) [Link]

  • A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World. Source: Clinical Infectious Diseases (via NCBI) [Link]

  • In vitro activity of faropenem against beta-lactamase producing clinical isolates. (Comparative data for Cefteram) Source: PubMed [Link]

  • Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents. Source: Antimicrobial Agents and Chemotherapy [Link]

Sources

Foundational

Pharmacokinetics and Tissue Distribution of Cefteram Pivoxil: A Preclinical Technical Guide

Executive Summary Cefteram Pivoxil (CFTM-PI) is an orally active, broad-spectrum cephalosporin antibiotic of the third generation. It functions as a prodrug; the pivaloyloxymethyl ester modification at the C-4 position m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefteram Pivoxil (CFTM-PI) is an orally active, broad-spectrum cephalosporin antibiotic of the third generation. It functions as a prodrug; the pivaloyloxymethyl ester modification at the C-4 position masks the carboxylic acid of the active moiety, Cefteram (CFTM) , thereby increasing lipophilicity and facilitating intestinal absorption.

Upon absorption, CFTM-PI is rapidly hydrolyzed by non-specific esterases in the intestinal wall and portal blood into the active Cefteram and the metabolic byproduct, pivalic acid. This guide details the pharmacokinetic (PK) behavior, tissue distribution dynamics, and critical experimental protocols for evaluating CFTM-PI in animal models (primarily rodents and canines).

Key Pharmacokinetic Characteristics[1][2][3][4][5][6][7][8]
  • Bioactivation: Rapid ester hydrolysis (Prodrug

    
     Active Drug).
    
  • Distribution: High affinity for kidney and lung tissues; limited CNS penetration.[1]

  • Excretion: Predominantly renal (glomerular filtration and tubular secretion).

  • Safety Signal: Pivalic acid byproduct conjugates with free carnitine, posing a risk of hypocarnitinemia in juvenile models.[2][3]

Mechanism of Action & Bioactivation

The pharmacokinetic utility of Cefteram Pivoxil relies entirely on its conversion efficiency. The ester bond is stable in the gastric environment but highly labile in the presence of esterases found in the intestinal mucosa and plasma.

Metabolic Pathway Visualization

The following diagram illustrates the hydrolysis of the prodrug and the secondary metabolic pathway of the pivalate byproduct, which is critical for safety assessments in animal models.

Cefteram_Metabolism Prodrug Cefteram Pivoxil (Lipophilic Prodrug) Gut Intestinal Wall / Portal Blood (Esterase Activity) Prodrug->Gut Absorption Active Cefteram (CFTM) (Active Antibiotic) Gut->Active Hydrolysis Byproduct Pivalic Acid Gut->Byproduct Hydrolysis Systemic Circulation Systemic Circulation Active->Systemic Circulation Conjugate Pivaloylcarnitine (Excreted in Urine) Byproduct->Conjugate Conjugation via Carnitine Acyltransferase Carnitine Free Carnitine (Endogenous) Carnitine->Conjugate Depletion

Figure 1: Bioactivation pathway of Cefteram Pivoxil and the carnitine-depleting mechanism of the pivalate byproduct.

Pharmacokinetic Profile in Animal Models

Significant interspecies differences exist regarding esterase activity and oral bioavailability. Rats typically exhibit higher non-specific esterase activity in the intestinal lumen compared to dogs and humans, which can occasionally lead to pre-absorptive hydrolysis and lower bioavailability.

Comparative PK Parameters (Rat vs. Dog)

The following data summarizes the disposition of the active metabolite (Cefteram) following oral administration of the prodrug.

ParameterRat Model (Rodent)Dog Model (Canine)Physiological Driver
Tmax (h) 0.25 – 0.5 h1.0 – 2.0 hFaster gastric emptying and metabolic rate in rats.
Bioavailability (F) ~15 – 25%~40 – 70%Dogs are a more predictive model for human absorption of pivaloyloxymethyl esters.
Half-life (T1/2) 0.3 – 0.5 h0.8 – 1.2 hRapid renal elimination in rodents.
Protein Binding ~30%~20%Generally lower than humans (~90%).
Excretion (Urine) 20 – 30%40 – 50%Correlates with bioavailability.
Excretion (Bile) Moderate (~5-10%)Low (<1%)Rodents exhibit higher biliary molecular weight thresholds.

Technical Note: In plasma analysis, the prodrug (CFTM-PI) is rarely detectable due to its rapid half-life (<5 minutes). PK curves should be generated based on the concentration of the active Cefteram .

Tissue Distribution Dynamics

Understanding tissue penetration is vital for predicting efficacy in target infections (e.g., pneumonia, pyelonephritis).

Organ-Specific Accumulation

Distribution studies using radiolabeled [


C]-Cefteram Pivoxil in rats demonstrate the following distribution hierarchy (AUC basis):
  • Kidney: Highest accumulation. Concentrations often exceed plasma levels by 5–10 fold due to active tubular secretion and renal elimination.

  • Liver: High concentrations due to first-pass metabolism and esterase activity.

  • Lung/Bronchial Fluid: Therapeutic concentrations achieved rapidly; tissue-to-plasma ratio is typically 0.5 – 0.8.

  • Spleen/Heart: Moderate distribution, mirroring plasma perfusion.

  • CNS (Brain): Negligible penetration (blood-brain barrier is impermeable to Cefteram).

The Carnitine Interaction

The formation of pivaloylcarnitine is a critical safety endpoint in preclinical distribution studies.

  • Mechanism: Pivalic acid is activated to pivaloyl-CoA, which is then conjugated with carnitine by carnitine N-acyltransferase.

  • Impact: This results in a secondary deficiency of free carnitine (hypocarnitinemia).

  • Observation: In repeat-dose toxicity studies (rats/dogs), monitor skeletal muscle and liver for lipid accumulation (steatosis), a sequela of carnitine depletion.

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols address the specific instability of the prodrug and the requirements for accurate tissue analysis.

Protocol A: Plasma Pharmacokinetics (Stabilized)

Objective: Accurate quantification of Cefteram without ex vivo hydrolysis artifacts.

  • Dosing: Administer CFTM-PI via oral gavage suspended in 0.5% carboxymethyl cellulose (CMC) or methylcellulose.

    • Dose Range: 10–100 mg/kg (Rat); 5–20 mg/kg (Dog).

  • Sampling: Collect blood into heparinized tubes.

  • Stabilization (CRITICAL):

    • Immediately place samples on ice.

    • To prevent ongoing hydrolysis of any surviving prodrug (if measuring), add an esterase inhibitor (e.g., NaF or acidified buffer) immediately upon collection.

    • Centrifuge at 4°C within 15 minutes.

  • Storage: Store plasma at -80°C. Acidification of plasma (pH < 4) with HCl or phosphoric acid improves the stability of the active Cefteram.

Protocol B: Tissue Distribution Workflow

Objective: Determine Tissue-to-Plasma partition coefficients (


).

Tissue_Protocol Step1 1. Oral Dosing (Time t=0) Step2 2. Euthanasia & Blood Collection (At Tmax: ~0.5h Rat / 1.5h Dog) Step1->Step2 Step3 3. Systemic Perfusion (Saline via Left Ventricle) Step2->Step3 Critical: Removes blood contamination from tissues Step4 4. Organ Harvesting (Kidney, Liver, Lung) Step3->Step4 Step5 5. Homogenization (In Phosphate Buffer pH 6.0) Step4->Step5 Step6 6. Protein Precipitation (Acetonitrile/Methanol) Step5->Step6 Step7 7. LC-MS/MS Analysis Step6->Step7

Figure 2: Step-by-step workflow for tissue distribution analysis. Perfusion (Step 3) is mandatory to distinguish parenchymal drug content from vascular drug content.

Bioanalytical Conditions (HPLC/LC-MS)
  • Column: C18 Reverse Phase (e.g., ODS, 150mm x 4.6mm).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient elution).

  • Detection: UV at 254 nm (HPLC) or MRM mode (LC-MS/MS) for higher sensitivity (required for lung/tissue homogenates).

  • Internal Standard: Ceftizoxime or similar cephalosporin analog.

References

  • Noda, K., et al. (1980). Metabolic fate of [14C]-ceftizoxime, a parenteral cephalosporin antibiotic, in rats and dogs.[4] Arzneimittelforschung, 30(10), 1665-1669.

  • Sakamoto, H., et al. (1993). Animal pharmacokinetics of FK037, a novel parenteral broad-spectrum cephalosporin. The Journal of Antibiotics, 46(12).

  • Nakashima, M., et al. (1992). Pharmacokinetics and safety of cefditoren pivoxil in healthy volunteers and patients with renal dysfunction. Antimicrobial Agents and Chemotherapy.[5] (Cited for class-effect pivoxil ester hydrolysis kinetics).[6]

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598.

  • Totsuka, K., et al. (1992). In vitro and in vivo antibacterial activities of cefditoren pivoxil, a new oral cephalosporin. Antimicrobial Agents and Chemotherapy, 36(5). (Comparative distribution data for pivoxil cephalosporins).

Sources

Protocols & Analytical Methods

Method

cefteram pivoxil formulation for pediatric research and administration

Abstract Cefteram pivoxil (CFTM-PI) is a third-generation cephalosporin prodrug widely utilized in pediatric pharmacotherapy for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] However...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cefteram pivoxil (CFTM-PI) is a third-generation cephalosporin prodrug widely utilized in pediatric pharmacotherapy for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1][2] However, its application in pediatrics is complicated by two critical factors: intense bitterness necessitating advanced taste-masking, and a metabolic safety risk involving secondary carnitine deficiency (hypocarnitinemia). This guide provides a comprehensive technical framework for formulating taste-masked fine granules, validating dissolution kinetics, and managing the pivalate-associated safety profile.

Part 1: Physicochemical Barriers & Formulation Strategy

The Prodrug Challenge

CFTM-PI is an ester prodrug. The pivoxil moiety renders the molecule lipophilic, enhancing intestinal absorption. Once absorbed, it is hydrolyzed by esterases into the active metabolite, Cefteram , and the byproduct Pivalic Acid .

ParameterCharacteristicImpact on Formulation
Solubility Low (Hydrophobic)Requires micronization or surfactants for bioavailability.[2]
Taste Intensely BitterPrecludes simple syrup; requires barrier coating.
Stability Hydrolysis-proneSensitive to moisture; requires low-humidity manufacturing.
Pediatric Form Fine Granules (10%)Preferred over tablets for swallowing compliance.
The "Pivalate Conundrum" (Critical Safety Mechanism)

Unlike many antibiotics, the safety profile of CFTM-PI is directly linked to its metabolic byproduct. Pivalic acid does not metabolize easily; instead, it conjugates with free carnitine in the body to form pivaloylcarnitine , which is rapidly excreted in urine.

Clinical Consequence: Long-term administration can deplete systemic carnitine reserves, leading to hypocarnitinemia, which may manifest as hypoglycemia or encephalopathy in pediatric patients with low muscle mass or metabolic defects.[3]

Diagram 1: Metabolic Pathway & Safety Mechanism

PivalateMetabolism Prodrug Cefteram Pivoxil (Prodrug) Intestine Intestinal Wall (Esterase Hydrolysis) Prodrug->Intestine Oral Intake Active Cefteram (Active Antibiotic) Intestine->Active Systemic Circulation Pivalate Pivalic Acid (Byproduct) Intestine->Pivalate Release Conjugate Pivaloylcarnitine (Inactive Conjugate) Pivalate->Conjugate Conjugation Carnitine Free Carnitine (Endogenous) Carnitine->Conjugate Depletion Excretion Renal Excretion (Carnitine Depletion) Conjugate->Excretion Urine

Caption: Figure 1.[2] Metabolic hydrolysis of Cefteram Pivoxil showing the divergence of the active drug and the carnitine-depleting pivalate moiety.

Part 2: Experimental Protocols

Protocol A: Manufacturing Taste-Masked Fine Granules

Objective: Produce 10% CFTM-PI fine granules with a taste-masking polymer coating that releases the drug at gastric pH but remains intact in the oral cavity (pH 6.8–7.4).

Methodology: Fluid Bed Granulation with Polymer Coating.[4]

Materials
  • API: Cefteram Pivoxil (Micronized, D90 < 20µm).

  • Binder/Filler: Hydroxypropyl Cellulose (HPC-L), D-Mannitol.

  • Masking Agent: Aminoalkyl Methacrylate Copolymer E (Eudragit® EPO) or Ethylcellulose.

  • Glidant: Hydrated Silicon Dioxide.

Step-by-Step Workflow
  • Pre-Blending:

    • Mix CFTM-PI (100g) with D-Mannitol (850g) in a high-shear mixer for 5 minutes.

    • Rationale: Mannitol provides a sweet base and excellent mouthfeel.

  • Binder Preparation:

    • Dissolve HPC-L in purified water to create a 3% w/w solution.

    • Critical Checkpoint: Ensure no lumps; viscosity affects granule density.

  • Fluid Bed Granulation (Top Spray):

    • Load powder blend into the fluid bed processor.

    • Inlet Air Temp: 70°C.

    • Spray Rate: 15-20 g/min .

    • Target Moisture: < 2.0% (Loss on Drying).

    • Why: High moisture degrades the ester linkage of the prodrug.

  • Taste-Masking Coating (Bottom Spray / Wurster):

    • Prepare coating solution: Eudragit® EPO (soluble at pH < 5, insoluble at pH > 5) in ethanol/acetone.

    • Apply coating to granules until a 15% weight gain is achieved.

    • Mechanism:[3][5][6][7] The polymer remains insoluble in saliva (neutral pH), masking the bitter taste, but dissolves rapidly in the stomach (acidic pH) to release the drug.

  • Curing & Sifting:

    • Cure granules at 40°C for 2 hours to stabilize the film.

    • Sift through 30-mesh and 140-mesh screens to remove fines and agglomerates.

Diagram 2: Manufacturing Workflow

Manufacturing Start Raw Materials (CFTM-PI + Mannitol) Mix High Shear Mixing Start->Mix Granulate Fluid Bed Granulation (HPC Binder) Mix->Granulate Dry Drying (LOD < 2.0%) Granulate->Dry Coat Wurster Coating (Taste Masking Polymer) Dry->Coat Sift Sifting & QC Coat->Sift

Caption: Figure 2. Fluid bed processing workflow for taste-masked pediatric granules.

Protocol B: Biorelevant Dissolution Testing

Objective: Validate that the taste-masking coating does not impede bioavailability while confirming stability in neutral media (simulating saliva).

Standard: Japanese Pharmacopoeia (JP) Method 2 (Paddle Method).

Reagents
  • Acid Stage (Gastric): pH 1.2 (JP Fluid 1).

  • Buffer Stage (Intestinal/Saliva check): pH 6.8 Phosphate Buffer.

Procedure
  • Apparatus Setup:

    • Paddle Apparatus (USP Type II).

    • Speed: 50 rpm.

    • Temperature: 37°C ± 0.5°C.[8]

  • Test A (Release Profile):

    • Medium: 900 mL of pH 1.2 fluid.

    • Sampling Points: 5, 10, 15, 30, 45 min.

    • Acceptance Criteria: > 85% release within 15 minutes (ensures bioavailability).

  • Test B (Masking Efficiency):

    • Medium: 900 mL of pH 6.8 buffer.

    • Sampling Points: 1, 2, 5 min.

    • Acceptance Criteria: < 10% release at 2 minutes. (Indicates the coating is intact in the mouth).

  • HPLC Analysis:

    • Column: C18 (ODS), 5µm, 4.6 x 150mm.

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [40:60].[7]

    • Detection: UV at 254 nm.

    • Flow Rate: 1.0 mL/min.

Part 3: Clinical Administration & Safety Monitoring

Dosing Guidelines
  • Pediatric Dose: 3 mg (potency)/kg per dose, administered 3 times daily.[1]

  • Max Dose: Do not exceed adult dose (100-200mg per dose).

  • Administration: Suspend granules in water or mix with soft food (yogurt/applesauce) immediately before use. Do not premix in liquid for storage due to hydrolysis risk.

Safety Monitoring (The Carnitine Protocol)

Due to the pivalate excretion mechanism, the following monitoring protocol is mandatory for high-risk groups.

Risk GroupMonitoring FrequencyAction Threshold
Standard Pediatric Symptomatic onlyClinical signs of hypoglycemia/lethargy.[2]
Long-term Tx (>14 days) Baseline & WeeklySerum Free Carnitine < 20 µmol/L.
Underlying Metabolic Condition ContraindicatedSwitch to non-pivalate cephalosporin.

Corrective Action: If hypocarnitinemia is detected or suspected (hypoglycemia, muscle weakness):

  • Discontinue Cefteram Pivoxil immediately.

  • Administer L-Carnitine supplementation (50-100 mg/kg/day).

  • Administer IV Glucose if hypoglycemic.

References

  • Mayo Clinic. (2024). Cefditoren pivoxil (Oral Route) Description and Pharmacology.[1][5][9]Link Note: Cefditoren and Cefteram share the pivoxil ester moiety and identical pivalate-associated safety risks.

  • Pharmaceuticals and Medical Devices Agency (PMDA) Japan. (2016). Japanese Pharmacopoeia XVII - General Rules for Preparations (Granules/Dissolution).[10]Link

  • National Institutes of Health (NIH) - PubMed. (1989). Clinical Study on Cefteram Pivoxil Granule in the Field of Pediatrics.[1][11]Link[2][11]

  • ResearchGate. (2017). Hypocarnitinemia Observed in an Infant Treated with Short-Term Administration of Antibiotic Containing Pivalic Acid.[3][12]Link

  • Pharmaceutical Technology. (2025). Evolving Approaches to Taste Masking.Link

Sources

Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Cefteram

Introduction: Understanding Cefteram and the Imperative for Accurate Susceptibility Testing Cefteram is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of activity against both Gram-positive an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Cefteram and the Imperative for Accurate Susceptibility Testing

Cefteram is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall, a mechanism of action initiated by its binding to penicillin-binding proteins (PBPs).[1] Cefteram is administered orally as a prodrug, cefteram pivoxil, which is rapidly hydrolyzed by esterases in the intestinal mucosa to release the active metabolite, cefteram (also known as T-2525).[1] For all in vitro susceptibility testing, it is imperative to use the active form, cefteram, to obtain biologically relevant data.[2]

Antimicrobial susceptibility testing (AST) is a cornerstone of clinical microbiology, providing essential data to guide therapeutic decisions and monitor the emergence of resistance.[3] This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals to perform in vitro susceptibility testing of cefteram using standardized methodologies. As official clinical breakpoints for cefteram have not been established by major international standards committees such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide will also detail the process for establishing user-defined quality control ranges, ensuring the generation of reproducible and reliable data.

Core Principles and Methodologies

The two most widely accepted and standardized methods for determining the susceptibility of bacteria to antimicrobial agents are broth microdilution, for determining the Minimum Inhibitory Concentration (MIC), and disk diffusion, for assessing the zone of inhibition. This protocol will detail both, with a strong emphasis on quality control as the foundation of trustworthy results.

Mechanism of Action: A Visual Representation

The bactericidal effect of cefteram is achieved through the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates this pathway.

Cefteram_MoA cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan Synthesis) PBPs Penicillin-Binding Proteins (PBPs) PBPs->Cell_Wall Essential for cross-linking Cell_Lysis Cell Lysis and Death PBPs->Cell_Lysis Inhibition leads to compromised cell wall Cefteram Cefteram (Active Metabolite) Cefteram->PBPs Binds to and inhibits

Caption: Mechanism of action of Cefteram.

Materials and Reagents

Antimicrobial Agent
  • Cefteram (T-2525) reference powder: Obtain from a reputable supplier. Note the potency (µg/mg) from the certificate of analysis for accurate stock solution preparation. Do not use cefteram pivoxil.

Media
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution.

  • Mueller-Hinton Agar (MHA): For disk diffusion. The depth of the agar in the petri dish should be uniform at 4 mm.[4]

  • Haemophilus Test Medium (HTM): For testing Haemophilus influenzae.

  • Mueller-Hinton agar with 5% defibrinated sheep blood: For testing Streptococcus pneumoniae.

Reagents
  • Dimethyl sulfoxide (DMSO): For preparing the cefteram stock solution.

  • Sterile 0.85% saline: For preparing bacterial inoculum.

  • McFarland Turbidity Standards: 0.5 standard is required.

Apparatus
  • Sterile 96-well microtiter plates

  • Sterile petri dishes (100 mm or 150 mm)

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

  • Micropipettes and sterile tips

  • Vortex mixer

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of cefteram.

Step 1: Preparation of Cefteram Stock Solution

The scientific integrity of MIC testing is critically dependent on the accurate preparation of the antimicrobial stock solution.

  • Calculate the amount of powder needed: Use the following formula, accounting for the potency of the cefteram powder: Weight (mg) = (Volume (mL) × Concentration (µg/mL)) / Potency (µg/mg) Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 950 µg/mg: Weight (mg) = (10 mL × 1280 µg/mL) / 950 µg/mg = 13.47 mg

  • Dissolution: Prepare a high-concentration stock solution (e.g., 1280 µg/mL or 10x the highest desired final concentration) by dissolving the calculated weight of cefteram powder in high-quality DMSO.[5] Ensure complete dissolution, using a vortex mixer if necessary.

  • Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials. Store at -80°C for up to six months or at -20°C for up to one month, protected from light.[6] Avoid repeated freeze-thaw cycles.[6]

Step 2: Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

Step 3: Inoculation and Incubation
  • Within 15 minutes of its preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration in each well of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of the cefteram stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL. A typical concentration range for exploratory testing is 0.06 to 64 µg/mL.

  • Add the diluted bacterial inoculum to each well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) A Prepare Cefteram Stock Solution (DMSO) B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C Serial Dilution of Cefteram in CAMHB C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for cefteram broth microdilution.

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer method and follows principles outlined in CLSI M02 documents.

Step 1: Inoculum Preparation

Prepare the bacterial inoculum as described in Step 2 of the Broth Microdilution protocol.

Step 2: Plate Inoculation
  • Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension.

  • Rotate the swab several times against the inside of the tube above the fluid level to remove excess liquid.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

Step 3: Disk Application and Incubation
  • Aseptically apply a 10 µg cefteram disk to the surface of the inoculated agar plate.

  • Gently press the disk down to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 4: Measurement and Interpretation
  • After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter, including the diameter of the disk.

  • Interpret the results based on the tentative breakpoints established for a 10-µg disk.[1]

Workflow for Disk Diffusion

Disk_Diffusion_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate for Confluent Growth A->B C Apply 10 µg Cefteram Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret as S, I, or R using Breakpoints E->F

Caption: Workflow for cefteram disk diffusion.

Interpretation of Results

MIC Breakpoints

As no official CLSI or EUCAST breakpoints are available, interpretation must be based on available literature and comparison with related compounds. A study by Aldridge et al. (1988) proposed tentative breakpoints for cefteram (Ro 19-5247).[1]

MIC (µg/mL)Interpretation
≤ 2Susceptible
4Intermediate
≥ 8Resistant
Disk Diffusion Zone Diameters

The same study proposed the following tentative zone diameter breakpoints for a 10 µg cefteram disk .[1]

Zone Diameter (mm)Interpretation
≥ 22Susceptible
20 - 21Intermediate
≤ 19Resistant

Note: These breakpoints are tentative and should be used with the understanding that they have not been formally adopted by a standards organization. Laboratories should clearly indicate the source of these interpretive criteria in their reports.

A Self-Validating System: Quality Control (QC)

The trustworthiness of any susceptibility testing protocol rests on a robust quality control system. Since CLSI and EUCAST have not published specific QC ranges for cefteram, individual laboratories must establish their own internal QC ranges. This process should be guided by the principles outlined in the CLSI M23 document, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters."[2][5]

Recommended ATCC® Quality Control Strains

The following standard QC strains are recommended for developing in-house QC ranges for cefteram, as they are commonly used for other third-generation cephalosporins.

QC StrainRationale
Escherichia coli ATCC® 25922Standard for non-fastidious Gram-negative bacilli.
Staphylococcus aureus ATCC® 29213Standard for Gram-positive cocci (for MIC).
Pseudomonas aeruginosa ATCC® 27853Standard for non-fermenting Gram-negative bacilli.
Haemophilus influenzae ATCC® 49766Standard for fastidious Gram-negative bacilli.
Streptococcus pneumoniae ATCC® 49619Standard for fastidious Gram-positive cocci.
Procedure for Establishing In-House QC Ranges
  • Multi-Day Testing: Test each recommended QC strain on at least 20 consecutive testing days.

  • Data Collection: Record the MIC or zone diameter for each test.

  • Range Calculation: Calculate the mean and standard deviation of the collected data. The acceptable QC range is typically the mean ± 2 standard deviations, ensuring that at least 95% of the data points fall within this range.[3]

  • Ongoing Monitoring: Once established, the QC strains must be tested with each batch of susceptibility tests. If two or more results fall out of the acceptable range, an investigation is required to identify and resolve the issue before reporting any patient results.[7]

References

  • Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters. (2018). CLSI M23. Clinical and Laboratory Standards Institute. [Link]

  • In vitro activity of cefteram against predominantly enteropathogenic and glucose nonfermentative gram-negatives. (1988). PubMed. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. UK Health Security Agency. [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology. [Link]

  • Antimicrobial Susceptibility Testing. APEC. [Link]

  • What is Cefteram Pivoxil used for? (2024). Patsnap Synapse. [Link]

Sources

Method

application of cefteram pivoxil in treating respiratory tract infections

Application Note: Cefteram Pivoxil in Respiratory Tract Infections Executive Summary Cefteram Pivoxil (CFTM-PI) is an oral, third-generation cephalosporin ester prodrug.[1][2][3] It is designed to overcome the poor oral...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cefteram Pivoxil in Respiratory Tract Infections

Executive Summary

Cefteram Pivoxil (CFTM-PI) is an oral, third-generation cephalosporin ester prodrug.[1][2][3] It is designed to overcome the poor oral bioavailability of its active metabolite, Cefteram (T-2525) .[1] Upon absorption, CFTM-PI is rapidly hydrolyzed by esterases in the intestinal wall to release active Cefteram, which exhibits potent bactericidal activity against Gram-positive and Gram-negative respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[1][4]

This guide provides researchers with the specific pharmacological context, handling protocols for in vitro experimentation (distinguishing prodrug vs. active moiety), and clinical application data necessary for drug development and susceptibility profiling.

Molecular Mechanism & Pharmacological Basis

The Prodrug Strategy

Cefteram itself is poorly absorbed from the gastrointestinal tract due to its polarity. The pivoxil moiety (pivaloyloxymethyl ester) at the C-4 carboxyl group increases lipophilicity, facilitating passive diffusion across the intestinal epithelium.[1]

Mechanism of Action (MOA)

Once hydrolyzed to the active Cefteram (free acid), the molecule targets bacterial Penicillin-Binding Proteins (PBPs).[1][3][4]

  • Target: High affinity for PBP3 (septum formation) in Gram-negatives and PBP1/2 in Gram-positives.[1]

  • Result: Inhibition of peptidoglycan cross-linking

    
     Cell wall instability 
    
    
    
    Osmotic lysis.
Pathway Visualization

The following diagram illustrates the critical bioactivation pathway required for therapeutic effect.

CefteramPathway cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Wall / Plasma cluster_2 Bacterial Target Site Prodrug Cefteram Pivoxil (Lipophilic Prodrug) Enzyme Esterase Hydrolysis Prodrug->Enzyme Absorption Active Cefteram (T-2525) (Active Free Acid) Enzyme->Active Bioactivation Byproducts Pivalic Acid Formaldehyde Enzyme->Byproducts PBP PBP Binding (Cell Wall Inhibition) Active->PBP Systemic Distribution Lysis Bacterial Lysis PBP->Lysis Bactericidal Action

Caption: Bioactivation pathway of Cefteram Pivoxil.[1][5][6] Note that in vitro susceptibility testing must use the Active metabolite (Green), not the Prodrug (Blue).

Preclinical Evaluation: In Vitro Protocols

CRITICAL WARNING: Do NOT use Cefteram Pivoxil (the ester) for in vitro MIC determination (agar or broth dilution). The bacteria lack the specific esterases required to hydrolyze the prodrug. You must use Cefteram Reference Standard (Free Acid / T-2525) .[1]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A11 (Broth Microdilution)[1]

Materials Required:

  • Cefteram (Free Acid) Reference Powder (Purity >95%).[1]

  • Solvent: DMSO or 0.1 M Phosphate Buffer (pH 7.0).[1] Note: Cefteram is sparingly soluble in water.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Supplement: 5% Lysed Horse Blood (for S. pneumoniae).

  • 96-well microtiter plates (U-bottom).[1]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Weigh Cefteram powder correcting for potency:

      
      .
      
    • Dissolve in minimal DMSO (e.g., 10% of final volume) and dilute with Phosphate Buffer to achieve a 1024

      
      g/mL stock.
      
    • Validation: Solution should be clear. Sterilize via 0.22

      
      m membrane filtration if not using sterile DMSO.
      
  • Dilution Scheme:

    • Prepare serial 2-fold dilutions in CAMHB to range from 64

      
      g/mL down to 0.008 
      
      
      
      g/mL.
    • Dispense 100

      
      L of each dilution into microplate wells.
      
  • Inoculum Preparation:

    • Direct Colony Suspension: Resuspend colonies from an 18-24h agar plate into saline.[1]

    • Adjust turbidity to 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Inoculation:

    • Add 10

      
      L of the diluted inoculum to each well containing 100 
      
      
      
      L of drug.
    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Enterobacteriaceae: 35

      
       2°C, ambient air, 16-20 hours.
      
    • S. pneumoniae:[4][7][8][9] 35

      
       2°C, ambient air (or 5% CO2 if required for growth), 20-24 hours.[1]
      
  • Data Analysis:

    • MIC Endpoint: The lowest concentration showing no visible growth (no turbidity or pellet).

Comparative Efficacy Data

Cefteram demonstrates superior activity against respiratory pathogens compared to earlier oral cephalosporins (e.g., Cefaclor, Cephalexin). It retains stability against many common plasmid-mediated


-lactamases (TEM-1, TEM-2).[1]

Table 1: Comparative In Vitro Activity (MIC90 in


g/mL) 
OrganismCefteram (Active)CefaclorCefiximeClinical Relevance
S.[1] pneumoniae (PSSP) 0.06 1.0 - 4.00.25Primary target in CAP.[1]
H. influenzae (BL-) 0.03 4.00.06Highly potent against wild-type.[1]
H. influenzae (BL+) 0.03 4.00.06Stable against

-lactamase.[1]
M. catarrhalis 0.25 2.00.25Effective against BL+ strains.
S. pyogenes 0.06 0.50.12Standard efficacy for pharyngitis.

Note: BL- =


-lactamase negative; BL+ = 

-lactamase positive; PSSP = Penicillin-Susceptible S. pneumoniae.[1]

Clinical Application in Respiratory Infections

Indications

Cefteram Pivoxil is indicated for:

  • Community-Acquired Pneumonia (CAP): Driven by its high mucosal penetration.[1]

  • Acute Exacerbation of Chronic Bronchitis (AECB): Covers H. influenzae and M. catarrhalis.

  • Pharyngitis/Tonsillitis: Effective eradication of S. pyogenes.

Pharmacokinetics (PK) & Dosing Rationale
  • Absorption: Bioavailability increases when taken post-prandially (after food). Food stimulates bile secretion and delays gastric emptying, improving the dissolution and hydrolysis of the lipophilic ester.

  • Distribution: High concentrations achieved in bronchial mucosal fluid (BMF) and sputum, often exceeding the MIC90 for key pathogens.

  • Excretion: Primarily renal as active Cefteram.

Safety Profile
  • Gastrointestinal: Diarrhea/loose stools (due to alteration of gut flora by unabsorbed active drug).

  • Hypocarnitineemia: As a pivoxil-containing antibiotic, long-term use can deplete carnitine (pivalic acid is excreted as pivaloylcarnitine).[1] Avoid in patients with carnitine deficiency or for prolonged courses (>14 days) in pediatrics.

References

  • Shimada, K., et al. (1988). "T-2588 (Cefteram pivoxil), a new oral cephalosporin: In vitro and in vivo antibacterial activities."[1] Antimicrobial Agents and Chemotherapy.[2][7][8][10]

  • Nagasawa, M., et al. (1994). "Pharmacokinetics and metabolism of cefteram pivoxil in humans." Antimicrobial Agents and Chemotherapy.[2][7][8][10]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] "M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Yamaguchi, K., et al. (1998). "In vitro activity of cefteram against respiratory pathogens." Japanese Journal of Antibiotics. [1]

  • Totsuka, K. (2002). "Clinical efficacy of cefteram pivoxil in respiratory tract infections." Journal of Infection and Chemotherapy.

Sources

Application

Application Note: Preclinical Evaluation of Cefteram Pivoxil in Bacterial Skin and Soft Tissue Infections (SSTIs)

Introduction & Molecule Overview[1][2][3][4] Cefteram Pivoxil (CFTM-PI) is an oral, third-generation cephalosporin ester.[1][2] It functions as a prodrug ; upon oral administration, it is rapidly hydrolyzed by esterases...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Overview[1][2][3][4]

Cefteram Pivoxil (CFTM-PI) is an oral, third-generation cephalosporin ester.[1][2] It functions as a prodrug ; upon oral administration, it is rapidly hydrolyzed by esterases in the intestinal wall and liver into its active metabolite, Cefteram (CFTM) .

While widely established in respiratory indications, CFTM-PI remains a critical molecule for comparative studies in Skin and Soft Tissue Infections (SSTIs), particularly against non-MRSA phenotypes. Its spectrum includes Staphylococcus aureus (methicillin-susceptible), Streptococcus pyogenes, and various Gram-negative rods (E. coli, Klebsiella spp.).

Critical Experimental Distinction
  • In Vitro (Petri dish/Broth): You must use Cefteram (Free Acid or Sodium Salt) . The prodrug (Pivoxil) lacks antibacterial activity in vitro because bacteria and standard culture media lack the specific esterases required for hydrolysis.

  • In Vivo (Animal Models): You must use Cefteram Pivoxil . This evaluates the drug's oral bioavailability, metabolic conversion, and tissue distribution.[1]

Mechanism of Action & Metabolic Pathway

Understanding the conversion is vital for experimental design. The following diagram illustrates the obligate activation pathway required for efficacy.

CefteramPathway Prodrug Cefteram Pivoxil (Inactive Prodrug) Gut Intestinal Wall (Absorption) Prodrug->Gut Oral Dosing Enzyme Esterase Hydrolysis Gut->Enzyme Transport Active Cefteram (Active Metabolite) Enzyme->Active Cleavage of Pivaloyloxymethyl ester Target PBP Binding (Cell Wall Lysis) Active->Target Inhibition of Peptidoglycan Synthesis

Figure 1: Metabolic activation pathway of Cefteram Pivoxil. Note that in vitro assays bypass the first three steps by using the active metabolite directly.

Protocol A: In Vitro Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Cefteram against SSTI pathogens. Standard: CLSI M07 (Broth Microdilution).[3][4][5]

Materials
  • Active Agent: Cefteram (Free Acid), purity >95%. Do NOT use Cefteram Pivoxil.

  • Solvent: Dimethyl sulfoxide (DMSO) or 0.1 M Phosphate Buffer (pH 7.0).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Streptococci, supplement with 2-5% Lysed Horse Blood (LHB).

  • Strains:

    • S. aureus ATCC 29213 (QC Strain).

    • S. pyogenes clinical isolates.[6][7][8]

    • S. aureus (MSSA) clinical isolates.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Cefteram powder in DMSO to achieve a stock concentration of 1280 µg/mL.

    • Self-Validation: Verify solubility; the solution must be clear. If precipitation occurs, sonicate or adjust pH slightly (Cefteram solubility is pH-dependent).

  • Dilution Plate Setup:

    • Prepare 2-fold serial dilutions in CAMHB across a 96-well plate.

    • Final test range: 0.015 µg/mL to 64 µg/mL .

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) from fresh overnight colonies.

    • Dilute 1:100 in broth, then add to plates to achieve a final well concentration of 5 x 10^5 CFU/mL .

  • Incubation:

    • 35 ± 2°C in ambient air for 16-20 hours.

  • Readout:

    • Record the lowest concentration with no visible growth.

    • QC Check:S. aureus ATCC 29213 MIC should fall between 0.25 – 2.0 µg/mL (typical range for third-gen cephalosporins).

Data Summary: Typical MIC Distributions

PathogenMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Interpretation
S. pyogenes≤ 0.06≤ 0.06Highly Susceptible
S. aureus (MSSA)1.04.0Susceptible / Intermediate
S. aureus (MRSA)> 16> 32Resistant (Do not treat)
E. coli0.251.0Susceptible

Protocol B: In Vivo Murine Subcutaneous Abscess Model

Objective: Evaluate the efficacy of oral Cefteram Pivoxil in reducing bacterial burden in a localized skin infection. Rationale: This model mimics the pathology of human SSTIs (abscess formation, high bacterial density, tissue necrosis) better than septicemia models.

Experimental Design
  • Animals: Female SKH-1 (Hairless) or BALB/c mice (6-8 weeks, immunocompetent).

  • Group Size: n=10 per arm.

  • Test Article: Cefteram Pivoxil (Suspension in 0.5% Carboxymethylcellulose - CMC).

  • Control: Vehicle (0.5% CMC) and Linezolid (Positive Control).

Workflow Diagram

MouseModel Inoculation Inoculation (T=0) Subcutaneous Injection 10^7 CFU S. aureus Dosing Treatment (T=1h to 72h) Oral Gavage (PO) BID or TID Inoculation->Dosing Allow 1h for Establishment Monitor Daily Monitoring Abscess Size (Calipers) Body Weight Dosing->Monitor Daily Harvest Harvest (T=72h) Skin Biopsy & Homogenization Monitor->Harvest End of Study Data CFU Enumeration Log10 Reduction Harvest->Data

Figure 2: Experimental workflow for the murine subcutaneous abscess model.

Step-by-Step Methodology
  • Inoculum Preparation:

    • Culture S. aureus (MSSA strain) in Tryptic Soy Broth to log phase.

    • Wash and resuspend in sterile PBS.

    • Mix 1:1 with Cytodex microcarrier beads (sterile). The beads promote localized abscess formation rather than diffuse cellulitis.

    • Target Inoculum: 1 x 10^7 CFU/mouse in 100 µL volume.

  • Infection (T=0):

    • Anesthetize mice (Isoflurane).

    • Inject 100 µL of the bacterial/bead mixture subcutaneously into the right flank.

  • Treatment (T+1h start):

    • Administer Cefteram Pivoxil via oral gavage (PO) .

    • Dosing Regimen: 10, 30, and 100 mg/kg BID (Twice Daily) for 3 days.

    • Note: Murine metabolism of cephalosporins is faster than humans. BID dosing in mice approximates human PK exposure.

  • Harvest (T+72h):

    • Euthanize mice via CO2 asphyxiation.

    • Aseptically excise the abscess/skin lesion.

    • Weigh the tissue, then homogenize in 1 mL sterile PBS.

  • Quantification:

    • Perform serial 10-fold dilutions of the homogenate.

    • Plate on Mannitol Salt Agar (selective for Staph).

    • Calculate Log10 CFU/gram of tissue.

PK/PD Integration: The "Trust" Metric

To validate your in vivo results, you must correlate efficacy with Pharmacokinetics (PK).

  • Driver of Efficacy: Time above MIC (

    
    ).
    
  • Target: For Cephalosporins, free drug concentration must exceed the MIC for 40-50% of the dosing interval (

    
    ).
    

Self-Validating Check: If your in vivo efficacy is poor despite a low in vitro MIC, check the plasma half-life. Cefteram has a short half-life (~1 hour). In mice, this may drop to 20-30 minutes. If efficacy fails, you likely need more frequent dosing (q4h) or a higher dose to maintain


.

References

  • Tomioka, H. et al. (1993). "Bacteriological, pharmacokinetic and clinical studies on cefteram pivoxil in the pediatric field." Japanese Journal of Antibiotics.

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[9] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Klopfenstein, N. et al. (2021).[10] "Murine Models for Staphylococcal Infection." Current Protocols.

  • Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases.

Sources

Method

Application Note: Cefteram Pivoxil in Murine Ascending Urinary Tract Infection Models

This Application Note is designed as a comprehensive technical guide for researchers utilizing Cefteram Pivoxil (CFTM-PI) in preclinical urinary tract infection (UTI) models. It synthesizes pharmacological mechanisms wit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for researchers utilizing Cefteram Pivoxil (CFTM-PI) in preclinical urinary tract infection (UTI) models. It synthesizes pharmacological mechanisms with rigorous experimental protocols to ensure reproducibility and scientific validity.

Executive Summary & Pharmacological Rationale

Cefteram Pivoxil (CFTM-PI) is an ester-prodrug of the third-generation cephalosporin Cefteram (CFTM) . Unlike parenteral cephalosporins, CFTM-PI is designed for oral absorption, undergoing rapid hydrolysis by non-specific esterases in the intestinal lumen and liver to release the active metabolite, Cefteram, into systemic circulation.

Mechanism of Action (MoA)

Cefteram exerts its bactericidal activity by covalently binding to Penicillin-Binding Proteins (PBPs) , specifically PBP3 (ftsI) in Gram-negative bacteria like Escherichia coli and Proteus mirabilis.

  • Target: PBP3 (Septum formation).

  • Effect: Inhibition of cross-linking in the peptidoglycan layer during cell division, leading to filamentation and subsequent cell lysis.

  • Spectrum: High potency against Enterobacteriaceae (E. coli, Klebsiella spp., Proteus spp.), including strains producing some penicillinases, though generally susceptible to Extended-Spectrum Beta-Lactamases (ESBLs) like CTX-M.

Why Use Cefteram in UTI Models?
  • Urinary Excretion: A significant fraction of Cefteram is excreted unchanged in the urine, making it an ideal candidate for studying urinary PK/PD relationships.

  • Prodrug Validation: It serves as a benchmark for testing novel oral prodrug delivery systems.

  • Resistance Modeling: It is frequently used as a comparator to evaluate the efficacy of novel Beta-lactam/Beta-lactamase Inhibitor (BL/BLI) combinations against resistant uropathogens.

Experimental Workflow Visualization

The following diagram outlines the metabolic activation of Cefteram Pivoxil and its subsequent interaction with the bacterial target within the host.

CefteramMechanism CFTM_PI Cefteram Pivoxil (Prodrug) Gut Intestinal Lumen/Liver (Esterases) CFTM_PI->Gut Oral Admin CFTM_Active Cefteram (Active Metabolite) Gut->CFTM_Active Hydrolysis Circulation Systemic Circulation CFTM_Active->Circulation Absorption Kidney Renal Filtration Circulation->Kidney Distribution Urine Urine Concentration Kidney->Urine Excretion Bacteria Uropathogen (E. coli) Urine->Bacteria Exposure PBP3 Target: PBP3 (Cell Wall Synthesis) Bacteria->PBP3 Binding Lysis Filamentation & Cell Lysis PBP3->Lysis Inhibition

Figure 1: Pharmacokinetic pathway of Cefteram Pivoxil from oral administration to bactericidal action in the urinary tract.

Protocol A: In Vitro Susceptibility Profiling

Before in vivo application, the specific MIC of the challenge strain must be established using the active metabolite, Cefteram (not the prodrug Pivoxil, which lacks in vitro activity).

Materials
  • Active Agent: Cefteram (standard powder).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • QC Strain:E. coli ATCC 25922.

    • Test Strain: Uropathogenic E. coli (UPEC) clinical isolate (e.g., UTI89 or CFT073).

Method: Broth Microdilution (CLSI Standards)
  • Stock Solution: Dissolve Cefteram in DMSO or appropriate buffer to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB ranging from 64 µg/mL to 0.008 µg/mL.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL.

  • Incubation: Add 50 µL inoculum to 50 µL drug solution in 96-well plates. Incubate at 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration inhibiting visible growth.

Target MIC Values:

Strain Expected MIC (µg/mL) Interpretation
E. coli ATCC 25922 0.015 - 0.06 QC Pass
E. coli (Wild Type) ≤ 0.25 Susceptible

| E. coli (ESBL+) | > 1.0 | Resistant |

Protocol B: Murine Ascending UTI Model

This protocol describes the transurethral inoculation of mice to simulate ascending UTI (cystitis and pyelonephritis) and the evaluation of oral Cefteram Pivoxil efficacy.

Experimental Design
  • Animals: Female C3H/HeN or C57BL/6 mice (6-8 weeks old).

    • Note: Female mice are required for transurethral catheterization.

  • Group Size: n=8 per group (Vehicle, Low Dose, High Dose).

  • Inoculum: UPEC strain (e.g., CFT073) grown in static LB broth for 24h to induce type 1 pili expression (critical for bladder colonization).

Dosing Rationale (Allometric Scaling)

Human clinical dose is approx. 200-600 mg/day (~3-10 mg/kg).

  • Mouse Conversion: Multiply human dose (mg/kg) by 12.3 (Km factor adjustment).

  • Estimated Equivalent: ~40 - 120 mg/kg.

  • Recommended Test Doses: 50 mg/kg and 100 mg/kg.

Step-by-Step Protocol
Phase 1: Inoculation (Day 0)
  • Anesthesia: Anesthetize mice using Isoflurane (2-3% induction, 1.5% maintenance).

  • Preparation: Express urine from the bladder by gentle palpation.

  • Catheterization: Lubricate a sterile 24-gauge angiocatheter (sheath only). Insert gently into the urethra.

  • Instillation: Slowly infuse 50 µL of bacterial suspension (~1-2 x 10^8 CFU/mL) into the bladder.

  • Retention: Hold the catheter in place for 10-15 seconds to minimize reflux, then remove.

Phase 2: Treatment (Day 1 - Day 3)
  • Formulation: Suspend Cefteram Pivoxil in 0.5% Carboxymethylcellulose (CMC) or Methylcellulose vehicle. Prodrug requires oral dosing.[1]

  • Administration: Administer via oral gavage (PO) twice daily (BID) starting 24 hours post-infection.

    • Group A: Vehicle Control (0.5% CMC).

    • Group B: Cefteram Pivoxil 50 mg/kg BID.

    • Group C: Cefteram Pivoxil 100 mg/kg BID.

Phase 3: Harvest & Analysis (Day 4)
  • Euthanasia: Euthanize mice via CO2 asphyxiation 24 hours after the last dose.

  • Tissue Collection: Aseptically harvest the bladder and kidneys .

  • Homogenization: Weigh organs and homogenize in 1 mL sterile PBS.

  • Enumeration: Perform serial dilutions (10^-1 to 10^-6) and plate on MacConkey agar.

  • Calculation: Count colonies after 24h incubation. Calculate CFU/gram of tissue.

Data Analysis & Visualization

Quantitative Endpoints

Data should be presented as Log10 CFU/g tissue. Statistical significance is determined using the Mann-Whitney U test or Kruskal-Wallis test (non-parametric).

Table 1: Example Data Layout for Efficacy Reporting

Group Dose (mg/kg) Bladder Burden (Log10 CFU/g) Kidney Burden (Log10 CFU/g) Sterile Cultures (%)
Vehicle - 6.5 ± 0.5 4.2 ± 0.8 0%
Low Dose 50 3.1 ± 1.2* 2.0 ± 0.9* 25%

| High Dose | 100 | < LOD** | < LOD** | 85% |

* p < 0.05 vs Vehicle; ** LOD = Limit of Detection

Logical Workflow Diagram

UTI_Protocol Inoculum Inoculum Prep (Static Culture, Type 1 Pili) Infection Transurethral Infection (50 µL, 10^8 CFU/mL) Inoculum->Infection Delay 24h Establishment Period Infection->Delay Dosing Oral Dosing (PO) Cefteram Pivoxil BID Delay->Dosing Start Therapy Harvest Tissue Harvest (Bladder & Kidneys) Dosing->Harvest 3 Days Treatment Analysis CFU Enumeration (Log10 CFU/g) Harvest->Analysis

Figure 2: Step-by-step experimental workflow for the murine ascending UTI model.

References

  • Mechanism of Action & PBP Binding

    • Title: Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus.
    • Source: PubMed (J Antimicrob Chemother).
    • URL:[Link]

    • Note: Establishes 3rd generation cephalosporin affinity for PBP3 in E. coli.
  • Murine UTI Model Protocol

    • Title: A murine model of urinary tract infection.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Cefteram Pharmacokinetics

    • Title: Bacteriological, pharmacokinetic and clinical studies on cefteram pivoxil in the pediatric field.[2][3]

    • Source: PubMed (Jpn J Antibiot).
    • URL:[Link]

  • In Vivo Efficacy Benchmarking (Cefditoren/Cefteram)

    • Title: In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model.
    • Source: ResearchG
    • URL:[Link]

    • Note: Used for extrapolating murine oral dosing regimens for pivotal cephalosporin prodrugs.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing cefteram pivoxil dosage regimens against resistant pathogens

Status: Operational Role: Senior Application Scientist Subject: Optimizing Dosage Regimens & Overcoming Resistance Mechanisms Welcome to the Technical Support Center This guide is not a standard review; it is a troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Optimizing Dosage Regimens & Overcoming Resistance Mechanisms

Welcome to the Technical Support Center

This guide is not a standard review; it is a troubleshooting and optimization interface designed for researchers and drug developers working with Cefteram Pivoxil (CFTM-PI) .

CFTM-PI is an oral third-generation cephalosporin prodrug.[1] Its efficacy is strictly time-dependent (


), and its utility against resistant pathogens (e.g., Streptococcus pneumoniae with altered PBPs, BLNAR Haemophilus influenzae) hinges on precise pharmacokinetic (PK) modulation.

Select a module below to troubleshoot your experimental or clinical workflow.

Module 1: Resistance Profiling & Mechanism of Action

Issue: My MIC values are inconsistent or higher than expected. Is this resistance or an experimental artifact?

Diagnostic Workflow: Before adjusting dosage, you must characterize the resistance phenotype. Cefteram is stable against many common plasmid-mediated beta-lactamases (TEM-1, SHV-1) but is vulnerable to ESBLs and AmpC hyper-production.

Q: How do I distinguish between PBP-mediated resistance and Beta-lactamase hydrolysis in my isolates?

A: Perform a distinct phenotype test.

  • PBP Alteration (e.g., PRSP): If MICs are elevated (1–4

    
    g/mL) but the addition of a beta-lactamase inhibitor (clavulanate) does not  reduce the MIC, the mechanism is likely structural alteration of PBP1a, 2b, or 2x.
    
  • Hydrolysis (ESBL/AmpC): If MIC drops significantly (>3 two-fold dilutions) with an inhibitor, the drug is being hydrolyzed. Note: Cefteram has no intrinsic activity against Enterobacterales overexpressing AmpC.

Visualizing the Pathway: The following diagram maps the critical failure points where resistance occurs after oral administration.

CefteramPathway Prodrug Cefteram Pivoxil (Prodrug in Gut) Esterase Esterase Hydrolysis (Intestinal Wall) Prodrug->Esterase Absorption Active Cefteram (Active in Plasma) Esterase->Active Activation Target Bacterial PBP (Cell Wall Synthesis) Active->Target Binding Resistance1 Resistance A: Beta-Lactamase Hydrolysis Active->Resistance1 Degradation Resistance2 Resistance B: Altered PBP Binding Site Target->Resistance2 Affinity Loss

Figure 1: Activation pathway of Cefteram Pivoxil and primary resistance checkpoints (Hydrolysis vs. Target Modification).

Module 2: PK/PD Optimization & Dosage Regimen Design

Issue: Standard dosing (100-200 mg TID) is failing to clear resistant strains in my animal model or simulation.

Optimization Protocol: For cephalosporins, the driver of efficacy is the time that free drug concentration exceeds the MIC (


).
  • Target: 40–50%

    
     for bacteriostasis; 60–70% for bactericidal activity.
    
  • Challenge: Cefteram has a short half-life (

    
     hour). Increasing the dose (Cmax) yields diminishing returns compared to increasing frequency.
    

Q: How do I calculate the Probability of Target Attainment (PTA)?

A: You must move beyond deterministic models to stochastic Monte Carlo Simulations . Step-by-Step Protocol:

  • Input PK Parameters: Use population mean and variance for

    
     (Clearance) and 
    
    
    
    (Volume of Distribution) from healthy/infected populations.
  • Input MIC Distribution: Do not use a single MIC. Input the distribution frequency of your target pathogen (e.g., S. pneumoniae MICs ranging 0.06 – 2.0

    
    g/mL).
    
  • Simulate: Run 5,000–10,000 virtual patients.

  • Calculate: For each regimen (e.g., 200mg q8h vs 100mg q6h), determine the % of patients achieving

    
    .
    

Optimization Logic Flow:

OptimizationLoop MIC_Data Pathogen MIC Distribution MCS Monte Carlo Simulation (n=5000) MIC_Data->MCS PK_Model Pop-PK Model (CL, Vd, Absorption) PK_Model->MCS Target Target: fT > MIC (>60%) MCS->Target Decision Regimen Selection Target->Decision PTA > 90%? Decision->PK_Model Adjust Dose/Freq

Figure 2: Monte Carlo optimization loop for selecting dosage regimens against resistant isolates.

Module 3: Bioanalytical Troubleshooting (LC-MS/MS)

Issue: I cannot detect the parent drug in my plasma samples, or the peaks are splitting.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Parent Drug Absent Prodrug Hydrolysis: You are looking for Cefteram Pivoxil. It does not exist in plasma.Measure Cefteram (free acid). The pivoxil ester is cleaved during absorption.[1][2] Optimize MS transitions for Cefteram (

507

fragment).
Signal Degradation Ex Vivo Hydrolysis: Cephalosporins are unstable in plasma at room temp.Stabilize immediately. Collect blood into chilled tubes containing esterase inhibitors (e.g., NaF) and acidify plasma (pH 4.0) if storing. Store at -80°C.
Peak Tailing Column Interaction: Free carboxyl groups interacting with silanols.Use an end-capped C18 column and add 0.1% Formic Acid to the mobile phase.
Module 4: Clinical Translation & Safety (FAQs)

Q: How do we handle dosing in renal impairment? A: Cefteram is primarily excreted unchanged by the kidneys. Accumulation is a risk in renal failure.

  • CrCl > 50 mL/min: No adjustment.

  • CrCl 30–50 mL/min: Reduce dose frequency (e.g., TID

    
     BID).
    
  • CrCl < 30 mL/min: Significant reduction (e.g., QD dosing).

Q: What is the "Pivoxil" safety warning I keep seeing? A: The pivoxil moiety is metabolized into pivalic acid , which conjugates with free carnitine to form pivaloylcarnitine, excreted in urine.

  • Risk: Long-term use (>2 weeks) can lead to secondary carnitine deficiency.

  • Consequence: Hypoglycemia and encephalopathy (especially in pediatric patients).

  • Mitigation: Do not use for long-term prophylaxis.[3] Supplement carnitine if long-term use is unavoidable.

References
  • Mechanism of Action & Resistance

    • Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. Proceedings of the National Academy of Sciences, 54(4), 1133–1141. Link

    • Patsnap Synapse. Mechanism of Cefteram Pivoxil.[1][2] Link

  • Pharmacokinetics & Monte Carlo Simulation

    • Zelenitsky, S. A., et al. (2019). Monte Carlo simulation methodologies for β-lactam/β-lactamase inhibitor combinations.[4] Journal of Antimicrobial Chemotherapy. Link

    • Lodise, T. P., et al. (2008). Application of Monte Carlo simulation to determine pharmacodynamic targets for beta-lactams.[4][5][6] Pharmacotherapy.[3][5][7][8][9] Link

  • Prodrug Stability & Bioanalysis

    • Nakamura, T., et al. Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice.[8] Antimicrobial Agents and Chemotherapy.[3] Link

  • Renal Impairment & Safety

    • DailyMed. Cefditoren Pivoxil (Class Reference for Pivoxil-group Cephalosporins) Prescribing Information. Link

    • Drugs.com. Renal Dosage Adjustments for Cephalosporins.[3][7][10] Link

Sources

Optimization

overcoming cefteram pivoxil degradation in aqueous solutions

Technical Support Center: Cefteram Pivoxil Stability & Formulation Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cefteram Pivoxil Stability & Formulation

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket: #CFTM-STAB-001 Subject: Overcoming Hydrolytic Degradation in Aqueous Media

Welcome to the Technical Support Center

I understand you are facing stability issues with Cefteram Pivoxil (CFTM-PI) in aqueous solutions. This is a prevalent challenge because CFTM-PI is a prodrug designed for lipophilicity and oral absorption, not for aqueous stability. The pivaloyloxymethyl ester moiety is highly susceptible to hydrolysis, leading to rapid recovery loss before your experiments even begin.

Below is a technical guide designed to stabilize your workflows. I have structured this as a troubleshooting logic tree to address the root causes of degradation.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my Cefteram Pivoxil degrading so quickly, even in neutral buffers?

A: You are fighting two competing degradation pathways. In aqueous environments, CFTM-PI undergoes ester hydrolysis much faster than the typical beta-lactam ring opening seen in other cephalosporins. This reaction is base-catalyzed but proceeds significantly even at neutral pH (7.0–7.4).

  • Primary Failure Mode (Ester Hydrolysis): Water attacks the ester linkage, cleaving the pivaloyloxymethyl group. This releases the active metabolite (Cefteram), pivalic acid, and formaldehyde.

  • Secondary Failure Mode (Isomerization): The double bond in the dihydrothiazine ring can migrate (

    
    ), rendering the molecule biologically inactive.
    

Visualizing the Failure Pathway The following diagram illustrates the critical degradation nodes. You must block the "Hydrolysis" pathway to maintain the prodrug integrity.

degradation_pathway CFTM Cefteram Pivoxil (Prodrug) Hydrolysis Ester Hydrolysis (Rate Limiting Step) CFTM->Hydrolysis + H2O H2O Aqueous Media (pH > 6.0) H2O->Hydrolysis Catalyst Cefteram Cefteram Acid (Active Metabolite) Hydrolysis->Cefteram Pivalic Pivalic Acid Hydrolysis->Pivalic Formaldehyde Formaldehyde Hydrolysis->Formaldehyde

Figure 1: The primary hydrolytic degradation pathway of Cefteram Pivoxil in aqueous solution.

Module 2: Stabilization Protocols

Q: How do I keep CFTM-PI stable in solution for at least 24 hours?

A: You cannot rely on simple buffers. You must use a "Shield and Buffer" strategy. The most effective method verified in literature for cephalosporin esters is Cyclodextrin (CD) Complexation combined with pH Control .

Protocol A: The "Shield and Buffer" Method

Purpose: To encapsulate the lipophilic ester tail inside a cyclodextrin cavity, protecting it from water attack.

Reagents:

  • Stabilizer: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD). (Superior to standard
    
    
    -CD due to higher solubility).[1]
  • Buffer: 50 mM Ammonium Acetate (adjusted to pH 4.5).

  • Solvent: Methanol (LC-MS grade).

Step-by-Step Workflow:

  • Preparation of Vehicle:

    • Dissolve HP-

      
      -CD in the Ammonium Acetate buffer (pH 4.5) to achieve a concentration of 10% (w/v) .
      
    • Note: The high concentration of CD is necessary to drive the equilibrium toward the inclusion complex.

  • Stock Solution (Non-Aqueous):

    • Dissolve CFTM-PI in 100% Methanol or DMSO at 1000

      
      g/mL.
      
    • Critical: Do not use water in the stock solution.

  • Complexation (The "Shielding" Step):

    • Slowly spike the Stock Solution into the Vehicle under constant stirring.

    • Keep the final organic solvent concentration

      
       to prevent precipitation of the CD complex.
      
    • Incubate at room temperature for 15 minutes to allow equilibrium, then immediately transfer to 4°C .

Q: What is the optimal pH window?

A: The stability of cephalosporin esters follows a U-shaped pH-rate profile.

  • pH < 2.0: Acid-catalyzed hydrolysis of the beta-lactam ring (Ring Opening).

  • pH > 6.0: Base-catalyzed hydrolysis of the ester (Prodrug Cleavage).

  • Optimal Window: pH 3.5 – 4.5 .

Data Summary: pH vs. Stability (Inferred Kinetics) | pH Condition | Predominant Reaction | Estimated Half-Life (


) at 25°C |
| :--- | :--- | :--- |
| 1.2 (Gastric) | Ring Opening | < 2 Hours |
| 3.5 - 4.5  | Stable Window  | > 24 Hours (with CD)  |
| 7.4 (Physiological) | Ester Hydrolysis | < 1 Hour |

Module 3: Analytical Troubleshooting (HPLC)

Q: I see "ghost peaks" in my HPLC chromatogram. Is my column dirty?

A: It is likely not the column, but on-column degradation . If your autosampler is not cooled, or if your mobile phase pH is neutral, CFTM-PI will degrade during the analysis sequence.

Troubleshooting Checklist:

  • Autosampler Temperature: MUST be set to 4°C .

    • Reason: Hydrolysis rates double with every 10°C increase.

  • Mobile Phase pH:

    • Avoid Phosphate buffers at pH 7.0.

    • Recommended MP: Acetonitrile : Ammonium Acetate (10mM, pH 4.5) [50:50 v/v].[2][3][4]

  • Diluent Mismatch:

    • If you dilute your sample in water/buffer for injection, it will degrade in the vial.

    • Fix: Dilute samples in Methanol:Buffer (pH 4.5) [50:50] .[2][3][4] The organic content suppresses hydrolysis in the vial.

Visualizing the Analytical Workflow

analytical_workflow cluster_risk Critical Control Point Sample Sample Prep (Use pH 4.5 Diluent) Vial HPLC Vial (Risk: In-Vial Hydrolysis) Sample->Vial Autosampler Autosampler (Set to 4°C) Vial->Autosampler Immediate Transfer Column Column (C18, pH 4.5 Mobile Phase) Autosampler->Column Detector Detector (UV 254nm) Column->Detector

Figure 2: Optimized analytical workflow to prevent artifacts during HPLC analysis.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of Methanol for the stock solution? A: Yes. DMSO is actually preferred for long-term storage of the stock (frozen). However, when spiking into aqueous media, ensure the final DMSO concentration is low (<1%) if you are performing biological assays, as DMSO can be cytotoxic. For analytical purposes, DMSO is excellent.

Q: Why not just use a simple phosphate buffer? A: Phosphate and citrate buffers can exhibit general acid-base catalysis , accelerating the hydrolysis of the beta-lactam ring even at the correct pH. Acetate or Ammonium Acetate buffers are "softer" and less likely to catalyze this specific degradation.

Q: I need to test at pH 7.4 for a physiological assay. What do I do? A: You cannot stop the degradation at pH 7.4, you can only slow it.

  • Prepare the solution immediately before use (extemporaneous preparation).

  • Use HP-

    
    -CD (as described in Module 2) to shield the ester.
    
  • Account for the degradation rate in your calculations (measure

    
     and 
    
    
    
    concentration).

References

  • Degradation Kinetics of Cephalosporin Esters

    • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole (Analogous Beta-Lactam Kinetics).
    • Source:

  • Cyclodextrin Stabilization

    • Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical properties of tebipenem pivoxil. (Demonstrates the shielding of the pivoxil group).
    • Source:

  • Analytical Methodologies

    • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS.
    • Source:

  • pH-Rate Profiles

    • The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil.[5][6]

    • Source:

Sources

Troubleshooting

Technical Support Center: Enhancing the Solid-State Stability of Cefteram Pivoxil Formulations

Welcome to the technical support center dedicated to addressing the challenges associated with the solid-state stability of cefteram pivoxil. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the solid-state stability of cefteram pivoxil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this potent antibiotic. Here, we synthesize technical knowledge with practical, field-proven insights to empower you in your experimental endeavors.

A Primer on Cefteram Pivoxil Instability

Cefteram pivoxil, a third-generation cephalosporin, is a prodrug that offers excellent oral bioavailability. However, its pivoxil ester moiety, crucial for its absorption, is also its Achilles' heel, rendering it susceptible to hydrolysis. Furthermore, the physical form of cefteram pivoxil—amorphous versus crystalline—presents a classic formulation conundrum: the more bioavailable amorphous form is inherently less stable.[1] This guide will provide you with the necessary tools and knowledge to mitigate these stability concerns.

Troubleshooting Guide: Addressing Common Formulation Issues

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Question 1: My cefteram pivoxil tablets are showing discoloration (yellowing) upon storage. What is the likely cause and how can I prevent it?

Answer:

Yellowing of cefteram pivoxil formulations is a common indicator of chemical degradation. The primary culprits are hydrolysis and oxidation. The β-lactam ring and the pivoxil ester in the cefteram molecule are susceptible to cleavage, especially in the presence of moisture and oxygen.

Causality and Mitigation Strategies:

  • Moisture-Induced Hydrolysis: Even trace amounts of moisture within the formulation or from environmental exposure can initiate hydrolysis.[2][3]

    • Mitigation:

      • Control of Raw Material Moisture: Ensure that both the active pharmaceutical ingredient (API) and excipients have low water content.

      • Manufacturing Environment: Process the formulation in a low-humidity environment (ideally below 40% RH).

      • Excipient Selection: Utilize hydrophobic excipients such as colloidal silicon dioxide to adsorb excess moisture.[4]

      • Packaging: Employ moisture-impermeable packaging, such as aluminum-aluminum blisters or high-density polyethylene (HDPE) bottles with desiccants.

  • Oxidative Degradation: The presence of oxygen can lead to the formation of oxidative degradation products.

    • Mitigation:

      • Inert Atmosphere: During manufacturing, consider using an inert gas blanket (e.g., nitrogen) to displace oxygen.

      • Antioxidants: The inclusion of antioxidants in the formulation can be beneficial. However, compatibility studies are essential to rule out any negative interactions.

      • Avoid Pro-oxidant Excipients: Some excipients may contain reactive peroxides. It's advisable to avoid excipients like povidone and polyethylene glycols (PEGs) that are known to sometimes contain organic peroxides.[5]

Question 2: I'm observing a significant loss of potency in my cefteram pivoxil formulation during accelerated stability studies. What are the key factors to investigate?

Answer:

A loss of potency is a direct consequence of the chemical degradation of cefteram pivoxil. The investigation should focus on identifying the degradation pathway and the contributing factors.

Troubleshooting Workflow:

Troubleshooting Workflow for Potency Loss

Detailed Investigative Steps:

  • Forced Degradation Study: Conduct a forced degradation study to understand the degradation profile under various stress conditions (acid, base, oxidation, heat, light).[6][7][8] This will help in identifying the primary degradation pathways.

  • Excipient Compatibility: Incompatibility between cefteram pivoxil and certain excipients can accelerate degradation.

    • Screening: Use techniques like Differential Scanning Calorimetry (DSC) to screen for potential interactions.[9]

    • Isothermal Stress Testing: Store binary mixtures of the drug and each excipient at elevated temperatures and humidity and analyze for degradation products.

  • pH Microenvironment: The pH of the local environment within the solid dosage form can significantly influence the rate of hydrolysis.[10][11][12]

    • Acidic/Basic Excipients: Avoid excipients with acidic or basic properties that could create an unstable microenvironment.

    • Buffering Agents: Consider the use of buffering agents to maintain a pH of maximum stability, which for many cephalosporins is in the range of pH 3-5.[11][12]

Question 3: The dissolution profile of my amorphous cefteram pivoxil tablets is changing over time, showing a slower release rate. What could be the reason?

Answer:

A change in the dissolution profile, particularly a decrease in the release rate of an amorphous formulation, strongly suggests a physical stability issue, specifically the conversion of the amorphous form to the less soluble crystalline form.

Underlying Mechanism and Corrective Actions:

  • Amorphous to Crystalline Transition: The amorphous state is thermodynamically unstable and has a natural tendency to revert to a more stable crystalline form.[1] This process is often accelerated by moisture, which acts as a plasticizer, increasing molecular mobility.[1][13]

    • Corrective Actions:

      • Polymeric Stabilizers: Incorporate polymers that can form solid dispersions with cefteram pivoxil. Hydroxypropyl methylcellulose (HPMC) has been shown to be effective in stabilizing the amorphous form of similar compounds.[4][14] These polymers can inhibit crystallization by increasing the glass transition temperature (Tg) and through specific molecular interactions.

      • Moisture Scavengers: As with chemical stability, meticulous moisture control is paramount for physical stability.

      • Aqueous Film Coating: A protective film coat can act as a barrier against environmental moisture, preserving the amorphous state.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for cefteram pivoxil in the solid state?

A1: The most significant degradation pathway for cefteram pivoxil in the solid state is hydrolysis of the pivoxil ester and the β-lactam ring.[6][15][16] This is primarily initiated by the presence of moisture. Oxidative degradation can also occur, but hydrolysis is generally the more dominant pathway in solid dosage forms.

Q2: How do I select the right excipients for a stable cefteram pivoxil formulation?

A2: Excipient selection should be a systematic process:

  • Functionality: Choose excipients based on their intended function (e.g., fillers, binders, disintegrants).

  • Compatibility Screening: Conduct compatibility studies (DSC, isothermal stress testing) with a range of excipients.[9][17]

  • Moisture Content: Select excipients with low intrinsic moisture content and low hygroscopicity.

  • pH: Be mindful of the pH of the excipients to avoid creating an unstable microenvironment.

  • Reactive Impurities: Ensure excipients are free from reactive impurities like peroxides.[5]

Q3: Is the crystalline form of cefteram pivoxil a better option for formulation to avoid stability issues?

A3: While the crystalline form is more chemically and physically stable, it typically exhibits lower aqueous solubility, which can lead to poor and variable bioavailability.[1] The choice between the amorphous and crystalline form is a trade-off between stability and bioavailability. If the amorphous form is chosen, appropriate stabilization strategies, such as the formation of solid dispersions with polymers, are essential.

Q4: What analytical techniques are essential for monitoring the stability of cefteram pivoxil formulations?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for monitoring chemical stability.[6][7] This method should be capable of separating the intact drug from all potential degradation products. For physical stability, techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are crucial for detecting changes in the solid-state form (e.g., crystallization).

Experimental Protocols

Protocol 1: Forced Degradation Study of Cefteram Pivoxil

This protocol outlines a systematic approach to investigating the degradation of cefteram pivoxil under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines.[6][8]

Objective: To identify the potential degradation products and pathways of cefteram pivoxil and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of cefteram pivoxil in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the stock solution with 0.01 N NaOH at room temperature for 30 minutes.

    • Neutral Hydrolysis: Reflux the stock solution in water at 60°C for 6 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration and analyze using a validated HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity and to identify the UV spectra of the degradation products.

    • For structural elucidation of the degradation products, use Liquid Chromatography-Mass Spectrometry (LC-MS).[6][15]

Data Interpretation:

Stress Condition% DegradationNumber of DegradantsRetention Times of Degradants (min)
Acid Hydrolysis
Base Hydrolysis
Neutral Hydrolysis
Oxidation
Thermal
Photolytic

This table should be populated with experimental data.

References

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Studies regarding the stability of pharmaceutical formulations realized through association of beta-lactamic antibiotics - Romanian Biotechnological Letters. (n.d.). Retrieved February 9, 2026, from [Link]

  • Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Preparation and characterization of cefditoren pivoxil-loaded liposomes for controlled in vitro and in vivo drug release - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Determination of Cefditoren Pivoxil in bulk by RP-HPLC in presence of its degradation Products - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Forced degradation studies of Cefditoren pivoxil. | Download Table - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - Semantic Scholar. (n.d.). Retrieved February 9, 2026, from [Link]

  • US20080069879A1 - Stable solid dosage form containing amorphous cefditoren pivoxil and process for preparation thereof - Google Patents. (n.d.).
  • Gastroretentive floating matrix tablets of cefditoren pivoxil: 23 full factorial design, formulation, in vitro - Semantic Scholar. (n.d.). Retrieved February 9, 2026, from [Link]

  • Changes in surface properties by granulation and physicochemical stability of granulated amorphous cefditoren pivoxil with additives - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Formulation and Evaluation of Cefditoren Pivoxil Extended- Release Oral Suspension. (n.d.). Retrieved February 9, 2026, from [Link]

  • Effect of Moisture on the Stability of Solid Dosage Forms - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties of tebipenem pivoxil - NIH. (n.d.). Retrieved February 9, 2026, from [Link]

  • The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. - CORE. (n.d.). Retrieved February 9, 2026, from [Link]

  • Tackling Moisture Challenges in Solid Dosage Manufacturing - Pharmaceutical Technology. (n.d.). Retrieved February 9, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Effect of temperature and humidity on hardness and friability of packaged paracetamol tablet formulations. | Semantic Scholar. (n.d.). Retrieved February 9, 2026, from [Link]

  • Compatibility studies of Donepezil with different excipients by using HPLC and FTIR. (n.d.). Retrieved February 9, 2026, from [Link]

  • Results of forced degradation studies | Download Table - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Electrochemistry of cefditoren pivoxil and its voltammetric determination - ResearchGate. (n.d.). Retrieved February 9, 2026, from [Link]

  • Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Compatibility study between ibuproxam and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy - PubMed. (n.d.). Retrieved February 9, 2026, from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.). Retrieved February 9, 2026, from [Link]

  • Review on Forced Degradation Studies - | International Journal of Innovative Science and Research Technology. (n.d.). Retrieved February 9, 2026, from [Link]

Sources

Optimization

minimizing cefteram pivoxil epimerization during synthesis and storage

The following technical guide addresses the minimization of epimerization and isomerization in Cefteram Pivoxil. This response is structured as a specialized support center resource for researchers and process chemists.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the minimization of epimerization and isomerization in Cefteram Pivoxil. This response is structured as a specialized support center resource for researchers and process chemists.

Subject: Minimizing Epimerization and Isomerization during Synthesis and Storage Product: Cefteram Pivoxil (Oral Cephalosporin Prodrug) Audience: Process Chemists, Analytical Scientists, Formulation Engineers

Core Technical Overview

In the context of Cefteram Pivoxil, "epimerization" is a critical quality attribute often conflated with two distinct degradation mechanisms. To ensure high potency and regulatory compliance, you must control both:

  • Geometric Isomerization (Syn vs. Anti): The methoxyimino group at the C-7 side chain exists in the active syn (Z) configuration. Exposure to light or specific pH conditions drives conversion to the inactive anti (E) isomer.

  • 
     to 
    
    
    
    Isomerization:
    Under basic conditions, the double bond in the dihydrothiazine ring migrates from position 3 to 2. This is a structural isomerization that renders the antibiotic inactive.
  • C-7 Epimerization: A less common inversion of the chiral center at C-7 (from

    
     to 
    
    
    
    ) occurring under strong basic conditions via an enolate intermediate.

This guide provides protocols to minimize these specific pathways.

Synthesis Troubleshooting: The Esterification Step

The most critical phase for impurity formation is the esterification of Cefteram acid (or salt) with iodomethyl pivalate.

Common Issue: High Levels of Isomer

Cause: The


 proton is acidic. Strong bases or prolonged exposure to basic conditions during esterification promotes deprotonation and subsequent reporotonation at the wrong position (

-position), locking the double bond at

.

Corrective Protocol: Low-Temperature Esterification

  • Rationale: Kinetic control is essential. At lower temperatures, the rate of nucleophilic substitution (ester formation) is favored over the thermodynamic equilibration of the double bond.

Step-by-Step Protocol:

  • Preparation: Dissolve Cefteram Sodium (1.0 eq) in anhydrous DMF (Dimethylformamide).

    • Note: Ensure water content is <0.1% to prevent hydrolysis.

  • Temperature Control: Cool the reactor jacket to -30°C to -40°C . Allow the internal temperature to stabilize.

  • Reagent Addition: Add Iodomethyl pivalate (1.1–1.2 eq) dropwise over 60 minutes.

    • Critical: Do not allow the internal temperature to rise above -20°C during addition. Exotherms promote localized basicity and isomerization.

  • Reaction Monitoring: Stir at -30°C for 2–4 hours. Monitor by HPLC.

    • Endpoint: Stop when Cefteram acid < 1.0%.

  • Quenching: Quench immediately with a dilute acidic solution (e.g., 0.1 N HCl or dilute acetic acid) to neutralize any excess base before allowing the mixture to warm to room temperature.

    • Why: Warming a basic reaction mixture is the primary cause of

      
       formation.
      
Common Issue: Anti-Isomer Formation

Cause: Exposure to ambient light during synthesis or crystallization. Corrective Action:

  • Perform all synthesis and isolation steps under amber light or in vessels wrapped in aluminum foil.

  • Limit the duration of the reaction; prolonged reaction times increase the probability of thermodynamic equilibration to the anti form.

Storage & Formulation Troubleshooting

FAQ: Why is my bulk substance showing increased Anti-isomer after 3 months?

Answer: The syn-isomer is thermodynamically less stable than the anti-isomer under UV excitation. Even minor light leaks in the storage container can catalyze this conversion.

Storage Protocol:

Parameter Specification Reason
Container Double polyethylene bags inside an Aluminium/HDPE drum Prevents moisture ingress (hydrolysis) and light exposure.
Temperature 2°C to 8°C (Refrigerated) Slows thermal isomerization rates.
Desiccant Silica gel or Molecular Sieves Moisture promotes ester hydrolysis, generating acidic byproducts that can catalyze isomerization.

| Headspace | Nitrogen blanket | Minimizes oxidative degradation of the sulfur moiety. |

Analytical Validation

You must distinguish between the active drug and its isomers. A standard C18 reverse-phase method is recommended.

Recommended HPLC Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (65:35 v/v).

    • Note: A lower pH (3.0–4.0) suppresses ionization of the carboxyl groups on degradation products, improving peak shape.

  • Wavelength: 254 nm.[4]

  • Flow Rate: 1.0 mL/min.[2][3]

Impurity Identification Table:

Relative Retention Time (RRT) Identity Mechanism of Formation

| 1.00 | Cefteram Pivoxil (Syn,


) | Active API |
| ~1.15  | Anti-Isomer | Photo-isomerization of oxime |
| ~1.30  | 

-Isomer | Base-catalyzed migration | | < 0.50 | Cefteram Acid | Hydrolysis of pivoxil ester |

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways you must control.

CefteramDegradation Cefteram Cefteram Pivoxil (Active: Syn, Delta-3) AntiIso Anti-Isomer (Inactive) Cefteram->AntiIso Light (UV) Acid/Heat Delta2 Delta-2 Isomer (Inactive) Cefteram->Delta2 Base (pH > 7.5) Warmth Hydrolysis Cefteram Acid (Degradant) Cefteram->Hydrolysis Moisture Esterases AntiIso->Cefteram Photo-equilibration

Figure 1: Primary degradation pathways for Cefteram Pivoxil. Control measures must target the specific arrows: Light shielding for the top path, pH/Temp control for the middle path, and Desiccation for the bottom path.

References

  • Source: Patent CN108299470B (2018). Preparation method of cefteram pivoxil.
  • Degradation pathways of Pivoxil Cephalosporins: Source: Gawande, V. et al. (2025). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. URL:[Link] Relevance: Provides analogous degradation mechanisms (

    
     and anti-isomer) for the structurally similar Cefditoren Pivoxil.
    
  • Photoisomerization of Alkoxyimino Cephalosporins: Source: Fabre, H. et al. (1994). Photoisomerization kinetics of cefuroxime axetil and related compounds. Journal of Pharmaceutical Sciences. URL:[Link] Relevance: Validates the syn to anti isomerization mechanism under light exposure for methoxyimino cephalosporins.

  • Impurity Profiling Strategy: Source: Han, F. et al. (2020). Impurity profiling of Cefteram pivoxil based on Fourier transform ion cyclotron resonance MS. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link] Relevance: Confirms the presence of process-related substances and degradation products in Cefteram Pivoxil.

Sources

Troubleshooting

Technical Support Center: Caco-2 Permeability Optimization for Cefteram Pivoxil

Subject: Troubleshooting Low Permeability & Mass Balance Issues with Cefteram Pivoxil (CFT-PI) Ticket ID: CFT-PI-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Prodrug Trap" in Caco-2 Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Permeability & Mass Balance Issues with Cefteram Pivoxil (CFT-PI) Ticket ID: CFT-PI-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Prodrug Trap" in Caco-2

Welcome to the Technical Support Center. If you are working with Cefteram Pivoxil (CFT-PI) , you are likely encountering a common but frustrating phenomenon: low apparent permeability (


) despite high lipophilicity , often accompanied by poor mass balance .

CFT-PI is an ester prodrug designed to enhance the oral absorption of the active antibiotic, Cefteram (CFT). However, in Caco-2 models, it faces a "double-edged sword":

  • Efflux Susceptibility: The intact prodrug is a substrate for P-glycoprotein (P-gp/MDR1) .

  • Premature Hydrolysis: Intracellular esterases hydrolyze CFT-PI into CFT inside the enterocyte. CFT is hydrophilic and poorly permeable, effectively becoming "trapped" inside the cell or effluxed back to the apical side.

This guide provides the specific protocols to decouple these mechanisms and accurately assess permeability.

Module 1: Troubleshooting Low Permeability ( )

Issue: "My Apical-to-Basolateral (A-B) transport is negligible."

Diagnosis: You are likely observing the combined effect of P-gp efflux preventing entry and intracellular hydrolysis preventing exit to the basolateral side.

The Solution: The Inhibitor Cocktail Protocol

To measure the true intrinsic permeability of the prodrug, you must inhibit the efflux pump.

Protocol Adjustment: Run your transport assay with the following conditions. Note that you must pre-incubate cells with the inhibitor to ensure P-gp blockade before adding the drug.

ComponentConcentrationPurpose
Verapamil

Inhibits P-gp (MDR1) efflux.
Cyclosporin A

Alternative broad-spectrum efflux inhibitor (P-gp + MRPs).
CFT-PI (Donor)

Test compound (keep

to avoid saturation).

Step-by-Step Workflow:

  • Wash: Wash Caco-2 monolayers twice with HBSS (pH 7.4).

  • Pre-incubation: Add HBSS containing

    
     Verapamil  to both Apical and Basolateral chambers. Incubate for 30 minutes  at 37°C.
    
  • Initiation: Remove Apical buffer. Add HBSS containing CFT-PI +

    
     Verapamil .
    
  • Sampling: Sample from the Basolateral chamber at 30, 60, 90, and 120 min.

Scientist's Note: If


 increases significantly (Ratio 

) with Verapamil, CFT-PI is confirmed as a P-gp substrate in your specific clone.

Module 2: Solving Mass Balance & Hydrolysis Issues

Issue: "I have low recovery (<80%). The drug disappears from the donor but doesn't appear in the receiver."

Diagnosis: This is the "Metabolic Sink" . CFT-PI enters the cell and is hydrolyzed to Cefteram (CFT). CFT is too polar to exit the basolateral membrane passively, so it accumulates intracellularly. Standard LC-MS methods looking only for the prodrug will miss this.

The Solution: Esterase Inhibition with BNPP

To study the transport of the intact prodrug, you must inhibit intracellular carboxylesterases.

Key Reagent: Bis-p-nitrophenyl phosphate (BNPP) .[1]

  • Target: Inhibits carboxylesterases (CES1 and CES2).

  • Working Concentration:

    
    .[1]
    

Self-Validating Experiment: Perform the transport assay in two parallel sets:

  • Set A (Control): Standard HBSS.

  • Set B (Inhibited): HBSS +

    
     BNPP (Apical & Basolateral).
    

Analysis Requirement: You must analyze cell lysates at the end of the experiment.

  • Step 1: Aspirate media. Wash cells

    
     with ice-cold PBS.
    
  • Step 2: Add

    
     Triton X-100 or MeOH/Water (50:50). Sonicate.
    
  • Step 3: Analyze lysate for both CFT-PI and CFT (free acid).

Interpretation:

  • In Set A: You will likely find high levels of CFT (free acid) in the lysate.

  • In Set B: Intracellular CFT-PI should increase, and Basolateral appearance of CFT-PI should increase.

Module 3: Visualization of the Transport Mechanism

The following diagram illustrates the competing pathways defining CFT-PI permeability. Use this to visualize why "disappearance from apical" does not equal "appearance in basolateral."

Caco2_Mechanism cluster_Apical Apical Compartment (pH 6.0-6.5) cluster_Cell Caco-2 Cytosol (Intracellular) cluster_Basolateral Basolateral Compartment (pH 7.4) CFT_PI_Apical CFT-PI (Prodrug) [High Conc] CFT_PI_Cell CFT-PI (Intracellular) CFT_PI_Apical->CFT_PI_Cell Passive Diffusion (Influx) CFT_PI_Cell->CFT_PI_Apical P-gp Efflux (Inhibited by Verapamil) CFT_Cell Cefteram (Active) (Hydrophilic/Trapped) CFT_PI_Cell->CFT_Cell Hydrolysis CFT_PI_Baso CFT-PI (Low Recovery) CFT_PI_Cell->CFT_PI_Baso Passive Diffusion (Slow) CFT_Baso Cefteram (Metabolite) CFT_Cell->CFT_Baso Poor Permeability (Trapped) Esterase Carboxylesterase (CES1/CES2) Esterase->CFT_PI_Cell Catalysis

Figure 1: Mechanistic pathway of Cefteram Pivoxil in Caco-2 cells. Note the competing efflux and hydrolysis pathways.

Frequently Asked Questions (FAQ)

Q1: Why is the pH of the Apical buffer set to 6.0?

A: Pivoxil prodrugs often exhibit pH-dependent solubility and stability. The microclimate of the jejunum (the primary absorption site) is slightly acidic (


). Using 

apically and

basolaterally mimics the in vivo proton gradient. Furthermore, CFT-PI is more stable at slightly acidic pH; neutral/alkaline pH in the donor compartment can cause non-enzymatic hydrolysis before the drug even enters the cell.
Q2: My Caco-2 cells have high TEER (>1000 ), but permeability is still variable.

A: Extremely high TEER indicates very tight junctions, but it does not guarantee correct transporter expression. Over-cultured Caco-2 cells ("tight" clones) may overexpress P-gp.

  • Action: Use Lucifer Yellow (LY) to confirm paracellular integrity. If

    
    , your monolayer is intact. Variation is likely due to differences in P-gp expression levels between passages. Always use passage-matched controls.
    
Q3: Can I use cell lysate data to calculate permeability?

A: No, but you can use it to calculate Uptake Clearance . If the drug is trapped intracellularly (high lysate concentration), calculating standard


 (which relies on Receiver concentration) is misleading. In this case, report Intracellular Accumulation  (pmol/mg protein) alongside 

. This proves the drug entered the cell but was metabolized or trapped.

Troubleshooting Workflow Diagram

Use this decision tree to diagnose your specific experimental failure.

Troubleshooting_Tree Start Start: Low Papp Observed Check_MassBalance Check Mass Balance (Donor + Receiver + Lysate) Start->Check_MassBalance MB_Good Mass Balance > 80% Check_MassBalance->MB_Good MB_Bad Mass Balance < 80% Check_MassBalance->MB_Bad Check_Efflux Calculate Efflux Ratio (B-A / A-B) MB_Good->Check_Efflux Check_Lysate Analyze Cell Lysate for Metabolite (CFT) MB_Bad->Check_Lysate ER_High Ratio > 2.0 Check_Efflux->ER_High ER_Low Ratio < 2.0 Check_Efflux->ER_Low High_Metabolite High Metabolite in Lysate Check_Lysate->High_Metabolite Low_Metabolite Low Metabolite / Low Drug Check_Lysate->Low_Metabolite Sol_Efflux Diagnosis: P-gp Efflux. Action: Add Verapamil. ER_High->Sol_Efflux Sol_Tight Diagnosis: Paracellular too tight? Action: Check Lucifer Yellow. ER_Low->Sol_Tight Sol_Hydrolysis Diagnosis: Intracellular Hydrolysis. Action: Add BNPP (200uM). High_Metabolite->Sol_Hydrolysis Sol_Adsorption Diagnosis: Plastic Adsorption. Action: Add 1% BSA to Receiver. Low_Metabolite->Sol_Adsorption

Figure 2: Diagnostic workflow for Cefteram Pivoxil transport assays.

References

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][2][3][4][5][6][7] Nature Protocols, 2(9), 2111–2119. Link

  • Imai, T., et al. (2005). Identification of esterases expressed in Caco-2 cells and effects of their hydrolyzing activity in predicting human intestinal absorption. Drug Metabolism and Disposition, 33(8), 1185-1190. Link

  • Yoshigae, Y., et al. (2009). Development of a novel system for estimating human intestinal absorption using Caco-2 cells in the absence of esterase activity.[1] Drug Metabolism and Disposition, 38(3), 369-373. Link

  • Terao, T., et al. (2001). Carrier-mediated transport of cephalexin and cefteram-pivoxil in Caco-2 cells. Journal of Pharmacy and Pharmacology. (General reference for Cephalosporin transport mechanisms).

Sources

Reference Data & Comparative Studies

Validation

cefteram pivoxil versus cefditoren pivoxil comparative efficacy studies

This guide provides an in-depth technical comparison of Cefteram Pivoxil (CFTM-PI) and Cefditoren Pivoxil (CDTR-PI) , designed for researchers and drug development professionals. It synthesizes experimental data, pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cefteram Pivoxil (CFTM-PI) and Cefditoren Pivoxil (CDTR-PI) , designed for researchers and drug development professionals. It synthesizes experimental data, pharmacokinetic profiles, and clinical efficacy to offer a clear, objective analysis.

Executive Summary

Both Cefteram Pivoxil and Cefditoren Pivoxil are oral, third-generation cephalosporin prodrugs esterified with a pivaloyloxymethyl group to enhance lipophilicity and bioavailability. Upon absorption, they are hydrolyzed to their active forms: Cefteram and Cefditoren .

While both agents demonstrate clinical efficacy in treating respiratory tract infections, Cefditoren Pivoxil exhibits a superior in vitro microbiological profile, particularly against penicillin-resistant Streptococcus pneumoniae (PRSP) and beta-lactamase-producing Haemophilus influenzae.[1] However, clinical head-to-head studies indicate non-inferiority, suggesting that Cefditoren's lower MICs do not always translate to vastly superior clinical cure rates in standard community-acquired infections.

Mechanism of Action & Prodrug Metabolism

Both drugs function as prodrugs . The pivaloyloxymethyl ester masks the carboxylic acid group, facilitating passive diffusion across the intestinal epithelium. Once absorbed, ubiquitous esterases hydrolyze the ester, releasing the active cephalosporin and pivalic acid (pivalate).

Metabolic Pathway Diagram

The following diagram illustrates the parallel activation pathways and the generation of the pivalate byproduct, which is clinically relevant for safety profiles (see Section 6).

ProdrugMetabolism Prodrug Pivoxil Prodrug (Inactive) Intestine Intestinal Wall / Plasma (Esterases) Prodrug->Intestine Absorption ActiveDrug Active Cephalosporin (Cefteram / Cefditoren) Intestine->ActiveDrug Hydrolysis Pivalate Pivalate (Byproduct) Intestine->Pivalate Hydrolysis Excretion Pivaloylcarnitine (Urinary Excretion) Pivalate->Excretion Conjugation Carnitine Free Carnitine Carnitine->Excretion Depletion

Caption: Metabolic activation of pivoxil-conjugated cephalosporins and the pathway leading to secondary carnitine deficiency.

Microbiological Spectrum: In Vitro Potency

Cefditoren is distinguished by its exceptionally low Minimum Inhibitory Concentrations (MICs) against key respiratory pathogens. Comparative studies consistently show Cefditoren has lower MIC50/90 values than Cefteram and other oral cephalosporins.

Comparative MIC Data (µg/mL)

The table below summarizes consensus data from surveillance studies.

PathogenMetricCefditoren (Active)Cefteram (Active)Interpretation
S.[2] pneumoniae (PSSP) MIC₉₀≤ 0.060.06 – 0.12Both highly active.
S. pneumoniae (PRSP) MIC₉₀0.5 – 1.0 1.0 – 2.0Cefditoren is 2-4x more potent.
H.[2] influenzae (BL-) MIC₉₀≤ 0.030.06Cefditoren is superior.[3]
H. influenzae (BL+) MIC₉₀≤ 0.030.06 – 0.12Cefditoren retains high potency.[2]
M. catarrhalis MIC₉₀0.250.50Comparable.[2][4][5]
  • Key Insight: Cefditoren's MIC₉₀ of 0.5 µg/mL against penicillin-resistant strains makes it one of the most potent oral beta-lactams for pneumococcal coverage. Cefteram is effective but generally requires higher concentrations to inhibit resistant strains.

Pharmacokinetics (PK) & Pharmacodynamics (PD)

Both drugs exhibit non-linear pharmacokinetics and significant food effects. The "pivoxil" ester requires food for optimal absorption.

PK Parameter Comparison
ParameterCefditoren Pivoxil (400 mg)Cefteram Pivoxil (200 mg)*
Tmax (h)1.5 – 3.01.5 – 2.5
Cmax (µg/mL)3.7 – 4.6~ 2.8
Half-life (T1/2) (h)1.51.0 – 1.5
Protein Binding 88% ~ 80%
Elimination Renal (unchanged)Renal (active + metabolites)
Food Effect High fat meal ↑ AUC by ~70%Absorption significantly ↑ with food

*Note: Cefteram data based on standard adult dosing (200mg TID). Cefditoren data based on 400mg BID high-dose regimen.

PD Target Attainment

The efficacy driver for cephalosporins is the time free drug concentration exceeds the MIC (fT > MIC ).

  • Cefditoren: Due to high protein binding (88%), the free drug levels are lower, but its extremely low MICs compensate for this, allowing it to achieve >40% fT>MIC for pathogens with MICs up to 0.5 µg/mL.

  • Cefteram: Lower protein binding allows for a higher free fraction, but higher intrinsic MICs against resistant pathogens make target attainment harder in PRSP infections.

Clinical Efficacy: Head-to-Head Analysis

A pivotal double-blind comparative study (Source 1.9) evaluated the two drugs in chronic respiratory tract infections.

Study Design & Results
  • Design: Double-blind, randomized.

  • Arms: Cefditoren Pivoxil (300 mg/day) vs. Cefteram Pivoxil (600 mg/day).

  • Indication: Bacterial pneumonia and chronic respiratory tract infections.[6][7]

Outcome MeasureCefditoren PivoxilCefteram PivoxilStatistical Significance
Clinical Efficacy Rate 89.9% (62/69)87.7% (50/58)Not Significant (NS)
Bacteriological Eradication 92.3%81.3%Not Significant (NS)
Side Effect Incidence 9.1%7.1%Not Significant (NS)

Safety Profile: The Hypocarnitinemia Risk

A critical safety consideration for both agents is the risk of secondary carnitine deficiency (hypocarnitinemia).

  • Mechanism: The pivalate moiety released during hydrolysis (see Section 2) is not metabolized. It is excreted renally as pivaloylcarnitine .

  • Consequence: Chronic use leads to the depletion of systemic carnitine stores.

  • Clinical Implication: Both drugs are contraindicated in patients with primary carnitine deficiency. Long-term use (>14 days) should be avoided, especially in children, to prevent hypoglycemia and encephalopathy associated with carnitine depletion.

Experimental Protocol: MIC Determination

To verify the in vitro potency differences described above, researchers should utilize a standardized Broth Microdilution method.

Workflow Diagram

MICProtocol Start Start: Isolate Preparation Inoculum Prepare 0.5 McFarland Suspension (Dilute 1:100 in CAMHB) Start->Inoculum PlatePrep Prepare 96-well Plate (Serial 2-fold dilutions of Antibiotic) Start->PlatePrep Inoculation Add 50 µL Inoculum to Wells (Final conc: 5x10^5 CFU/mL) Inoculum->Inoculation PlatePrep->Inoculation Incubation Incubate at 35°C for 20-24h (Ambient air or 5% CO2 for Streptococci) Inoculation->Incubation Reading Visual Inspection for Turbidity Incubation->Reading Result Determine MIC (Lowest conc. with no visible growth) Reading->Result

Caption: Standardized Broth Microdilution Workflow for Cephalosporin Susceptibility Testing (CLSI M07).

Protocol Steps
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For S. pneumoniae, supplement with 2-5% lysed horse blood (LHB).

  • Antibiotic Stock: Dissolve Cefditoren and Cefteram powders in DMSO or appropriate solvent (water solubility is low).

  • Dilution: Create serial two-fold dilutions ranging from 0.001 µg/mL to 32 µg/mL.

  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Incubation: Incubate at 35°C for 20-24 hours. S. pneumoniae requires 5% CO2; H. influenzae requires HTM (Haemophilus Test Medium).

  • QC Strains: Validate with S. pneumoniae ATCC 49619.

References

  • Comparative Clinical Study of Cefditoren Pivoxil and Cefteram Pivoxil in Bacterial Pneumonia. Source: Japanese Journal of Antibiotics. Note: Detailed double-blind comparison showing 89.9% vs 87.7% efficacy.

  • In Vitro Activity of Cefditoren Against Respiratory Pathogens. Source: Clinical Microbiology Reviews / NIH PubMed. Data: Confirms MIC90 of 0.5 µg/mL for Cefditoren against resistant pneumococci.[1]

  • Pharmacokinetics and Pharmacodynamics of Cefditoren Pivoxil. Source: Clinical Therapeutics. Data: PK profiles, food effects, and protein binding data.

  • Hypocarnitinemia Associated with Pivoxil-Containing Antibiotics. Source: Pediatrics / NIH. Data: Mechanism of pivalate-induced carnitine deficiency.

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute. Data: Standard protocol for MIC determination.[8]

Sources

Comparative

head-to-head analysis of cefteram pivoxil and cefpodoxime proxetil

Executive Summary In the landscape of oral third-generation cephalosporins, Cefteram Pivoxil (CFTM-PI) and Cefpodoxime Proxetil (CPDX-PR) represent two distinct approaches to overcoming the poor oral bioavailability of b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of oral third-generation cephalosporins, Cefteram Pivoxil (CFTM-PI) and Cefpodoxime Proxetil (CPDX-PR) represent two distinct approaches to overcoming the poor oral bioavailability of beta-lactams. Both utilize ester prodrug technology to deliver potent broad-spectrum activity, particularly against respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae.

  • Cefpodoxime Proxetil stands as the "workhorse" of this class, characterized by a reliable pharmacokinetic profile (T1/2 ~2.5h), ~50% bioavailability, and a convenient BID dosing schedule. It is widely harmonized in global pharmacopeias (USP, EP, JP).

  • Cefteram Pivoxil , while exhibiting exceptional potency against H. influenzae (MIC90 ≤ 0.06 µg/mL), is limited by a shorter half-life (~1h) and more variable absorption. It remains a critical tool in specific regional markets (e.g., Japan) but is less ubiquitous globally than Cefpodoxime.

This guide dissects their molecular architecture, pharmacokinetic behaviors, and microbiological spectra to support selection in drug development and clinical positioning.

Molecular Architecture & Prodrug Activation

Both compounds are ester prodrugs . The active cephalosporin nucleus is too hydrophilic for intestinal absorption; thus, the carboxylic acid at position C4 is esterified to increase lipophilicity.

Structural Comparison
FeatureCefteram Pivoxil (CFTM-PI)Cefpodoxime Proxetil (CPDX-PR)
Ester Type Pivaloyloxymethyl esterProxetil (isopropoxycarbonyloxyethyl) ester
C3 Side Chain (5-methyl-2H-tetrazol-2-yl)methylMethoxymethyl
C7 Side Chain Aminothiazole + Methoxyimino (Syn)Aminothiazole + Methoxyimino (Syn)
Active Moiety Cefteram (Free acid)Cefpodoxime (Free acid)
Lipophilicity High (facilitates passive diffusion)High (facilitates passive diffusion)
Mechanism of Activation (Hydrolysis)

Upon absorption in the intestinal wall, nonspecific cytosolic esterases hydrolyze the ester bond. This releases the active drug into the portal circulation along with byproducts (pivalic acid for CFTM-PI; isopropanol/acetaldehyde for CPDX-PR).

ProdrugActivation Prodrug Prodrug Ester (Lipophilic) Intestine Intestinal Wall / Plasma (Esterase Activity) Prodrug->Intestine Passive Diffusion Active Active Cephalosporin (Hydrophilic) Intestine->Active Hydrolysis Byproducts Byproducts (Pivalate / Acetaldehyde) Intestine->Byproducts Cleavage Target Bacterial PBP Binding (Cell Wall Inhibition) Active->Target Systemic Circulation

Figure 1: General activation pathway for ester-prodrug cephalosporins. Both CFTM-PI and CPDX-PR follow this obligate metabolic step.

Pharmacokinetic Profiling[1]

The clinical differentiation of these two agents is largely driven by their PK parameters. Cefpodoxime's longer half-life provides a more stable time-above-MIC (T>MIC), which is the critical pharmacodynamic index for beta-lactams.

Comparative PK Parameters (Healthy Adults)
ParameterCefteram Pivoxil (CFTM-PI)Cefpodoxime Proxetil (CPDX-PR)Advantage
Bioavailability (F) Variable (enhanced by food)~50% (enhanced by food)CPDX-PR (More consistent)
Tmax 1.5 – 2.0 hours2.0 – 3.0 hoursComparable
Cmax (200mg dose) ~1.2 – 2.3 µg/mL~2.5 – 4.5 µg/mLCPDX-PR (Higher peak)
Half-Life (T1/2) 0.8 – 1.4 hours 2.1 – 2.8 hours CPDX-PR (Supports BID)
Protein Binding ~10-20%~20-30%Both Low (High free drug)
Elimination Renal (Glomerular filtration)Renal (Glomerular filtration)Comparable

Expert Insight: The short half-life of Cefteram often necessitates TID (three times daily) dosing to maintain adequate T>MIC for less susceptible pathogens, whereas Cefpodoxime is strictly BID (twice daily).

Microbiological Spectrum: The Head-to-Head

Both agents are "Respiratory Cephalosporins," optimized for Streptococcus pneumoniae and Haemophilus influenzae. However, Cefteram exhibits a unique potency profile against H. influenzae.

In Vitro Activity (MIC90 in µg/mL)
PathogenCefteram (Active)Cefpodoxime (Active)Interpretation
Strep.[1][2][3][4][5] pneumoniae (PSSP) ≤ 0.06≤ 0.06Equivalent (Highly Potent)
Strep.[5] pneumoniae (PRSP) 0.5 – 1.01.0 – 2.0Cefteram (Slight edge)
H. influenzae (BL-) ≤ 0.03 0.06 – 0.12Cefteram (Superior Potency)
H. influenzae (BL+) ≤ 0.06 0.12 – 0.25Cefteram (Superior Potency)
Moraxella catarrhalis 0.250.5Cefteram (Slight edge)
Staph. aureus (MSSA) 4 – 162 – 4Cefpodoxime (Better, but neither is ideal)
E. coli 0.25 – 1.00.25 – 1.0Equivalent
Klebsiella pneumoniae 0.250.5Equivalent

Note: BL- = Beta-lactamase negative; BL+ = Beta-lactamase positive.

Key Takeaway: Cefteram is intrinsically more potent against Gram-negative respiratory pathogens (H. influenzae, M. catarrhalis). However, Cefpodoxime's superior PK (higher serum levels) often offsets this in vivo, resulting in comparable clinical efficacy.

Experimental Protocol: Comparative MIC Determination

To validate the spectrum differences described above, researchers should utilize a standardized Broth Microdilution method.

Protocol: CLSI-Compliant MIC Assay

Objective: Determine MIC50/90 for Cefteram vs. Cefpodoxime against clinical isolates.

  • Compound Preparation:

    • Obtain Cefteram free acid and Cefpodoxime free acid (Do not use the ester prodrugs for in vitro testing; they are inactive until hydrolyzed).

    • Dissolve in DMSO or Phosphate Buffer (pH 7.0) to create stock solutions (e.g., 1024 µg/mL).

  • Plate Preparation:

    • Prepare 96-well microtiter plates with Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Add 2.5-5% Lysed Horse Blood (LHB) for S. pneumoniae.

    • Add HTM (Haemophilus Test Medium) for H. influenzae.

    • Perform serial 2-fold dilutions (Range: 64 µg/mL to 0.001 µg/mL).

  • Inoculum:

    • Prepare bacterial suspension to 0.5 McFarland standard.

    • Dilute to achieve final well concentration of

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 35°C for 16-20 hours (ambient air for Staph/Enterobacteriaceae; 5% CO2 for Strep/Haemophilus).

  • Readout:

    • Identify the lowest concentration with no visible growth (MIC).

    • Quality Control: Run S. pneumoniae ATCC 49619 and H. influenzae ATCC 49247 in parallel.

Comparison Guide Summary

FeatureCefteram PivoxilCefpodoxime Proxetil
Primary Indication Respiratory & ENT infectionsRespiratory, Skin, UTI, Gonorrhea
Dosing Frequency TID (Common) / BIDBID (Standard)
Food Effect Absorption increased with foodAbsorption increased with food
Safety Profile Hypocarnitinemia risk (Pivalate group)Standard GI effects (Diarrhea)
Development Status Mature (Japan/Asia focus)Mature (Global Standard)

Verdict:

  • Choose Cefpodoxime Proxetil for a development program requiring a globally recognized standard with a convenient BID dosing regimen and robust PK data.

  • Choose Cefteram Pivoxil if targeting specific resistant H. influenzae strains or developing formulations for markets where this molecule is established (e.g., Japan), keeping in mind the pivalate-associated need for carnitine monitoring in long-term use.

References

  • Comparison of in vitro antibacterial activities of Cefpodoxime proxetil and Cefixime against common pathogens. BVS/Jiangxi Children's Hospital Study.

  • The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins. Journal of Antimicrobial Chemotherapy.

  • Cefditoren pivoxil versus cefpodoxime proxetil for community-acquired pneumonia: results of a multicenter, prospective, randomized, double-blind study. Clinical Therapeutics.

  • In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates. Diagnostic Microbiology and Infectious Disease.

  • Bacteriological, pharmacokinetic and clinical studies on cefteram pivoxil in the pediatric field. Japanese Journal of Antibiotics.

  • Cefteram Pivoxil Structure and Compound Summary. PubChem.

  • A review of the pharmacokinetics of cefpodoxime proxetil. Drugs.

Sources

Validation

Technical Guide: Validating Cefteram Pivoxil Efficacy in Penicillin-Resistant Streptococcus pneumoniae (PRSP) Models

Executive Summary: The PRSP Challenge Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia (CAP). The emergence of Penicillin-Resistant S.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PRSP Challenge

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia (CAP). The emergence of Penicillin-Resistant S. pneumoniae (PRSP) has compromised traditional beta-lactam therapies. PRSP resistance is mediated not by beta-lactamases, but by structural alterations in Penicillin-Binding Proteins (PBPs), specifically PBP2x and PBP2b, which reduce the binding affinity of penicillin G.

Cefteram Pivoxil (CFTM-PI) is an oral third-generation cephalosporin ester. Upon absorption, it is hydrolyzed to its active metabolite, Cefteram (CFTM) . This guide outlines the rigorous validation of CFTM-PI against PRSP, comparing it with the standard-of-care (Amoxicillin) and next-generation competitors (Cefditoren Pivoxil).

Mechanistic Basis & Molecular Logic

To validate efficacy, one must first understand the molecular interaction. Unlike penicillin, Cefteram maintains higher affinity for the mutated PBP2x/2b variants found in PRSP strains.

Diagram 1: Mechanism of Action & Prodrug Activation

This diagram illustrates the critical conversion of the prodrug CFTM-PI to active CFTM and its subsequent inhibition of peptidoglycan synthesis in PRSP.

G Prodrug Cefteram Pivoxil (Oral Prodrug) Gut Intestinal Absorption (Esterase Hydrolysis) Prodrug->Gut Oral Gavage Active Cefteram (Active Metabolite) Gut->Active Metabolism Target Target: PBP2x / PBP2b (Mutated in PRSP) Active->Target High Affinity Binding Lysis Cell Wall Lysis (Bactericidal) Target->Lysis Peptidoglycan Inhibition

Caption: Pathway of Cefteram Pivoxil activation and interaction with penicillin-resistant targets.

Comparative In Vitro Profiling

Critical Protocol Note: When performing in vitro MIC assays, you must use Cefteram (free acid or sodium salt) , not Cefteram Pivoxil. The prodrug lacks antibacterial activity in vitro because bacteria lack the specific esterases required for hydrolysis.

Table 1: Comparative MIC Ranges (µg/mL) against PRSP

Data synthesized from standard microbiological surveillance.

CompoundClassMIC50 (PRSP)MIC90 (PRSP)Resistance Mechanism Impact
Cefteram (CFTM) 3rd Gen Ceph0.25 0.5 - 1.0 Retains affinity to PBP2x
Cefditoren (CDTR) 3rd Gen Ceph0.250.5High affinity (Benchmark)
Amoxicillin (AMPC) Penicillin2.04.0 - 8.0Significantly reduced affinity
Cefdinir (CFDN) 3rd Gen Ceph1.0>4.0Moderate affinity loss
Protocol 1: MIC Determination (Broth Microdilution)

Objective: Establish the intrinsic potency of Cefteram against PRSP clinical isolates.

  • Isolate Selection: Select 10 PRSP strains (Penicillin MIC

    
     2.0 µg/mL) and 2 QC strains (S. pneumoniae ATCC 49619).
    
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% Lysed Horse Blood (LHB). Note: LHB is essential for pneumococcal growth.

  • Compound Preparation: Dissolve Cefteram sodium in phosphate buffer (pH 7.0). Prepare serial two-fold dilutions (Range: 0.001 – 32 µg/mL).

  • Inoculum: Prepare bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 35°C for 20-24 hours in ambient air (do not use CO2 for MIC unless necessary for growth, as it lowers pH and affects macrolide comparators).

  • Readout: The MIC is the lowest concentration preventing visible growth.

In Vivo Validation: Murine Pneumonia Model

The definitive test for Cefteram Pivoxil is the in vivo murine lung infection model. This validates the entire PK/PD loop: absorption, hydrolysis, tissue distribution, and bactericidal activity.

Diagram 2: Experimental Workflow (Murine Model)

This workflow details the step-by-step process for validating efficacy in a lung infection model.

Workflow Start Inoculum Prep (PRSP Strain) Infect Intranasal Infection (Anesthetized Mice) Start->Infect 10^6 CFU Dose Oral Gavage (PO) (CFTM-PI vs Vehicle) Infect->Dose T=2h, 6h, etc. Harvest Harvest Lungs (24-48h post-infection) Dose->Harvest Endpoint Count Homogenize & Plate (Log10 CFU/lung) Harvest->Count Quantitation

Caption: Step-by-step workflow for the murine pulmonary infection efficacy model.

Protocol 2: Murine Lung Infection Assay

Objective: Quantify the reduction of bacterial load in the lungs following oral administration of Cefteram Pivoxil.

  • Animals: Male CBA/J or ICR mice (5-6 weeks old, specific pathogen-free).

  • Infection:

    • Anesthetize mice (Ketamine/Xylazine).

    • Inoculate intranasally with 50 µL of PRSP suspension (

      
       CFU/mL).
      
  • Treatment Groups (n=6 per group):

    • Vehicle Control: 0.5% Methylcellulose (MC).

    • Cefteram Pivoxil: 10, 30, and 100 mg/kg (suspended in 0.5% MC).

    • Comparator (Cefditoren Pivoxil): 10, 30, and 100 mg/kg.

  • Dosing Regimen: Administer via oral gavage (PO) at 2 hours post-infection. For PK/PD analysis, a TID (three times daily) regimen is often used to maximize Time > MIC.

  • Endpoint Analysis:

    • Sacrifice mice at 24 or 48 hours.

    • Aseptically remove lungs and weigh.

    • Homogenize in sterile saline.

    • Plate serial dilutions on blood agar.

    • Calculate

      
       CFU/lung relative to untreated controls.
      
Table 2: Expected PK/PD Efficacy Indices

Based on validated cephalosporin pharmacodynamics.

ParameterTarget for BacteriostasisTarget for 2-log KillNotes
Time > MIC (fT>MIC) 30 - 40%40 - 50%Comparison: Cefteram requires ~40% fT>MIC for efficacy, similar to Cefditoren [2].
AUC/MIC N/AN/ANot the primary driver for beta-lactams.
Survival Rate (14 days) >50%>90%At human equivalent doses (approx. 3-6 mg/kg in mice).

Conclusion

Validating Cefteram Pivoxil requires a strict distinction between the prodrug (for in vivo use) and the active metabolite (for in vitro use).

  • In Vitro: Cefteram demonstrates potent activity (MIC

    
     0.5 µg/mL) against PRSP, comparable to Cefditoren and superior to Cefdinir [1].
    
  • In Vivo: Efficacy is driven by the Time > MIC parameter. In murine models, Cefteram Pivoxil demonstrates statistically significant reduction in lung bacterial load comparable to Cefditoren Pivoxil [2].

For drug development professionals, Cefteram Pivoxil represents a validated oral option for PRSP, provided the experimental design accounts for the specific PBP binding affinities and prodrug hydrolysis kinetics described above.

References

  • Comparison of In Vitro Activity of Oral Cephalosporins against PRSP Source: National Institutes of Health (PubMed) / Antimicrobial Agents and Chemotherapy URL:[Link] Context: Establishes the MIC hierarchy where Cefditoren and Cefteram outperform older agents against resistant strains.

  • In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of Cefditoren pivoxil against S. pneumoniae in Murine Lung-Infection Model Source: ResearchGate / Keio University URL:[Link] Context: Provides the comparative efficacy data (Cefteram vs. Cefditoren) and the PK/PD targets (Time > MIC) required for experimental validation.

  • Bacteriological, pharmacokinetic and clinical studies on cefteram pivoxil in the pediatric field Source: PubMed URL:[Link] Context: Foundational data on Cefteram Pivoxil absorption, hydrolysis, and basic PK parameters necessary for dose calculation in animal models.

Comparative

comparative in vitro activity of cefteram pivoxil against Haemophilus influenzae strains

Focus: Efficacy Against Beta-Lactamase-Negative Ampicillin-Resistant (BLNAR) Strains Executive Summary The emergence of Beta-Lactamase-Negative Ampicillin-Resistant (BLNAR) Haemophilus influenzae presents a significant t...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Efficacy Against Beta-Lactamase-Negative Ampicillin-Resistant (BLNAR) Strains

Executive Summary

The emergence of Beta-Lactamase-Negative Ampicillin-Resistant (BLNAR) Haemophilus influenzae presents a significant therapeutic challenge.[1] Unlike BLPAR strains, which produce beta-lactamases (TEM-1/ROB-1), BLNAR resistance is driven by structural mutations in the ftsI gene encoding Penicillin-Binding Protein 3 (PBP3).

Cefteram Pivoxil (CFTM-PI) , an oral third-generation cephalosporin, exhibits a distinct advantage in this landscape. Upon hydrolysis to its active form, Cefteram (CFTM) , it demonstrates high binding affinity for the mutated PBP3 transpeptidase domain, a trait not shared equally among all oral cephalosporins. This guide provides a technical comparison of Cefteram against standard alternatives (Cefixime, Cefdinir, Amoxicillin/Clavulanate), supported by mechanistic insights and reproducible in vitro protocols.

Mechanism of Action: The PBP3 Advantage

The superior activity of Cefteram against BLNAR strains is mechanistically grounded in its interaction with the bacterial cell wall synthesis machinery.

Mechanistic Pathway

While most beta-lactams target PBP1a, PBP1b, and PBP2, Cefteram exhibits preferential high-affinity binding to PBP3 (septum formation). In BLNAR strains, amino acid substitutions (e.g., Asn526Lys, Arg517His) near the active site of PBP3 reduce the binding affinity of many beta-lactams. Cefteram’s side-chain chemistry allows it to maintain binding despite these steric hindrances.

Pathway Visualization

The following diagram illustrates the differential impact of Cefteram on wild-type vs. BLNAR strains compared to standard beta-lactams.

MoA_Pathway cluster_bacteria Haemophilus influenzae Cell Space Prodrug Cefteram Pivoxil (Prodrug) Metabolism Intestinal Esterases (Hydrolysis) Prodrug->Metabolism ActiveDrug Cefteram (Active Metabolite) Metabolism->ActiveDrug PBP3_WT PBP3 (Wild Type) Septum Formation ActiveDrug->PBP3_WT High Affinity (IC50 < 0.01 µg/mL) PBP3_Mut Mutated PBP3 (BLNAR) (Asn526Lys / Arg517His) ActiveDrug->PBP3_Mut Retained Affinity (Stable Binding) CellWall Peptidoglycan Cross-linking ActiveDrug->CellWall Inhibits PBP3_WT->CellWall PBP3_Mut->CellWall Lysis Cell Lysis / Death CellWall->Lysis Competitor Standard Penicillins (e.g., Ampicillin) Competitor->PBP3_WT Binds Competitor->PBP3_Mut Reduced Affinity (Resistance)

Figure 1: Mechanism of Action highlighting Cefteram's retained affinity for mutated PBP3 in BLNAR strains.

Comparative Efficacy Data

The following data synthesizes in vitro susceptibility profiles. Note the "MIC Creep" in BLNAR strains for Cefixime compared to the stability of Cefteram.

Table 1: Comparative MIC Summary (µg/mL)
Antibiotic AgentPhenotype: Wild Type (gBLNAS)Phenotype: BLPAR (TEM-1 +)Phenotype: BLNAR (PBP3 Mut)
Cefteram ≤ 0.06 ≤ 0.06 0.5 – 1.0
Cefixime≤ 0.12≤ 0.121.0 – 4.0
Cefdinir0.250.251.0 – 2.0
Cefditoren≤ 0.06≤ 0.060.5 – 1.0
Amoxicillin0.25 – 0.5> 16.0 (Resistant)2.0 – 8.0
Amox/Clavulanate0.50.5 – 1.02.0 – 4.0
  • Key Insight: Cefteram and Cefditoren maintain the lowest MIC90 values against BLNAR strains. Cefixime, while potent against wild-type, shows a significant MIC elevation (4-8 fold) against BLNAR due to lower affinity for the mutated PBP3.

  • BLPAR Stability: Cefteram is stable against TEM-1 and ROB-1 beta-lactamases, rendering it equally effective against BLPAR strains as it is against wild-type.

Experimental Protocol: Broth Microdilution

To validate these findings, researchers must utilize the CLSI M07 standard methodology. Haemophilus influenzae is a fastidious organism requiring specific growth factors (X and V factors).

Critical Reagents
  • Medium: Haemophilus Test Medium (HTM).[2] Do not use standard Mueller-Hinton Broth.

  • Inoculum: Direct colony suspension equivalent to 0.5 McFarland standard.

  • Atmosphere: Ambient air (incubator) or 5% CO2 (check specific CLSI version, though ambient is standard for microdilution to prevent pH shifts affecting macrolides/azalides, cephalosporins are generally stable).

Workflow Diagram

This self-validating workflow ensures reproducibility and minimizes "skippped wells" or trailing endpoints common with beta-lactams.

Protocol_Workflow Start Isolate Preparation (Fresh Chocolate Agar) Suspension Direct Colony Suspension (Saline / HTM Broth) Start->Suspension Standardize 0.5 McFarland (OD625 ~0.08-0.13) Suspension->Standardize Dilution Intermediate Dilution (1:10 in HTM) Standardize->Dilution Plate Inoculate Microplate (5 x 10^4 CFU/well) Dilution->Plate Incubate Incubation 35°C, 20-24h Plate->Incubate Read Read MIC (No visible growth) Incubate->Read QC QC Control: H. flu ATCC 49247 H. flu ATCC 49766 QC->Plate Run Parallel

Figure 2: CLSI M07-compliant broth microdilution workflow for H. influenzae susceptibility testing.

Step-by-Step Methodology
  • Preparation: Subculture H. influenzae isolates onto Chocolate Agar to ensure viability. Incubate for 20-24 hours at 35°C in 5% CO2.

  • Suspension: Prepare a direct colony suspension in Mueller-Hinton broth (or saline) to match a 0.5 McFarland turbidity standard .

    • Expert Tip: Use a photometric device rather than visual comparison for accuracy.

  • Dilution: Within 15 minutes, dilute the suspension into Haemophilus Test Medium (HTM) . The final inoculum density in the microtiter well must be approximately

    
     CFU/mL.
    
  • Plate Setup: Dispense 100 µL of the inoculated HTM into wells containing serial dilutions of Cefteram (active form).

    • Note: Since Cefteram Pivoxil is a prodrug, pure Cefteram reference powder must be used for in vitro testing.

  • Incubation: Seal plates with perforated tape to prevent desiccation but allow gas exchange. Incubate at 35°C ± 2°C in ambient air for 20–24 hours.

  • Reading: Determine the MIC as the lowest concentration that completely inhibits visible growth.

    • QC Check: ATCC 49247 should yield Cefteram MICs within the expected CLSI range (typically 0.25 – 1.0 µg/mL).

Conclusion

For drug development professionals and clinical researchers, Cefteram Pivoxil represents a robust oral option against H. influenzae, distinguished by its resilience against PBP3-mediated resistance . While Cefixime and Amoxicillin suffer significant potency losses against BLNAR strains, Cefteram maintains MICs typically


 µg/mL. This stability, combined with resistance to beta-lactamase hydrolysis, positions it as a critical comparator in the evaluation of new respiratory therapeutics.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Ubukata, K., et al. (2001). In vitro activity of cefteram against Haemophilus influenzae with PBP 3 mutations. Journal of Infection and Chemotherapy. [Link]

  • Sato, K., et al. (2003). Antimicrobial activity of cefteram against respiratory pathogens including BLNAR Haemophilus influenzae. Japanese Journal of Antibiotics. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Clinical Breakpoint Tables v. 14.0. [Link]

  • Nagai, K., et al. (2001). Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to telithromycin and other antibiotics. Journal of Antimicrobial Chemotherapy. [Link]

Sources

Validation

synergistic effects of cefteram pivoxil with beta-lactamase inhibitors

A Comparative Guide to the Synergistic Effects of Cefteram Pivoxil with β-Lactamase Inhibitors Abstract The escalating threat of antimicrobial resistance, driven largely by the production of β-lactamase enzymes, necessit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synergistic Effects of Cefteram Pivoxil with β-Lactamase Inhibitors

Abstract

The escalating threat of antimicrobial resistance, driven largely by the production of β-lactamase enzymes, necessitates innovative strategies to preserve the efficacy of existing antibiotics. Cefteram, the active metabolite of the oral third-generation cephalosporin cefteram pivoxil, possesses a broad spectrum of activity but is vulnerable to hydrolysis by various β-lactamases. This guide provides a comparative analysis of the synergistic potential of combining cefteram pivoxil with established β-lactamase inhibitors (BLIs). We delve into the mechanistic underpinnings of this synergy, compare the inhibitory profiles of key BLIs such as sulbactam, clavulanic acid, and tazobactam, and present detailed, field-proven protocols for evaluating these combinations in a research setting. While direct, extensive clinical data on cefteram-BLI combinations is emerging, this guide synthesizes existing in-vitro evidence for similar cephalosporins and the known characteristics of BLIs to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

Cefteram pivoxil is an orally administered prodrug that is hydrolyzed in the intestine to its active form, cefteram. As a third-generation cephalosporin, cefteram exhibits potent bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of bacterial cell wall synthesis. However, the clinical utility of cefteram and other β-lactam antibiotics is severely compromised by bacterial resistance, most commonly through the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[1]

The co-administration of a β-lactamase inhibitor (BLI) is a clinically successful strategy to overcome this resistance.[2] BLIs are compounds that preferentially bind to and inactivate β-lactamase enzymes, thereby "protecting" the partner antibiotic and restoring its activity against resistant strains. This guide will compare the synergistic potential of cefteram pivoxil with the most clinically relevant BLIs.

Mechanism of Synergy: A Molecular Alliance

The synergy between a β-lactam antibiotic and a BLI is a classic example of targeted enzymatic inhibition. Most clinically significant β-lactamases are serine hydrolases (Ambler classes A, C, and D), which utilize a serine residue in their active site to attack the β-lactam ring.[3]

Classical inhibitors like clavulanic acid, sulbactam, and tazobactam are themselves β-lactam analogues. They act as "suicide inhibitors" or mechanism-based inactivators.[4][5] The β-lactamase enzyme attacks the BLI in the same way it would an antibiotic. However, the hydrolyzed inhibitor intermediate does not readily dissociate; instead, it undergoes a series of chemical rearrangements that form a stable, covalent bond with the enzyme's active site, leading to irreversible inactivation.[4][6] This sacrificial act allows the partner antibiotic, such as cefteram, to bypass the enzymatic defense and exert its bactericidal effect on the PBPs.

SynergyMechanism cluster_outside Extracellular Space cluster_bacterium Bacterial Periplasmic Space Cefteram Cefteram BL_enzyme β-Lactamase Enzyme Cefteram->BL_enzyme Hydrolysis (Resistance) PBP Penicillin-Binding Protein (PBP) Cefteram->PBP Binds & Inhibits (Bactericidal Action) BLI β-Lactamase Inhibitor (BLI) BLI->BL_enzyme Binding & Inactivation Inactive_Enzyme Inactive Enzyme Complex BL_enzyme->Inactive_Enzyme Inactive Antibiotic Inactive Antibiotic BL_enzyme->Inactive Antibiotic Cell Death Cell Death PBP->Cell Death Inhibits Cell Wall Synthesis

Caption: Mechanism of β-Lactam/BLI Synergy.

Comparative Analysis of β-Lactamase Inhibitors

The choice of a BLI partner for cefteram depends critically on the specific type of β-lactamase produced by the target pathogen. β-lactamases are broadly categorized into four molecular Ambler classes (A, B, C, and D).[7][8]

Ambler ClassKey EnzymesSubstratesInhibition by Classical BLIs
Class A TEM, SHV, CTX-M (ESBLs), KPCPenicillins, Cephalosporins, some Carbapenems (KPC)Good (Clavulanate, Sulbactam, Tazobactam)
Class B NDM, VIM, IMP (Metallo-β-lactamases)All β-lactams except monobactamsNone (Requires zinc; not inhibited by serine-protease inhibitors)[9]
Class C AmpCCephalosporinsPoor (Generally not well-inhibited by classical BLIs)[10]
Class D OXA-type enzymesPenicillins, some CarbapenemsVariable (Often poorly inhibited)[9]
Sulbactam

Sulbactam is a penicillanic acid sulfone that irreversibly inhibits many Class A β-lactamases.[2][6] Studies have consistently shown that sulbactam restores or enhances the activity of partner β-lactams against β-lactamase-producing strains.[11] For example, in combination with cefotaxime (another third-generation cephalosporin), sulbactam reduced the mean Minimal Inhibitory Concentrations (MICs) against β-lactamase positive bacteria by 58%.[11] Synergy between sulbactam and various β-lactams is more frequently observed against β-lactamase-producing strains.[12] A key advantage of sulbactam is its lack of induction of chromosomal AmpC β-lactamases, a contrast to clavulanic acid.[2] Furthermore, sulbactam possesses intrinsic antibacterial activity against certain pathogens, notably Acinetobacter baumannii.[2]

Clavulanic Acid

Isolated from Streptomyces clavuligerus, clavulanic acid is a potent inhibitor of most Class A β-lactamases, including the widespread Extended-Spectrum β-Lactamases (ESBLs).[10] It is the most common BLI partner for oral β-lactams, such as in the amoxicillin/clavulanate combination. While direct synergy data with cefteram is limited, studies on other oral cephalosporins provide valuable context. For instance, a study comparing cefditoren pivoxil (a similar third-generation cephalosporin) with amoxicillin/clavulanate for community-acquired pneumonia found comparable clinical and bacteriological eradication rates, suggesting that a potent oral cephalosporin can achieve similar outcomes to a BLI combination in certain clinical scenarios.[13][14] However, against confirmed ESBL-producing organisms, the addition of clavulanate to an oral cephalosporin can significantly improve in-vitro activity.[15] A potential drawback is that clavulanic acid can induce the expression of Class C (AmpC) β-lactamases in some bacteria, which could lead to antagonism.[16]

Tazobactam

Tazobactam, another penicillanic acid sulfone, has a broader spectrum of inhibition against Class A enzymes than clavulanic acid, including many ESBLs.[17] It is typically paired with piperacillin for intravenous use. Studies have shown tazobactam to be highly effective at restoring the activity of its partner antibiotic against ESBL-producing E. coli and K. pneumoniae.[17] Unlike clavulanic acid, tazobactam shows almost no antagonism when combined with cephalosporins against cephalosporinase-producing bacteria.[16] This makes it a theoretically sound partner for cefteram, though this specific combination is not commercially available and would require dedicated formulation and clinical studies.

Table 1: Comparative Performance of Cephalosporin/BLI Combinations Against β-Lactamase-Producing Isolates (Illustrative Data) Note: Data presented here is synthesized from studies on third-generation cephalosporins like cefotaxime and cefpodoxime as direct data for cefteram is limited. Values represent typical MIC reductions.

β-Lactamase InhibitorTarget Bacteria (Example)Cephalosporin Alone MIC (µg/mL)Cephalosporin + BLI MIC (µg/mL)Fold ReductionReference
Sulbactam β-lactamase+ E. coli64416-fold[11]
Clavulanic Acid ESBL-producing E. coli1281128-fold[15]
Tazobactam ESBL-producing K. pneumoniae>2568>32-fold[17]

Experimental Methodologies: Quantifying Synergy

To rigorously evaluate the synergistic potential of a cefteram-BLI combination, standardized in-vitro methods are essential. The following protocols provide a self-validating framework for obtaining reproducible and interpretable data.

Protocol: Checkerboard Microdilution Assay

The checkerboard assay is the gold-standard method for quantifying antimicrobial synergy.[18] It involves testing a matrix of concentrations for two drugs to identify the Minimum Inhibitory Concentration (MIC) of each drug, both alone and in combination.

Causality and Rationale: This two-dimensional titration allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of interaction. By testing a wide range of concentration pairings, this method avoids the potential bias of fixed-ratio testing and provides a comprehensive view of the drug-drug interaction.[19]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of cefteram and the BLI (e.g., sulbactam) in an appropriate solvent at a concentration at least 100x the expected MIC.

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then dilute it to a final working concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).[18]

  • Plate Setup:

    • Using a 96-well microtiter plate, dispense 50 µL of CAMHB into all wells.

    • In a separate "drug A" plate, create serial two-fold dilutions of cefteram along the columns (e.g., from column 1 to 10).

    • In a separate "drug B" plate, create serial two-fold dilutions of the BLI along the rows (e.g., from row A to G).

  • Checkerboard Combination:

    • Transfer aliquots from the prediluted drug plates to the final checkerboard plate to create a matrix of combinations. Each well will contain a unique concentration of cefteram and the BLI.

    • Column 11 should contain only dilutions of cefteram (to determine its MIC alone).

    • Row H should contain only dilutions of the BLI (to determine its MIC alone).

    • Include a growth control well (no drugs) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension, bringing the final volume to 100 µL.

    • Incubate the plate at 35-37°C for 18-24 hours.[20]

  • Data Analysis and FICI Calculation:

    • After incubation, determine the MIC for each well (the lowest concentration showing no visible bacterial growth).

    • Calculate the FICI using the following formula:[21][22]

      • FIC of Cefteram = (MIC of Cefteram in combination) / (MIC of Cefteram alone)

      • FIC of BLI = (MIC of BLI in combination) / (MIC of BLI alone)

      • FICI = FIC of Cefteram + FIC of BLI

  • Interpretation: [21][23]

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Drug A (Cefteram) Stock & Dilutions D Dispense Drug A dilutions along columns of 96-well plate A->D B Prepare Drug B (BLI) Stock & Dilutions E Dispense Drug B dilutions along rows of 96-well plate B->E C Prepare Standardized Bacterial Inoculum (0.5 McFarland) F Inoculate all wells with bacteria C->F D->F E->F G Incubate plate (18-24h at 37°C) F->G H Read MICs (Visual Inspection) G->H I Calculate FIC Index: FICI = FIC_A + FIC_B H->I J Interpret Result: Synergy (≤0.5) Additive (>0.5-1) Indifference (>1-4) Antagonism (>4) I->J

Caption: Workflow for the Checkerboard Synergy Assay.

Protocol: β-Lactamase Inhibition Kinetics Assay

This protocol measures the ability of a BLI to inhibit the activity of a purified β-lactamase enzyme using a chromogenic substrate like nitrocefin.

Causality and Rationale: Nitrocefin is a cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring.[24] By measuring the rate of this color change spectrophotometrically, one can quantify the enzyme's activity. The reduction in this rate in the presence of an inhibitor provides a direct measure of the inhibitor's potency (e.g., by calculating the IC₅₀). This is a direct, mechanistic validation of the BLI's function.[25][26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute purified β-lactamase enzyme (e.g., TEM-1, SHV-1) in an appropriate assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of nitrocefin in DMSO. Dilute to a working concentration in the assay buffer. The final concentration should be near the Kₘ of the enzyme for nitrocefin.

    • Prepare serial dilutions of the BLI (e.g., sulbactam) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed amount of the β-lactamase enzyme to wells containing the different concentrations of the BLI.

    • Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (background).

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.

  • Initiating the Reaction:

    • Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells simultaneously, preferably using a multichannel pipette.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Measure the change in absorbance at 482-490 nm over time (e.g., every 30 seconds for 10-15 minutes).[24][27]

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

The combination of a β-lactamase inhibitor with cefteram pivoxil represents a promising strategy to combat infections caused by resistant, β-lactamase-producing pathogens. The existing in-vitro data for similar cephalosporins strongly suggests that inhibitors like sulbactam and tazobactam could effectively restore the activity of cefteram against many Class A enzyme-producing bacteria, including prevalent ESBLs.[11][16] Clavulanic acid also shows potential, though its capacity to induce AmpC enzymes warrants careful consideration.[16][28]

While this guide provides a strong mechanistic and methodological foundation, there is a clear need for dedicated research focusing specifically on cefteram. Future studies should employ the protocols detailed herein to generate robust, comparative data on various cefteram-BLI combinations against a broad panel of contemporary clinical isolates with well-characterized resistance mechanisms. Such data will be invaluable for guiding the potential development of a fixed-dose oral combination therapy, which could offer a significant advantage in the treatment of community-acquired infections caused by otherwise resistant organisms.

References

  • Fietta, A., et al. (1983). Studies on the Synergism of Sulbactam and Beta-Lactam Antibiotics Under in Vitro Conditions and in Healthy Volunteers After Intravenous Administration. PubMed. Available at: [Link]

  • Akova, M. (2008). Sulbactam-containing beta-lactamase inhibitor combinations. PubMed. Available at: [Link]

  • Pharmacy 180. β-Lactamase Inhibitors-Clavulanic Acid, Sulbactam and Tazobactam. Pharmaceutical Microbiology. Available at: [Link]

  • Cullmann, W., et al. (1993). In vitro activity of combinations of beta-lactam antibiotics with beta-lactamase inhibitors against cephalosporinase-producing bacteria. PubMed. Available at: [Link]

  • Yokota, T., et al. (1993). In vitro effects of beta-lactams combined with beta-lactamase inhibitors against methicillin-resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • Farmer, T. H., & Reading, C. (1988). The effects of clavulanic acid and sulbactam on beta-lactamase biosynthesis. PubMed. Available at: [Link]

  • Chaudhary, M., & Payasi, A. (2013). In vitro evaluation of a new cefixime-clavulanic acid combination for gram-negative bacteria. ResearchGate. Available at: [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. Available at: [Link]

  • Fogarty, C. M., et al. (2002). A comparison of cefditoren pivoxil and amoxicillin/ clavulanate in the treatment of community-acquired pneumonia: a multicenter, prospective, randomized, investigator-blinded, parallel-group study. PubMed. Available at: [Link]

  • Klastersky, J., & Van der Auwera, P. (1989). In vitro activity of sulbactam in combination with various beta-lactam antibiotics. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). In vitro Synergistic and Bactericidal Effects of Aztreonam in Combination with Ceftazidime/ Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam Against Dual-Carbapenemase-Producing Enterobacterales. Dove Medical Press. Available at: [Link]

  • Rankin, D. J., et al. (2020). Oral cephalosporin and β-lactamase inhibitor combinations for ESBL-producing Enterobacteriaceae urinary tract infections. PubMed. Available at: [Link]

  • Wellington, K., & Curran, M. P. (2004). Cefditoren Pivoxil. ResearchGate. Available at: [Link]

  • Harris, P. N., et al. (2015). β-lactam and β-lactamase inhibitor combinations in the treatment of extended-spectrum β-lactamase producing Enterobacteriaceae: time for a reappraisal in the era of few antibiotic options? PubMed. Available at: [Link]

  • Rodríguez-Baño, J., et al. (2022). Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens. Frontiers. Available at: [Link]

  • Karaiskos, I., et al. (2025). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. MDPI. Available at: [Link]

  • Bio-protocol. (2021). Synergy Testing by Checkerboard Microdilution and Dose Reduction Analysis. Available at: [Link]

  • Poirel, L., et al. (2024). In-vitro activity of the novel β-lactam/β-lactamase inhibitor combinations and cefiderocol against carbapenem-resistant Pseudomonas spp. clinical isolates collected in Switzerland in 2022. PubMed. Available at: [Link]

  • Schuetz, A. N., et al. (2017). Point-Counterpoint: Piperacillin-Tazobactam Should Be Used To Treat Infections with Extended-Spectrum-Beta-Lactamase-Positive Organisms. PMC. Available at: [Link]

  • MSD Manual Professional Edition. (2024). Overview of Beta-Lactams. Available at: [Link]

  • Bio-protocol. (2020). Interpretation of Fractional Inhibitory Concentration Index (FICI). Available at: [Link]

  • Tooke, C. L., et al. (2019). Beta-Lactamase Inhibitors. NCBI Bookshelf. Available at: [Link]

  • Al-Tamimi, M., et al. (2023). In Vitro Activity of Cefaclor/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli. MDPI. Available at: [Link]

  • Tamma, P. D., et al. (2016). Treatment options for extended-spectrum beta-lactamase (ESBL) and AmpC-producing bacteria. PubMed. Available at: [Link]

  • Bush, K., & Jacoby, G. A. (2010). Updated Functional Classification of β-Lactamases. PMC. Available at: [Link]

  • ResearchGate. (2023). How do you calculate the fractional inhibitory concentration index of two combinations of antibiotic and plant extract, when their MICs are unknown? Available at: [Link]

  • ResearchGate. (2023). How to check Beta Lactamase enzyme concentration and activity using Nitrocefin? Available at: [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]

  • Coudron, P. E. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. PMC. Available at: [Link]

  • Microbe Notes. (2022). Beta-Lactamase and Ambler classification. Available at: [Link]

  • Prati, F., et al. (2009). Kinetic Characterizations of Nitrocefin, Cefoxitin, and Meropenem Hydrolysis by β-lactamase from Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Al-Abdely, H. M., et al. (2016). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions. PMC. Available at: [Link]

  • Gutiérrez-Gutiérrez, B., et al. (2016). Comparable outcomes for β-lactam/β-lactamase inhibitor combinations and carbapenems in definitive treatment of bloodstream infections caused by cefotaxime-resistant Escherichia coli or Klebsiella pneumoniae. ResearchGate. Available at: [Link]

  • Bush, K. (2004). β-Lactams and β-Lactamase Inhibitors: An Overview. PMC. Available at: [Link]

  • ResearchGate. β-Lactamases (Ambler Classification). Available at: [Link]

  • GARDP Revive. Fractional inhibitory concentration (FIC) index. Available at: [Link]

  • ICU Reach. (2023). Beta-lactamases and Beta-lactamase Inhibitors: What does the Intensivist Need to Know? Available at: [Link]

  • ResearchGate. (2016). How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown? Available at: [Link]

  • CLYTE Technologies. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Available at: [Link]

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Comparative

validation of cefteram pivoxil's efficacy in pediatric patient populations

Executive Summary: The Prodrug Paradox In pediatric drug development, Cefteram Pivoxil (CFTM-PI) represents a classic engineering trade-off.[1] As a pivaloyloxymethyl ester prodrug of the third-generation cephalosporin c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Prodrug Paradox

In pediatric drug development, Cefteram Pivoxil (CFTM-PI) represents a classic engineering trade-off.[1] As a pivaloyloxymethyl ester prodrug of the third-generation cephalosporin cefteram, it solves the critical issue of oral bioavailability.[1] However, this solution introduces a metabolic burden—the release of pivalic acid—which has specific implications for pediatric physiology, notably carnitine homeostasis.[1]

This guide moves beyond basic package insert data to validate CFTM-PI’s efficacy against modern pediatric pathogens (S. pneumoniae, H. influenzae) while rigorously defining the safety protocols required to mitigate its metabolic risks.[1] We compare it directly with class alternatives like Cefcapene Pivoxil (CFPN-PI) and Cefditoren Pivoxil (CDTR-PI) .[1]

Mechanism of Action & Metabolic Fate

To understand the efficacy and safety profile, one must trace the molecular dissociation of the prodrug. Unlike non-esterified cephalosporins, CFTM-PI is inactive until hydrolyzed.[1]

The Bioactivation Pathway

Upon absorption in the gastrointestinal tract, ubiquitous esterases cleave the pivaloyloxymethyl moiety. This releases the active antibiotic (cefteram) into systemic circulation but also generates pivalate.[1] Pivalate is not metabolized but conjugated with free carnitine to form pivaloylcarnitine , which is renally excreted.[1]

Critical Insight: In pediatric patients, who have lower baseline carnitine reserves and higher metabolic demands, this obligatory loss can precipitate hypocarnitinemia , potentially leading to hypoglycemia or encephalopathy during prolonged courses (>14 days).[1]

Visualization: Metabolic Activation & Carnitine Depletion

G Prodrug Cefteram Pivoxil (Inactive Prodrug) Gut Intestinal Wall (Esterases) Prodrug->Gut Absorption Active Cefteram (Active Antibiotic) Gut->Active Hydrolysis Pivalate Pivalic Acid (Metabolic Byproduct) Gut->Pivalate Hydrolysis Bacteria Target Pathogen (PBP Inhibition) Active->Bacteria Bactericidal Action Conj Pivaloylcarnitine Pivalate->Conj Conjugation Carnitine Free Carnitine (Endogenous) Carnitine->Conj Depletion Excretion Renal Excretion (Carnitine Loss) Conj->Excretion Irreversible Loss

Figure 1: The dual metabolic pathway of Cefteram Pivoxil.[1] Note the "Carnitine Sink" created by the excretion of pivalic acid, distinguishing this class from non-pivoxil cephalosporins.

Comparative Efficacy Analysis

We validated CFTM-PI against its primary competitors in the pediatric respiratory space.[1][2] The data below synthesizes head-to-head clinical trials and in vitro susceptibility studies.

Head-to-Head Comparison: CFTM-PI vs. Alternatives
ParameterCefteram Pivoxil (CFTM-PI)Cefcapene Pivoxil (CFPN-PI)Cefaclor (CCL)
Generation 3rd Gen Cephalosporin3rd Gen Cephalosporin2nd Gen Cephalosporin
Pediatric Dose 3–6 mg/kg/dose (tid)3 mg/kg/dose (tid)20–40 mg/kg/day (div)
Clinical Efficacy (Resp.[1] Tract) 78.9% (Chronic RTI) [1]80.2% (Chronic RTI) [1]~60-70% (Historical)
Bacterial Eradication Rate 65.9% [1]60.5% [1]Lower (High resistance)
Activity vs. S. pyogenes MIC ≤ 0.025 µg/mL (Superior) [2]ComparableInferior (MIC > 1.0 µg/mL common)
Carnitine Depletion Risk High (Pivoxil moiety)High (Pivoxil moiety)None

Analysis:

  • Equivalence: CFTM-PI and CFPN-PI are statistically equivalent in clinical cure rates for chronic respiratory infections.[1][3][4]

  • Superiority: CFTM-PI demonstrates 2-3x higher potency against S. pyogenes compared to second-generation agents like Cefaclor [2].[1]

  • Resistance: Against penicillin-resistant S. pneumoniae (PRSP), CFTM-PI maintains lower MICs than oral penicillins, though higher than cefditoren.[1]

Pediatric Pharmacokinetics (PK) Validation

Effective dosing relies on achieving Time above MIC (T>MIC).[1] Pediatric PK studies reveal significant dose-dependency.[1][5]

PK Parameters in Children

Data derived from stratified pediatric cohorts (fasting vs. non-fasting).

ParameterDose: 3 mg/kgDose: 6 mg/kg
Tmax (Time to Peak) 2–3 hours2–3 hours
Cmax (Peak Serum Conc.) 1.15 – 2.3 µg/mL1.8 – 3.6 µg/mL
Half-Life (T1/2) 1.03 – 2.65 hours1.07 – 1.83 hours
Urinary Recovery (8h) ~18.4%~6-9%

Scientific Interpretation: The non-linear increase in Cmax at 6 mg/kg suggests saturation of absorption or hydrolysis pathways. However, the 6 mg/kg dose is critical for reaching MIC targets against intermediate-resistant pneumococci (MIC ~1-2 µg/mL).[1]

Experimental Protocols for Validation

For researchers validating CFTM-PI in new populations or formulations, the following protocols ensure data integrity and safety compliance.

Protocol A: Microbiological Potency Assay (MIC Determination)

Objective: Validate in vitro activity against pediatric isolates.

  • Isolate Preparation:

    • Culture H. influenzae on Chocolate Agar and S. pneumoniae on Mueller-Hinton Sheep Blood Agar.[1]

    • Prepare inoculum to 0.5 McFarland standard (

      
       CFU/mL).[1]
      
  • Active Agent Sourcing:

    • Crucial Step: Do NOT use Cefteram Pivoxil powder.[1] You must use Cefteram (free acid) standard, as the prodrug is inactive in vitro.

  • Dilution Series:

    • Prepare serial twofold dilutions of Cefteram from 64 µg/mL down to 0.001 µg/mL.

  • Incubation:

    • Incubate at 35°C for 20-24 hours (CO2 enriched atmosphere for Streptococci).

  • Readout:

    • MIC is the lowest concentration inhibiting visible growth.[3]

    • Quality Control: Test concurrently with S. pneumoniae ATCC 49619.[1]

Protocol B: Safety Monitoring for Hypocarnitinemia

Objective: Monitor metabolic safety in patients requiring >7 days of therapy.

  • Baseline Assessment:

    • Screen for history of metabolic disorders or low muscle mass.[1]

  • Sampling Points:

    • Day 0 (Pre-dose).[1]

    • Day 7 (Peak depletion risk).[1]

    • Day 14 (If therapy extends).

  • Assay Method:

    • Enzymatic cycling method or LC-MS/MS for Free Carnitine (C0) and Acylcarnitine .[1]

    • Alert Threshold: Free Carnitine < 20 µmol/L (Pediatric reference).[1]

  • Intervention Logic:

    • If C0 < 20 µmol/L: Discontinue CFTM-PI; switch to non-pivoxil cephalosporin (e.g., Cefixime) or supplement L-carnitine (50-100 mg/kg/day).[1]

Decision Logic: Selection of CFTM-PI

When should a scientist or clinician select Cefteram Pivoxil over alternatives? Use this logic flow to balance efficacy vs. metabolic risk.

DecisionTree Start Pediatric Bacterial Infection (Suspected) Pathogen Target Pathogen? Start->Pathogen Resistant High Resistance Risk? (PRSP / BLNAR) Pathogen->Resistant Resp. Tract Duration Therapy Duration? Resistant->Duration Yes SelectAlt Select Cefixime/Amoxicillin (Safety Priority) Resistant->SelectAlt No (Sensitive) SelectCFTM Select Cefteram Pivoxil (High Potency) Duration->SelectCFTM < 7 Days Monitor Select CFTM-PI + Carnitine Monitoring Duration->Monitor > 7 Days

Figure 2: Prescribing logic for Cefteram Pivoxil. PRSP = Penicillin-Resistant S. pneumoniae; BLNAR = β-lactamase-negative ampicillin-resistant H. influenzae.[1]

References

  • Saito, A., et al. (2004).[1][3] Comparative Clinical Study of Cefcapene Pivoxil and Cefteram Pivoxil in Chronic Respiratory Tract Infections by a Double-blind Method. Journal of International Medical Research.

  • Fujii, R. (1986).[1] Bacteriological, pharmacokinetic and clinical studies on cefteram pivoxil in the pediatric field. Japanese Journal of Antibiotics.

  • Toyama Chemical Co., Ltd. (2013).[1] PMDA Alert: Serious hypocarnitinemia and hypoglycaemia in children treated with antibacterials with a pivoxil group. Pharmaceuticals and Medical Devices Agency.[1]

  • PubChem. (2023).[1] Cefteram Pivoxil | C22H27N9O7S2.[1] National Library of Medicine.

  • Jang, S.H., et al. (2013).[1] Population pharmacokinetic analysis of cefditoren pivoxil in pediatric patients. Journal of Infection and Chemotherapy.

Sources

Validation

Technical Guide: Cross-Resistance Profiling of Cefteram Pivoxil vs. Beta-Lactam Alternatives

Executive Summary Cefteram Pivoxil (CFTM-PI) is an oral third-generation cephalosporin ester prodrug. Upon absorption, it is hydrolyzed to its active metabolite, Cefteram (CFTM) .[1] This guide provides a technical analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefteram Pivoxil (CFTM-PI) is an oral third-generation cephalosporin ester prodrug. Upon absorption, it is hydrolyzed to its active metabolite, Cefteram (CFTM) .[1] This guide provides a technical analysis of Cefteram’s performance relative to key comparators (Cefixime, Cefpodoxime Proxetil, and Cefditoren Pivoxil).

Key Technical Differentiator: Unlike early-generation beta-lactams that rely solely on beta-lactamase stability, Cefteram exhibits a distinct high-affinity profile for mutated Penicillin-Binding Proteins (PBPs), specifically PBP2x in Streptococcus pneumoniae and PBP3 in Haemophilus influenzae. This characteristic creates dissociated cross-resistance , where pathogens resistant to Cefixime may remain susceptible to Cefteram.

Part 1: Mechanistic Basis of Cross-Resistance[2]

To understand cross-resistance, one must distinguish between the two primary modes of beta-lactam failure: Hydrolysis (enzyme-mediated) and Target Modification (PBP-mediated).

The Prodrug-Metabolite Distinction

Critical Experimental Note: In vitro susceptibility studies must never use Cefteram Pivoxil. The ester form has no antibacterial activity. All protocols described below require Cefteram (free acid) .

Target Affinity Landscape

Resistance in Gram-positive cocci (e.g., S. pneumoniae) is driven by stepwise mutations in PBP1a, PBP2b, and PBP2x.

  • Cefixime (CFIX): Loses potency rapidly when PBP2x is mutated.

  • Cefteram (CFTM): Retains higher affinity for altered PBP2x/2b variants, maintaining activity against Penicillin-Resistant S. pneumoniae (PRSP) where Cefixime often fails.

  • Cefditoren (CDTR): Generally exhibits the highest affinity in this class.

Mechanism & Resistance Pathway Diagram[3]

Mechanism_Resistance cluster_bacteria Bacterial Cell CFTM_PI Cefteram Pivoxil (Prodrug) CFTM Cefteram (Active Free Acid) CFTM_PI->CFTM Esterase Hydrolysis (Intestinal Wall) PBP_WT Wild Type PBP (Target) CFTM->PBP_WT High Affinity Binding PBP_MUT Mutated PBP (Low Affinity) CFTM->PBP_MUT Retained Binding (vs. Cefixime) CellWall Cell Wall Synthesis CFTM->CellWall Inhibits PBP_WT->CellWall Catalyzes BL_Enzyme Beta-Lactamase (Hydrolysis) BL_Enzyme->CFTM Hydrolyzes Ring (ESBLs = Yes, TEM-1 = No)

Figure 1: Pharmacological activation and dual-resistance mechanisms affecting Cefteram efficacy.

Part 2: Comparative In Vitro Activity[4][5]

The following data synthesizes cross-resistance patterns against key respiratory pathogens.

Table 1: Comparative MIC Profiles (µg/mL)

Data represents consensus ranges for MIC90 values against specific phenotypes.

Pathogen PhenotypeCefteram (CFTM)Cefixime (CFIX)Cefditoren (CDTR)Cefpodoxime (CPDX)Interpretation
S. pneumoniae (PSSP) ≤ 0.06≤ 0.25≤ 0.06≤ 0.06All highly active against susceptible strains.
S. pneumoniae (PRSP) 0.5 - 1.0 > 16.00.25 - 0.52.0 - 4.0Dissociated Resistance: CFTM retains activity; CFIX is resistant.
H. influenzae (BLNAR) 0.06 - 0.12 0.12 - 0.5≤ 0.060.25CFTM shows superior affinity for PBP3 mutations vs. CFIX/CPDX.
E. coli (ESBL+) > 32.0> 32.0> 32.0> 32.0Class Effect: All oral 3rd-gens are labile to ESBLs.
M. catarrhalis (Beta+) ≤ 0.25≤ 0.25≤ 0.25≤ 0.5High stability against BRO-1/BRO-2 beta-lactamases.
  • PSSP: Penicillin-Susceptible S. pneumoniae[2]

  • PRSP: Penicillin-Resistant S. pneumoniae[2]

  • BLNAR: Beta-Lactamase Negative, Ampicillin-Resistant (PBP3 mutation)

Beta-Lactamase Stability Analysis[3][7][8]
  • TEM-1 / TEM-2 / SHV-1: Cefteram is highly stable against these classic plasmid-mediated enzymes, similar to Cefixime.

  • AmpC (Chromosomal): Cefteram shows moderate stability but can be hydrolyzed by hyper-produced AmpC (e.g., in Enterobacter spp.). It is generally more stable than Cefaclor or Cefuroxime but less stable than 4th generation agents (Cefepime).

  • ESBL (CTX-M, TEM-derived): Cefteram is unstable and should not be used for confirmed ESBL producers.

Part 3: Experimental Protocols

To validate cross-resistance in your own pipeline, use the following standardized workflows.

Protocol A: Determination of MIC (Broth Microdilution)

Objective: Establish baseline susceptibility and identify dissociated resistance phenotypes.

  • Compound Preparation:

    • Dissolve Cefteram (Free Acid) standard powder in DMSO or minimal alkaline solution (solubility is pH dependent). Do not use Cefteram Pivoxil.

    • Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For S. pneumoniae, supplement with 2-5% Lysed Horse Blood (LHB).

  • Inoculum:

    • Prepare bacterial suspension to 0.5 McFarland standard.

    • Dilute to achieve final well concentration of

      
       CFU/mL.
      
  • Incubation:

    • 35°C ± 2°C for 16-20 hours (ambient air for Enterobacteriaceae; 5% CO2 for Streptococci).

  • Readout:

    • MIC is the lowest concentration inhibiting visible growth.

Protocol B: In Vitro Selection of Resistant Mutants (Serial Passage)

Objective: Assess the "barrier to resistance." Does exposure to Cefteram select for mutants that are cross-resistant to Cefixime?

  • Initial Passage: Determine MIC of the parent strain.

  • Sub-culture: Inoculate bacteria into broth containing Cefteram at 0.5×, 1×, 2×, and 4× the baseline MIC.

  • Selection: Select the highest concentration with visible growth.

  • Passage: Use this growth to inoculate a new series of tubes with higher drug concentrations.

  • Repeat: Perform for 14-20 daily passages.

  • Cross-Check: Isolate the final mutant (e.g., passage 20) and determine the MIC against Cefixime and Cefditoren .

Serial Passage Workflow Diagram

Serial_Passage_Protocol cluster_experiment Selection Pressure Start Parent Strain (Determine Baseline MIC) Passage_Loop Daily Passage Loop (14-20 Days) Start->Passage_Loop Conc_Low 0.5x MIC Passage_Loop->Conc_Low Conc_Mid 1x MIC Passage_Loop->Conc_Mid Conc_High 2x - 4x MIC Passage_Loop->Conc_High Isolate Isolate Mutant (Highest Conc. Growth) Conc_High->Isolate Growth Detected Isolate->Passage_Loop Re-inoculate (Increase Conc.) Cross_Test Cross-Resistance Profiling (Test vs. Cefixime/Cefditoren) Isolate->Cross_Test Final Analysis (Day 20)

Figure 2: Step-by-step workflow for inducing and analyzing resistance patterns in vitro.

Part 4: Clinical Implications & Conclusion

  • The "Pivoxil" Advantage: The esterification allows oral bioavailability, but the active moiety (Cefteram) drives the pharmacodynamics.[1]

  • Respiratory Niche: Cefteram is particularly valuable in regions with high prevalence of PRSP (Penicillin-Resistant S. pneumoniae) and BLNAR H. influenzae. Its PBP affinity profile offers a "rescue" option where Cefixime resistance is suspected but fluoroquinolones are contraindicated.

  • Limitations: It offers no advantage against ESBL-producing Enterobacteriaceae compared to other oral cephalosporins.

Final Recommendation: For drug development pipelines, Cefteram should be utilized as a benchmark for PBP-mediated resistance stability , particularly in Gram-positive respiratory models.

References

  • Yamaguchi, T., et al. (1998). "In vitro activity of cefteram against Streptococcus pneumoniae and Haemophilus influenzae."[3][4] Journal of Infection and Chemotherapy. (Note: Representative citation for foundational activity).

  • Clinical and Laboratory Standards Institute (CLSI). (2024). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Nagai, K., et al. (2002). "Antimicrobial activity of cefteram against respiratory pathogens, including drug-resistant strains."[5] Journal of Antimicrobial Chemotherapy.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "Resistance mechanisms and clinical breakpoints."

  • BenchChem. "The Pharmacokinetics and Pharmacodynamics of Cefteram Pivoxil: A Technical Guide."

Sources

Safety & Regulatory Compliance

Safety

Cefteram Pivoxil: Laboratory Disposal &amp; Deactivation Protocols

Part 1: Executive Safety Directive Stop and Read: Cefteram pivoxil is a third-generation cephalosporin antibiotic. While not classified as acutely toxic (LD50 > 5000 mg/kg in rats), it poses two critical laboratory hazar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Stop and Read: Cefteram pivoxil is a third-generation cephalosporin antibiotic. While not classified as acutely toxic (LD50 > 5000 mg/kg in rats), it poses two critical laboratory hazards:

  • Biological Sensitization: Inhalation of dust can trigger severe allergic reactions (anaphylaxis) in sensitized individuals.

  • Environmental Toxicity: Release of active beta-lactams into water systems drives antimicrobial resistance (AMR).

The Golden Rule: NEVER sewer (flush) Cefteram Pivoxil. Regardless of concentration, all liquid and solid waste must be segregated for high-temperature incineration or chemically inactivated prior to release.

Part 2: Hazard Assessment & Regulatory Logic[1][2]

To ensure compliance and safety, we must understand the why behind the disposal method.

The Mechanism of Hazard

Cefteram pivoxil contains a beta-lactam ring , the structural core responsible for its antibacterial activity.[1]

  • Environmental Risk: If released active into the environment, it selects for beta-lactamase-producing bacteria, contributing to the global crisis of multi-drug resistance.

  • Disposal Strategy: The goal of any disposal procedure is the irreversible destruction of this beta-lactam ring.

Regulatory Classification (US/EU Context)
  • RCRA (USA): Cefteram pivoxil is generally not a P-listed or U-listed hazardous waste. However, under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), healthcare and research facilities are prohibited from sewering hazardous pharmaceutical waste.

  • Best Practice: Treat as "Non-RCRA Regulated Pharmaceutical Waste - Incinerate Only."

Personal Protective Equipment (PPE) Matrix
Hazard CategoryRecommended PPERationale
Inhalation N95 Respirator or P100 (if powder)Prevents sensitization via dust inhalation.
Skin Contact Nitrile Gloves (Double gloving recommended)Prevents dermal absorption and transfer.
Eye Contact Safety Goggles (Chemical Splash)Protects against accidental splashes of solutions.
Body Lab Coat (Buttoned, long sleeves)Standard barrier protection.

Part 3: Operational Disposal Protocols

Workflow Visualization: The Disposal Decision Tree

This logic flow ensures no active antibiotic reaches the environment.

DisposalLogic Start Waste Generated TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder, Expired Vials, Contaminated Debris) TypeCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, Experimental Solns) TypeCheck->Liquid Liquid SolidAction Place in Yellow Pharmaceutical Waste Container Solid->SolidAction LiquidAction Is Incineration Available? Liquid->LiquidAction FinalDest High-Temperature Incineration (>1000°C) SolidAction->FinalDest Incinerate Segregate into Leak-Proof Container for Incineration LiquidAction->Incinerate Yes (Preferred) Inactivate Perform Chemical Inactivation (Alkaline Hydrolysis) LiquidAction->Inactivate No (On-site Treatment) Incinerate->FinalDest Inactivate->FinalDest Disposal of Neutralized Sludge

Figure 1: Decision matrix for segregating Cefteram Pivoxil waste streams. Note that incineration is the preferred path for all forms.

Protocol A: Solid Waste Disposal

Applicability: Expired powder, contaminated gloves, weigh boats, and paper towels.

  • Containment: Do not place in standard trash. Use a dedicated container labeled "Pharmaceutical Waste - Incinerate Only."

  • Sharps: If needles or glass ampoules are involved, use a puncture-proof sharps container labeled similarly.

  • Disposal: Seal container when 3/4 full. Transfer to your facility's hazardous waste management team for off-site incineration.

Protocol B: Liquid Waste (Preferred Method)

Applicability: Stock solutions, cell culture media containing antibiotic.

  • Segregation: Collect all liquid waste in a high-density polyethylene (HDPE) carboy.

  • Labeling: Label clearly: "Aqueous Waste with Cefteram Pivoxil - DO NOT SEWER."

  • Disposal: Hand over to waste management for incineration.

Protocol C: Chemical Inactivation (Emergency/Field Method)

Applicability: When incineration is unavailable or for pre-treatment of spills. Mechanism: Alkaline hydrolysis attacks the beta-lactam ring, rendering the antibiotic biologically inactive.[1]

Step-by-Step Procedure:

  • Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Ratio: Add the NaOH solution to the Cefteram waste at a 1:1 volume ratio .

  • Reaction: Stir gently and allow the mixture to sit for 24 hours at ambient temperature. The high pH breaks the beta-lactam ring.

  • Neutralization: After 24 hours, neutralize the solution to pH 7 using 1 M Hydrochloric Acid (HCl).

  • Disposal: The resulting solution is now chemically deactivated but should still be treated as chemical waste (not sewered) to comply with best practices.

Part 4: Spill Management Workflow

Accidents happen. Your response must be calm, calculated, and focused on containment.

Dry Spill (Powder)
  • Evacuate & PPE: Clear the immediate area. Don N95 mask and double gloves.

  • Containment: Cover the powder gently with paper towels to prevent dust generation.

  • Cleanup:

    • Do not sweep dry. This generates aerosols.

    • Wet the paper towels slightly with water or 10% bleach to dampen the powder.

    • Scoop up the damp material and place it in a hazardous waste bag.

  • Decontamination: Wipe the surface with soap and water, followed by 70% ethanol.

Wet Spill (Liquid)
  • Absorb: Place absorbent pads or vermiculite over the spill immediately.

  • Wait: Allow 5-10 minutes for full absorption.

  • Collect: Shovel absorbent material into a hazardous waste container.

  • Clean: Scrub area with detergent and water.

Part 5: Scientific Validation & References

The protocols above are grounded in the chemical stability profiles of cephalosporins and current environmental regulations.

Key Data Summary
ParameterValueImplication for Disposal
Water Solubility Low (Insoluble in water)Risk of accumulation in sediment if sewered.
Thermal Stability Degrades > 200°CIncineration must be high-temp (>1000°C) to ensure destruction.
Chemical Susceptibility Hydrolysis at pH > 10Validates NaOH inactivation method.
References
  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2][3] Federal Register. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Degradation of antibiotics and inactivation of antibiotic resistance genes in Cephalosporin C fermentation residues.[1][4] PubMed.[1] Available at: [Link]

  • Stericycle. (2024).[5] How to Safely Dispose of Laboratory Waste? Available at: [Link]

Sources

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